molecular formula C12H11NO B1590385 4-(Benzyloxy)pyridine CAS No. 49826-70-2

4-(Benzyloxy)pyridine

Cat. No.: B1590385
CAS No.: 49826-70-2
M. Wt: 185.22 g/mol
InChI Key: WBCDUONHBLSZED-UHFFFAOYSA-N
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Description

4-(Benzyloxy)pyridine is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCDUONHBLSZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50490134
Record name 4-(Benzyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49826-70-2
Record name 4-(Benzyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Benzyloxy)pyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Benzyloxy)pyridine: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details the molecule's fundamental chemical identity, physicochemical properties, and a field-proven, step-by-step synthesis protocol with mechanistic insights. Furthermore, it explores the compound's strategic importance as a versatile intermediate in the development of novel therapeutics, supported by spectroscopic characterization principles and critical safety information. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this compound's utility and handling.

Molecular Identity and Structure

This compound is an aromatic ether built upon a pyridine scaffold. The structure consists of a pyridine ring where the hydrogen atom at the C4 position is substituted by a benzyloxy group (-OCH₂C₆H₅). This arrangement combines the electronic properties of an electron-deficient pyridine ring with the steric and electronic influence of the benzyl ether moiety.

  • IUPAC Name : 4-(phenylmethoxy)pyridine[1]

  • Common Synonyms : 4-Benzyloxypyridine, Pyridine, 4-(phenylmethoxy)-[1][2]

  • Chemical Formula : C₁₂H₁₁NO[1][2]

  • Molecular Weight : 185.22 g/mol [1][2]

  • Canonical SMILES : C1=CC=C(C=C1)COC2=CC=NC=C2[3]

  • InChI Key : VYQNWZALBBOZHD-UHFFFAOYSA-N

  • CAS Number : 49826-70-2[2]

Chemical Structure:



Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and purification. The compound presents as an off-white to light yellow solid at room temperature and exhibits low solubility in water but good solubility in common organic solvents.[1][4][5]

PropertyValueSource(s)
Appearance Off-white to light yellow solid[1]
Melting Point 57-58 °C[1]
Boiling Point 310.2 °C (at 760 mmHg)[1][2]
Density 1.106 g/cm³[1][2]
pKa 6.58 ± 0.10 (Predicted)[1][3]
Flash Point 114 °C[1][3]
Solubility Low in water; Soluble in dichloromethane, chloroform[4][5]
Storage Inert atmosphere, Room Temperature[1][3]

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the deprotonation of benzyl alcohol to form a potent nucleophile (sodium benzoxide), which then displaces a halide from the 4-position of a pyridine ring.

Expert Rationale for Experimental Design
  • Choice of Base (Sodium Hydride, NaH) : Sodium hydride is a strong, non-nucleophilic base. Its use is critical for the quantitative deprotonation of benzyl alcohol, which has a pKa of ~15.4. Unlike weaker bases, NaH drives the equilibrium completely towards the formation of the sodium benzoxide salt, maximizing the concentration of the active nucleophile. The only byproduct is hydrogen gas, which is inert and easily removed from the reaction system.

  • Solvent Selection (N,N-Dimethylformamide, DMF) : DMF is a polar aprotic solvent. Its high dielectric constant helps to solvate the sodium cation, leaving the benzoxide anion more "naked" and, therefore, more nucleophilic and reactive. Being aprotic, it does not interfere with the strong base or the nucleophile. Its high boiling point is also suitable for reactions that may require heating to proceed at an optimal rate.

  • Starting Material (4-Chloropyridine Hydrochloride) : The hydrochloride salt is often more stable and less volatile than the free base. The base (NaH) is used in excess and will neutralize the HCl before reacting with the benzyl alcohol. 4-chloropyridine is an excellent electrophile for this SₙAr (Nucleophilic Aromatic Substitution) reaction because the electron-withdrawing nitrogen atom activates the C4 position towards nucleophilic attack.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[1]

  • Preparation : To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.72 g, 18.0 mmol).

  • Solvent Addition : Suspend the NaH in anhydrous N,N-dimethylformamide (30 mL) and cool the mixture to 5 °C using an ice bath.[1]

  • Nucleophile Formation : Slowly add benzyl alcohol (1.04 mL, 10.0 mmol) dropwise to the stirred suspension.[1] After the addition is complete, stir the mixture for an additional 15 minutes at 5 °C to ensure complete formation of sodium benzoxide.

  • Electrophile Addition : Add 4-chloropyridine hydrochloride (1.00 g, 6.67 mmol) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.[1]

  • Reaction : After the addition is complete, stir the reaction mixture at 5 °C for 10 minutes, then allow it to warm to 60 °C. Maintain this temperature with stirring for 1.5 hours to drive the reaction to completion.[1]

  • Workup : Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[1]

  • Isolation : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification : Purify the crude residue by silica gel column chromatography, eluting with a gradient of 5% to 50% ethyl acetate in hexane, to afford pure this compound.[1] (Expected Yield: ~89%).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagents & Conditions reactant1 Benzyl Alcohol reagent1 1. NaH (1.5 eq) 2. DMF, 5 °C reactant1->reagent1 reactant2 4-Chloropyridine HCl reactant2->reagent1 reagent2 60 °C, 1.5h reagent1->reagent2 workup Workup & Purification (H₂O Quench, EtOAc Extraction, Chromatography) reagent2->workup product This compound workup->product caption Synthesis of this compound via Williamson Ether Synthesis.

Caption: Synthesis of this compound via Williamson Ether Synthesis.

Spectroscopic Characterization

Validation of the structure of this compound is typically achieved using a combination of spectroscopic methods.

  • ¹H NMR : The spectrum will show characteristic signals for the aromatic protons of both the phenyl group (multiplets, ~7.3-7.5 ppm) and the pyridine ring (two doublets, one for H2/H6 and another for H3/H5). A key diagnostic signal is a singlet at approximately 5.2 ppm corresponding to the two benzylic protons (-O-CH₂-).

  • ¹³C NMR : The spectrum will display signals for all 12 unique carbon atoms. The benzylic carbon will appear around 70 ppm, with the remaining signals located in the aromatic region (110-165 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic C-O-C stretching vibrations for the ether linkage (~1250 cm⁻¹ and ~1050 cm⁻¹), along with aromatic C=C and C-H stretching bands.

  • Mass Spectrometry (MS) : The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 185, corresponding to the molecular weight of the compound.[3]

Applications in Medicinal Chemistry and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7] this compound serves as a highly valuable and versatile intermediate in the synthesis of more complex, biologically active molecules.[8][9]

  • Scaffold for SAR Studies : The benzyloxy group acts as a stable protecting group for a 4-hydroxypyridine moiety.[10] This allows chemists to perform selective modifications at other positions of the pyridine ring (e.g., C2, C3, C5, C6) to explore structure-activity relationships (SAR). The benzyl group can be easily removed later via catalytic hydrogenation to unmask the hydroxyl group, which can then serve as a hydrogen bond donor or be further functionalized.

  • Intermediate for Bioactive Molecules : Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[9][11] this compound provides a robust starting point for synthesizing libraries of novel pyridine-based compounds for high-throughput screening in drug discovery programs.

Conceptual Role in Drug Discovery

Drug_Discovery_Workflow start This compound (Core Scaffold) mod Chemical Modification (e.g., Lithiation, Halogenation, Cross-Coupling) start->mod library Library of Analogs mod->library screen Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screen hit Hit Compound screen->hit lead Lead Optimization (SAR Studies) hit->lead candidate Drug Candidate lead->candidate caption Role of this compound in a typical drug discovery cascade.

Caption: Role of this compound in a typical drug discovery cascade.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data is limited, data for related pyridine derivatives suggest that it should be treated as a potentially hazardous substance.

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[14]

  • Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[3][14] The recommended storage condition is under an inert atmosphere at room temperature.[1]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Pipzine Chemicals. 4-Benzyloxy-2(1H)-pyridine.
  • Pipzine Chemicals. 4-(Benzyloxy)-1,2-dihydropyridine-2-one.
  • CymitQuimica. This compound N-oxide.
  • LookChem. This compound.
  • ChemNet. 49826-70-2 this compound.
  • PubChem. 4-Benzylpyridine.
  • PubChemLite. This compound n-oxide (C12H11NO2).
  • Fisher Scientific.
  • Sigma-Aldrich. This compound N-oxide 97 2683-66-1.
  • Pipzine Chemicals. 4-Benzyloxy pyridine-N-oxide Min.
  • PubChem. This compound.
  • Benchchem. An In-depth Technical Guide to 5-(Benzyloxy)
  • ChemicalBook. This compound.
  • Taylor & Francis Online.
  • National Center for Biotechnology Information (PMC). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • National Center for Biotechnology Information (PMC).
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
  • ResearchGate.
  • PENTA.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

Sources

Technical Guide: Solubility Profile of 4-(Benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile

4-(Benzyloxy)pyridine (CAS: 49826-70-2 / 19594-05-9) is a critical heterocyclic building block used in the synthesis of antiviral agents, kinase inhibitors, and pyridine-based ligands. Its solubility profile is governed by the interplay between the basic pyridine nitrogen, the lipophilic benzyl ether tail, and the planar aromatic systems.

Understanding its solubility is not merely about "what dissolves what"; it is about leveraging these properties for efficient reaction design, workup, and purification. This guide provides a mechanistic breakdown of solvent interactions and practical protocols for handling this compound.

Physicochemical Characterization
PropertyValueImplication for Solubility
Molecular Formula C₁₂H₁₁NOModerate molecular weight (185.22 g/mol ) favors solubility in small-molecule solvents.
Physical State Solid (Off-white)Requires energy input (heat/sonication) to disrupt crystal lattice in marginal solvents.
Melting Point 57–58 °CLow melting point indicates weak lattice energy; likely soluble in hot non-polar solvents (recrystallization potential).
pKa (Conj. Acid) ~6.58 (Predicted)Critical: Highly pH-dependent aqueous solubility. Soluble in dilute acid; insoluble in base/neutral water.
LogP ~2.5–3.0Lipophilic. Prefers organic layers (DCM, EtOAc) over aqueous phases at neutral pH.

Part 2: Solubility Landscape & Mechanistic Insights

The solubility of this compound is dictated by three molecular features:

  • Pyridine Nitrogen: A hydrogen bond acceptor and weak base.

  • Ether Oxygen: A weak hydrogen bond acceptor.

  • Benzyl/Pyridine Rings: Planar hydrophobic regions facilitating

    
     stacking.
    
Chlorinated Solvents (Dichloromethane, Chloroform)
  • Solubility: High (>100 mg/mL)

  • Mechanism: These are the "gold standard" solvents for this compound. The polarizability of DCM interacts favorably with the aromatic systems, while the solvent's weak hydrogen-bond donor ability (C-H...N) stabilizes the pyridine nitrogen.

  • Application: Ideal for reaction media (e.g., oxidations, alkylations) and liquid-liquid extraction.

Polar Aprotic Solvents (DMF, DMSO, Acetonitrile)
  • Solubility: High

  • Mechanism: Dipole-dipole interactions dominate. The high dielectric constant of these solvents readily solvates the polarized pyridine ring.

  • Application: Preferred for nucleophilic substitution reactions (e.g.,

    
    ) where high temperatures (>80°C) are required.
    
  • Caution: High boiling points make removal difficult; avoid for final purification steps unless using aqueous workup.

Alcohols (Methanol, Ethanol, Isopropanol)
  • Solubility: Moderate to High

  • Mechanism: The pyridine nitrogen accepts hydrogen bonds from the alcohol hydroxyl group. Solubility increases significantly with temperature.

  • Application: Excellent candidates for recrystallization . The compound is soluble in hot ethanol but likely precipitates upon cooling due to the lipophilic benzyl group's "greasy" character disrupting solvation at lower temperatures.

Non-Polar / Ethers (Toluene, THF, Diethyl Ether, Hexanes)
  • Solubility: Variable

    • Toluene/THF:Good.

      
       stacking with Toluene makes it a robust solvent for synthesis.
      
    • Diethyl Ether:[1][2]Moderate.

    • Hexanes/Pentane:Low (Cold) / Moderate (Hot).

  • Application: Toluene is the solvent of choice for azeotropic drying or high-temperature synthesis. Hexane is the primary anti-solvent used to precipitate the product from DCM or Ethyl Acetate solutions.

Aqueous Media
  • Neutral/Basic Water (pH > 7): Insoluble (<1 mg/mL). The lipophilic benzyl group dominates.

  • Acidic Water (pH < 4): Soluble. Protonation of the pyridine nitrogen forms the pyridinium salt (

    
    ), which is highly water-soluble.
    
  • Application: This "pH switch" is the foundation of the purification protocol described below.

Part 3: Visualized Solubility Logic

Diagram 1: Solvent Selection Decision Matrix

This decision tree guides the researcher to the correct solvent based on the intended experimental outcome.

SolventSelection Start Select Solvent for this compound Purpose What is the Application? Start->Purpose Reaction Reaction Medium Purpose->Reaction Purification Purification / Workup Purpose->Purification Analysis Analysis (NMR/HPLC) Purpose->Analysis TempHigh High Temp (>80°C)? Reaction->TempHigh TempLow Ambient / Low Temp Reaction->TempLow Recryst Recrystallization Purification->Recryst Extract Extraction Purification->Extract CDCl3 CDCl3 or DMSO-d6 Analysis->CDCl3 TolDMF Toluene or DMF (High Sol + High BP) TempHigh->TolDMF Yes DCMTHF DCM or THF (High Sol + Low BP) TempLow->DCMTHF No EtOH Ethanol or EtOAc/Hexane Recryst->EtOH Dissolve Hot, Cool Slowly DCMWater DCM / Water (pH adjusted) Extract->DCMWater Use pH Switch

Caption: Decision matrix for selecting the optimal solvent based on experimental requirements (Synthesis vs. Purification).

Part 4: Experimental Protocols

Protocol A: Self-Validating Purification (Acid-Base Extraction)

This method utilizes the pH-dependent solubility of the pyridine ring to separate this compound from neutral impurities (e.g., benzyl alcohol, benzyl halides) without chromatography.

Prerequisites:

  • Crude mixture dissolved in Dichloromethane (DCM).

  • 1M HCl (aq) and 1M NaOH (aq).

  • pH paper or probe.[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in DCM (10 mL per gram).

  • Acid Extraction (Target into Water):

    • Add 1M HCl (1.5 equivalents relative to pyridine).

    • Shake vigorously.[3] The this compound protonates and moves to the aqueous layer.

    • Validation: Check aqueous pH; it must be < 2.

    • Separate layers.[3][4] Keep the Aqueous Layer (contains Product). Discard Organic Layer (contains neutral impurities).

  • Base Neutralization (Target out of Water):

    • Cool the aqueous layer to 0–5 °C (ice bath) to prevent decomposition.

    • Slowly basify with 1M NaOH until pH > 10.

    • Observation: The solution will turn cloudy as the free base precipitates.

  • Recovery:

    • Extract the cloudy aqueous mixture with fresh DCM (3 x volumes).

    • Dry combined organics over

      
      , filter, and concentrate.
      
Diagram 2: Acid-Base "pH Switch" Workflow

AcidBaseExtraction Crude Crude Mixture (in DCM) AddAcid Add 1M HCl Crude->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 OrgWaste Organic Layer (Neutral Impurities) PhaseSep1->OrgWaste Discard AqProduct Aqueous Layer (Product-H+ Cl-) PhaseSep1->AqProduct Keep AddBase Add NaOH (pH > 10) AqProduct->AddBase ExtractDCM Extract with DCM AddBase->ExtractDCM FinalProd Pure this compound ExtractDCM->FinalProd

Caption: The "pH Switch" protocol isolates the pyridine product by toggling its solubility between aqueous and organic phases.

Protocol B: Recrystallization Strategy

If the acid-base extraction yields a solid with minor colored impurities, recrystallization is the final polishing step.

  • Solvent Choice: Ethanol (95%) or Ethyl Acetate/Hexane (1:3).

  • Procedure:

    • Dissolve the solid in the minimum amount of boiling Ethanol.

    • If insoluble particles remain, filter hot.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Troubleshooting: If the product "oils out" (forms a liquid droplet instead of crystals), reheat and add a drop of Ethanol, or seed with a pure crystal.

References

  • PubChem. (2025).[5][6][7] Compound Summary: this compound (Related Isomers and Derivatives).[7][8] National Library of Medicine. Retrieved from [Link]

Sources

Introduction: The Significance of Physical Constants in a Research Context

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)pyridine

Abstract: This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in pharmaceutical and materials science research. Beyond a simple recitation of values, this document delves into the experimental and theoretical underpinnings of these physical constants, offering field-proven insights into their determination and the critical role of purity. Methodologies for synthesis, purification, and characterization are detailed to provide a self-validating framework for obtaining and verifying these crucial parameters.

This compound (CAS No. 49826-70-2) is a heterocyclic building block of considerable interest in medicinal chemistry and materials science. Its utility as a precursor for more complex molecular architectures necessitates a thorough understanding of its fundamental physicochemical properties. The melting and boiling points are not merely data points; they are critical identifiers that inform on the purity, stability, and appropriate handling and reaction conditions for this compound. In drug development, for instance, precise knowledge of these thermal transitions is paramount for process scale-up, formulation, and ensuring the reproducibility of synthetic protocols. This guide serves to consolidate the available data and provide a practical framework for its application in a laboratory setting.

Core Physicochemical Data of this compound

The accurate determination of melting and boiling points is foundational to the characterization of any chemical substance. For this compound, the established values are summarized below.

PropertyValueConditions
Melting Point 57-58 °CStandard Pressure
Boiling Point 310.2 °C760 mmHg

Table 1: Key thermal properties of this compound.[1][2][3]

These values are predicated on a high degree of sample purity. Any deviation from these figures, particularly a depression or broadening of the melting point range, is a strong indicator of the presence of impurities. The subsequent sections will elaborate on the synthesis and purification protocols necessary to achieve a sample quality consistent with these reported values.

Synthesis and Purification: A Pathway to Analytical Grade this compound

The reliability of the physical constants presented in Table 1 is directly contingent on the purity of the sample. The following protocol outlines a common and effective method for the synthesis and subsequent purification of this compound.

Synthetic Protocol: Williamson Ether Synthesis

A prevalent method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of a sodium benzoxide with a suitable pyridine derivative.

Reaction Scheme:

G cluster_reactants Reactants cluster_process Reaction Steps Benzyl_Alcohol Benzyl Alcohol Step1 1. Deprotonation: Benzyl Alcohol + NaH -> Sodium Benzoxide Benzyl_Alcohol->Step1 NaH Sodium Hydride (NaH) in DMF NaH->Step1 4_Chloropyridine_HCl 4-Chloropyridine HCl Step2 2. Nucleophilic Substitution: Sodium Benzoxide + 4-Chloropyridine HCl 4_Chloropyridine_HCl->Step2 Step1->Step2 Intermediate: Sodium Benzoxide Step3 3. Workup: Quench with water, extract with Ethyl Acetate Step2->Step3 Crude Product Step4 4. Purification: Silica Gel Column Chromatography Step3->Step4 Product This compound Step4->Product G Start Start Prep_Sample Prepare Sample in Capillary Tube Start->Prep_Sample Place_in_Apparatus Place in Melting Point Apparatus Prep_Sample->Place_in_Apparatus Heat_Slowly Heat at a Controlled Rate Place_in_Apparatus->Heat_Slowly Observe_Melting Observe for Onset of Melting Heat_Slowly->Observe_Melting Record_T1 Record Temperature T1 Observe_Melting->Record_T1 Continue_Heating Continue Heating Record_T1->Continue_Heating Observe_Completion Observe for Complete Liquefaction Continue_Heating->Observe_Completion Record_T2 Record Temperature T2 Observe_Completion->Record_T2 Calculate_Range Melting Range = T1 - T2 Record_T2->Calculate_Range End End Calculate_Range->End

Sources

The Janus Scaffold: A Technical Deep-Dive into 4-(Benzyloxy)pyridine

[1]

Executive Summary

This compound (CAS: 19594-41-3) serves as a pivotal intermediate in heterocyclic chemistry, acting as a "Janus" molecule—a dual-faced scaffold.[1] On one hand, it functions as a lipophilic, electron-rich pyridine ether used in medicinal chemistry to engage hydrophobic pockets in target proteins (e.g., HIV entry inhibitors, kinase inhibitors).[1] On the other, it acts as a "masked" equivalent of 4-pyridone.[1] The benzyl group protects the oxygen, locking the molecule in the aromatic pyridine tautomer until deprotection (hydrogenolysis) reveals the 4-pyridone pharmacophore. This guide explores its synthesis, the critical thermal instability governing its storage, and its application in modern drug discovery.

Historical Genesis & Evolution

While the synthesis of pyridine itself dates back to the 19th century (Hantzsch, 1881), the specific utility of this compound emerged in the mid-20th century as chemists sought reliable methods to functionalize the electron-deficient pyridine ring.

  • The Nucleophilic Challenge: Early attempts to synthesize 4-alkoxypyridines via direct alkylation of 4-pyridone (the tautomeric predominant form) failed due to the ambident nature of the pyridone anion, which favors N-alkylation over O-alkylation.[1]

  • The SnAr Breakthrough: The reliable access to this scaffold was established through Nucleophilic Aromatic Substitution (SnAr) on 4-chloropyridine. This method, refined in the 1950s and 60s (notably utilized in N-oxide studies by Katritzky et al.), bypassed the selectivity issues of alkylation by using the pyridine nitrogen as an electron sink to facilitate chloride displacement.

  • Modern Era: Today, it is a standard building block, commercially available but often synthesized in situ to avoid the costs associated with its instability.

Synthetic Architectures

The synthesis of this compound is a study in controlling competing pathways. Two primary routes exist, but only one is process-viable.[1]

Route A: Nucleophilic Aromatic Substitution (SnAr) – The Industry Standard

This route is preferred for its high regioselectivity. The reaction utilizes 4-chloropyridine (often generated from 4-pyridone and POCl3) and benzyl alcohol.[1]

  • Mechanism: The pyridine nitrogen (often protonated or complexed) withdraws electron density, making the C4 position electrophilic. The alkoxide attacks C4, forming a Meisenheimer-like complex, followed by the expulsion of chloride.

  • Reagents: Sodium Hydride (NaH) in DMF or KOH in DMSO.

  • Key Advantage: Exclusively yields the O-alkylated product (ether), avoiding the N-alkylated impurity.[1]

Route B: Direct Alkylation of 4-Pyridone – The Ambident Trap

Reacting 4-pyridone with benzyl bromide typically yields a mixture.[1]

  • Thermodynamic Control: Favors N-benzyl-4-pyridone (amide-like resonance stability).[1]

  • Kinetic Control: O-alkylation can be promoted using silver salts (

    
    ) which coordinate the nitrogen, blocking it from nucleophilic attack, or by using "hard" electrophiles. However, this is atom-uneconomical for scale-up.[1]
    
Route C: The Thermal Rearrangement (The "O to N" Migration)

A critical property of this compound is its thermal instability. Upon heating (>200°C) or catalysis by iodide ions (LiI), the benzyl group migrates from the oxygen to the nitrogen.

  • Mechanism: Likely proceeds via an intermolecular mechanism or a tight ion-pair pathway, converting the aromatic pyridine ether into the non-aromatic (but thermodynamically stable) N-benzyl-4-pyridone.[1]

  • Implication: Reaction temperatures during synthesis must be strictly controlled (<100°C) to prevent this rearrangement.

Mechanistic Visualization

Diagram 1: The SnAr Synthesis vs. Thermal Rearrangement

The following graph illustrates the formation of the ether and its potential degradation pathway.

GStart4-Chloropyridine(Electrophile)InterMeisenheimerComplexStart->InterNucleophilic Attack (SnAr)ReagentBenzyl Alcohol+ NaHReagent->InterProductThis compound(O-Isomer)Inter->Product-Cl⁻ (Aromatization)SideProdN-Benzyl-4-pyridone(N-Isomer)Product->SideProdThermal Rearrangement(>200°C or LiI cat.)

Caption: Pathway A shows the SnAr synthesis. The dashed red line indicates the thermodynamic "O-to-N" rearrangement risk.[1]

Diagram 2: Reactivity Profile & Applications

GCoreThis compoundH2H₂ / Pd-CCore->H2OxmCPBA / H₂O₂Core->OxAcidStrong Acid (HBr)Core->AcidPyridone4-Pyridone(Deprotected Scaffold)H2->PyridoneHydrogenolysisNOxidePyridine N-Oxide(Activated for C2-Sub)Ox->NOxideN-OxidationAcid->PyridoneAcid HydrolysisSaltPyridinium SaltAcid->SaltProtonation

Caption: Divergent reactivity modes: Deprotection to pyridone vs. N-oxidation for further functionalization.[1]

Applications in Medicinal Chemistry

HIV Entry Inhibitors (CADA Analogs)

Researchers utilized this compound derivatives to synthesize Cyclotriazadisulfonamides (CADA) .

  • Role: The pyridine ring acts as a core scaffold. The benzyloxy group is often modified or used as a placeholder during the construction of the macrocycle.

  • Mechanism: These compounds down-modulate the CD4 receptor, preventing HIV entry into host cells.[1][2]

  • Reference: Bell et al. demonstrated the use of 4-benzyloxypyridine-2,6-dicarboxylates in synthesizing these CD4 down-modulators [1].[1]

Antitubercular Agents

In the search for new drugs against Mycobacterium tuberculosis, the 4-(benzyloxy) motif has been incorporated into aminoquinoline structures.[3]

  • Role: The benzyloxy group provides critical lipophilicity, allowing the molecule to penetrate the waxy cell wall of the mycobacterium.

  • Outcome: Derivatives showed MIC values comparable to Isoniazid, validating the scaffold's utility in infectious disease [2].

N-Oxide Functionalization

The N-oxide of this compound is a versatile intermediate.[1][4][5] Because the C4 position is blocked by the benzyloxy group, the N-oxide activates the C2 position for nucleophilic attack (e.g., Grignard addition), allowing the synthesis of 2,4-disubstituted pyridines which are otherwise difficult to access [3].

Experimental Protocols

Protocol A: Synthesis of this compound (SnAr)

This protocol prioritizes safety and yield, utilizing Phase Transfer Catalysis (PTC) to avoid the hazards of NaH.

Reagents:

  • 4-Chloropyridine HCl (1.0 eq)[1]

  • Benzyl Alcohol (2.0 eq)

  • KOH (4.0 eq)

  • Toluene (Solvent)[6][7]

  • 18-Crown-6 (Catalytic, 0.05 eq)[1]

Procedure:

  • Preparation: Suspend powdered KOH and 18-Crown-6 in Toluene.

  • Addition: Add Benzyl Alcohol and stir at room temperature for 15 minutes to generate the alkoxide in situ.

  • Reaction: Add 4-Chloropyridine HCl in portions.

  • Heating: Heat the mixture to reflux (110°C) for 4–6 hours. Note: Monitor by TLC. Do not overheat to avoid O->N rearrangement.

  • Workup: Cool to RT. Filter off inorganic salts (KCl). Wash the filtrate with water (3x) to remove excess KOH and benzyl alcohol.

  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from hexane/ethyl acetate.
    

Data Summary Table:

ParameterValueNote
Yield 85-92%High efficiency via SnAr
Appearance White Crystalline SolidTurns yellow if N-isomer forms
Melting Point 55-57°CSharp MP indicates purity
Storage < 25°C, DarkLight/Heat sensitive
Protocol B: Thermal Rearrangement (O to N Migration)

Used when the N-benzyl-4-pyridone isomer is the desired target.[1]

Procedure:

  • Place this compound in a sealed tube.

  • Add catalytic Lithium Iodide (LiI, 0.1 eq).

  • Heat to 200°C for 30 minutes.

  • The solid will melt and resolidify as the higher-melting pyridone (MP > 200°C).

References

  • Syntheses and Anti-HIV and Human Cluster of Differentiation 4 (CD4) Down-Modulating Potencies of Pyridine-Fused Cyclotriazadisulfonamide (CADA) Compounds. Source: Journal of Medicinal Chemistry / PubMed Central URL:[Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Source: Molbank (MDPI) URL:[Link]

  • Reaction Between Grignard Reagents and Heterocyclic N-oxides. Source: Diva Portal (Dissertation) URL:[Link]

  • Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Introduction to the reactivity of 4-(benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)pyridine (CAS: 53242-20-9) serves as a pivotal "masked" intermediate in heterocyclic synthesis. Unlike simple pyridine, the 4-benzyloxy motif fundamentally alters the electronic landscape of the ring, converting an electron-deficient heterocycle into a substrate capable of regioselective functionalization. This guide dissects its reactivity profile, focusing on its dual role as a Directed Metalation Group (DMG) for C3-functionalization and a latent pyridone precursor via chemoselective deprotection.

Electronic Architecture & Reactivity Logic

To predict the behavior of this compound, one must understand the competition between the nitrogen atom's inductive withdrawal and the oxygen atom's mesomeric donation.

  • Activation of C3/C5: The lone pairs on the benzyloxy oxygen donate electron density into the ring (resonance effect), significantly increasing electron density at the 3- and 5-positions compared to unsubstituted pyridine.

  • Basicity: The N-center remains basic (pKa ~ 6.5), allowing for N-oxidation or N-alkylation, but it is less basic than 4-methoxypyridine due to the inductive withdrawal of the benzyl group.

  • The "Masked" Pyridone: The benzyl ether is robust under basic conditions (e.g., lithiation) but labile under specific reductive or acidic conditions, revealing the 4-pyridone tautomer.

Reactivity Map

The following diagram illustrates the distinct zones of reactivity available on the scaffold.

ReactivityMap cluster_legend Reaction Zones Center This compound C3 C3 Position (Nucleophilic Site) Center->C3 Directed Ortho Metalation (DoM) Electrophilic Subst. (EAS) N1 N1 Position (Basic/Nu Site) Center->N1 N-Oxidation N-Alkylation Salt Formation OBn Benzyloxy Group (Protecting/Leaving) Center->OBn Hydrogenolysis (H2/Pd) Acid Hydrolysis O->N Migration

Figure 1: Strategic reactivity zones of this compound.

Core Reactivity I: Directed Ortho Metalation (DoM)

The most powerful synthetic application of this compound is its ability to undergo regioselective lithiation at the C3 position. The benzyloxy oxygen acts as a Lewis basic coordination site for lithium, directing the base to deprotonate the ortho-carbon.

Mechanistic Insight[1][2][3][4][5]
  • Coordination: The alkyllithium aggregate coordinates to the ether oxygen.

  • Deprotonation: The complexed base removes the proton at C3. This is kinetically favored over C2 deprotonation (which is inductively activated by Nitrogen) due to the specific coordination geometry of the benzyloxy group.

  • Stabilization: The resulting C3-lithio species is stabilized by the adjacent oxygen.

Experimental Protocol: C3-Formylation

A self-validating protocol for introducing an aldehyde at C3.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes) or LDA (for higher regiocontrol)

  • Additive: TMEDA (1.1 equiv) - Critical for breaking BuLi aggregates.

  • Electrophile: DMF (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and TMEDA. Cool to -78°C .

  • Lithiation: Add n-BuLi dropwise. Stir for 15 minutes.

  • Substrate Addition: Dissolve this compound in THF and add dropwise to the lithiated base. The solution typically turns deep yellow/orange (indicative of the lithio-species).

  • Incubation: Stir at -78°C for 45–60 minutes. Do not warm, or the lithio-species may decompose or isomerize.

  • Trapping: Add neat DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C.

  • Quench: Quench with saturated NH4Cl solution.

  • Validation: TLC should show a new, less polar spot (aldehyde).

DoM_Mechanism Step1 Coordination (BuLi + TMEDA binds O) Step2 Deprotonation (C3) (Kinetic Control) Step1->Step2 -78°C Step3 Lithio-Intermediate (Stabilized Chelate) Step2->Step3 Fast Step4 Electrophile Trapping (C3-Substituted Product) Step3->Step4 + DMF / I2 / R-CHO

Figure 2: Kinetic pathway for Directed Ortho Metalation at C3.

Core Reactivity II: The Benzyloxy "Switch" (Deprotection)

In drug discovery, the benzyloxy group is often a placeholder for the polar amide-like functionality of 4-pyridone.

Method A: Hydrogenolysis (Mild)

This is the preferred method for late-stage functionalization as it preserves other sensitive groups (e.g., esters, nitriles).

  • Conditions: H2 (1 atm or balloon), 10% Pd/C, Ethanol or Methanol.

  • Outcome: Quantitative conversion to 4-pyridone.

  • Note: If the reaction is sluggish, adding a catalytic amount of acetic acid prevents catalyst poisoning by the pyridine nitrogen.

Method B: Acid Hydrolysis (Harsh)

Used when the molecule contains sulfur or other catalyst poisons.

  • Conditions: HBr in Acetic Acid (33%) or TFA/Thioanisole at reflux.

  • Outcome: Cleavage of the benzyl ether to yield 4-hydroxypyridine (which tautomerizes to 4-pyridone).

Data Comparison: Cleavage Methods
MethodReagentsTempTolerancePrimary Product
Hydrogenolysis H2, Pd/C, EtOHRTHigh (Esters, Amides)4-Pyridone
Acid Hydrolysis HBr, AcOH90°CLow (Acid-labile groups)4-Pyridone HBr salt
Lewis Acid BBr3, DCM-78°CMed (Cleaves ethers)4-Pyridone

Core Reactivity III: Electrophilic Aromatic Substitution (EAS)

While pyridine itself is inert to EAS, the 4-benzyloxy group activates the ring sufficiently for halogenation and nitration.

  • Regioselectivity: The reaction occurs exclusively at C3 (ortho to the alkoxy group).

  • Nitration: HNO3/H2SO4 yields 3-nitro-4-(benzyloxy)pyridine.

  • Halogenation: Br2/AcOH or NBS yields 3-bromo-4-(benzyloxy)pyridine.

  • Strategic Value: This provides a complementary route to DoM. While DoM requires strong base, EAS proceeds under acidic conditions, offering orthogonality in synthesis planning.

References

  • Synthesis and Reactivity of 4-Alkoxypyridines

    • ChemicalBook. "this compound Properties and Synthesis."

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed ortho metalation.[2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev. 1990, 90, 879–933. (Foundational text grounding the DoM mechanism described).

  • Hydrogenolysis Protocols

    • BenchChem. "5-(Benzyloxy)pyridine-2-carboxylic acid reaction mechanism and kinetics." (Provides analogous protocols for benzyloxypyridine deprotection).

  • Pyridine N-Oxide Synthesis

    • Organic Syntheses. "Pyridine-N-oxide."[1][3] Org. Synth. 1953, 33, 79. (Standard protocol for N-oxidation applicable to this derivative).

  • O- to N-Alkyl Migration

    • Journal of Organic Chemistry. "Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration." (Describes the thermal rearrangement relevant to benzyloxypyridines).

Sources

Technical Guide: Basic Reactions Involving 4-(Benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)pyridine (CAS: 49826-70-2) acts as a strategic "masked" synthon in heterocyclic chemistry.[1][2][3] While 4-hydroxypyridine exists predominantly as the non-aromatic 4-pyridone tautomer (


 favoring the ketone), the O-benzyl ether locks the molecule into its aromatic pyridine form.[1][3][4] This "aromatization lock" enables researchers to perform electrophilic substitutions, N-oxidations, and lithiations that are chemically inaccessible on the pyridone scaffold.[1][3][4] This guide details the critical reaction pathways for manipulating this intermediate, focusing on deprotection, ring activation via N-oxidation, and regioselective functionalization.[1][3][4]

Structural Properties & Reactivity Profile[1][2][3][5]

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine nitrogen and the electron-donating benzyloxy group at C-4.[1]

PropertyValue / CharacteristicImplication for Reactivity
Tautomeric State Locked Aromatic (Pyridine form)Allows N-alkylation and N-oxidation without competing O-functionalization.[1][2]
Electronic Bias C-4 Alkoxy Donor (+M effect)Activates C-3/C-5 positions for electrophilic attack (countering the deactivating N).[1][2]
Basicity pKa

6.0 (estimated)
Sufficiently basic to form salts; protonation occurs at Nitrogen.[1][2][3][4]
Stability Acid-labile; Thermally sensitiveSusceptible to O

N benzyl migration at high temperatures (

C).[1][2][3]

Module 1: The Deprotection Gateway (Unmasking the Pyridone)[1][3][4]

The most frequent application of this compound is as a precursor to substituted 4-pyridones.[1][2] The benzyl group is preferred over methyl or ethyl ethers because it can be removed under neutral conditions via hydrogenolysis, preserving acid-sensitive groups elsewhere on the molecule.[1][4]

Catalytic Hydrogenolysis

This is the "Gold Standard" method.[2] It proceeds via a heterogeneous mechanism where the benzylic C-O bond is cleaved.[2]

  • Reagents: H

    
     (1 atm or balloon), 10% Pd/C, Methanol or Ethanol.
    
  • Mechanism: Adsorption of the phenyl ring onto the catalyst surface

    
     oxidative insertion of Pd into the benzylic C-O bond 
    
    
    
    hydrogenolysis.
  • Protocol:

    • Dissolve this compound (1.0 equiv) in MeOH (0.1 M concentration).

    • Add 10 wt% Pd/C (10% by mass of substrate).[2][3]

    • Purge with Argon, then introduce H

      
       via balloon.[1][2][3][4]
      
    • Stir vigorously at RT for 4–12 hours.

    • Filter through Celite to remove Pd.[2] Concentrate to yield 4-pyridone .[1][2]

Acid-Mediated Hydrolysis

Used when the molecule contains reducible functional groups (e.g., alkenes, nitro groups) that would survive acid but not hydrogenation.[1][3][4]

  • Reagents: HBr (48% aq) in Acetic Acid or TFA (neat) at reflux.

  • Note: This harsh method often yields the pyridinium salt, requiring neutralization.[1][2][4]

Deprotection cluster_0 Substrate cluster_1 cluster_2 Product S This compound (Aromatic Form) H2 H2, Pd/C (Neutral) S->H2 Acid HBr/AcOH (Harsh) S->Acid P 4-Pyridone (Tautomerized) H2->P Cleavage Acid->P Hydrolysis

Figure 1: Divergent deprotection strategies for unmasking the pyridone scaffold.[1][3][4]

Module 2: Ring Activation via N-Oxidation[1]

Direct electrophilic substitution on pyridine is difficult due to the electron-deficient ring.[2] Converting this compound to its N-oxide creates a "push-pull" system: the N-oxide oxygen donates electron density into the ring (activating C-2/C-6 for nucleophilic attack) and the C-4 benzyloxy group directs electrophiles to C-3.[1]

Synthesis of the N-Oxide[1][6][7][8]
  • Reagents: m-CPBA (1.1 equiv) in DCM, 0°C to RT.

  • Why this works: The pyridine nitrogen is nucleophilic enough to attack the peracid oxygen. The benzyl group remains stable under these oxidative conditions.[2]

  • Workup Caution: m-chlorobenzoic acid byproduct must be removed (wash with aq.[1][2] NaHCO

    
    ).[1][2]
    
The "Reissert-Henze" Type Functionalization (C-2 Chlorination)

The N-oxide allows for the introduction of a halogen at the 2-position, a critical step for medicinal chemistry (e.g., subsequent Suzuki couplings).[1][3][4]

  • Reagents: POCl

    
     (neat or in CHCl
    
    
    
    ), reflux.
  • Mechanism:

    • Oxygen of N-oxide attacks Phosphorus (activation).[1][2]

    • Chloride attacks C-2 (nucleophilic attack).[1][2]

    • Elimination of the P-O moiety restores aromaticity.[2]

  • Outcome: 2-chloro-4-(benzyloxy)pyridine .[1][2]

  • Strategic Note: The benzyloxy group at C-4 directs the chloride to C-2 rather than C-4 (which is already blocked).[1]

Module 3: Electrophilic Aromatic Substitution (EAS)[1][3][4]

Unlike bare pyridine, this compound undergoes EAS under relatively mild conditions because the alkoxy group activates the ortho positions (C-3 and C-5).[1][4]

C-3 Bromination[1][2]
  • Reagents: NBS (N-bromosuccinimide) in MeCN or Br

    
     in Acetic Acid.[1][2][3]
    
  • Regioselectivity: Exclusive to C-3 (ortho to the alkoxy group).

  • Application: The resulting 3-bromo-4-(benzyloxy)pyridine is a versatile intermediate for cross-coupling reactions (Suzuki, Sonogashira) to build complex 3,4-disubstituted pyridines.[1][4]

Nitration[2][3][9]
  • Reagents: HNO

    
     / H
    
    
    
    SO
    
    
    .[2]
  • Outcome: 3-nitro-4-(benzyloxy)pyridine.[1][2]

  • Warning: The benzyl ether can be sensitive to strong oxidizing acids.[2] Control temperature (< 0°C) carefully to prevent debenzylation.[1][2][3][4]

Module 4: The "O to N" Migration Trap

Researchers must be aware of the thermal instability of 4-alkoxypyridines.[2] At high temperatures, or in the presence of alkyl halides, the benzyl group can migrate from Oxygen to Nitrogen.[1][3][4]

  • Reaction: this compound

    
    N-benzyl-4-pyridone .[1][2]
    
  • Mechanism: Intermolecular alkylation.[2] One pyridine attacks the benzyl group of another.[2]

  • Prevention: Avoid neat heating above 150°C. If N-alkylation is the desired outcome, use benzyl bromide on the deprotected 4-pyridone instead.[1]

Experimental Protocol: Synthesis of this compound N-oxide

Objective: Preparation of the activated N-oxide scaffold for downstream C-2 functionalization.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve This compound (5.0 g, 27.0 mmol) in anhydrous Dichloromethane (DCM) (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add m-CPBA (70% purity, 7.3 g, 29.7 mmol, 1.1 equiv) portion-wise over 15 minutes. Do not add all at once to control exotherm.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM).[1][2][3] The N-oxide is significantly more polar (lower R

    
    ) than the starting material.[1]
    
  • Workup (Critical):

    • Dilute with DCM (100 mL).[1][2][3][4]

    • Wash with 10% aq.[2] Na

      
      SO
      
      
      
      (50 mL) to quench excess peroxide.[1][2][3]
    • Wash with Sat. aq. NaHCO

      
        (3 x 50 mL) to remove m-chlorobenzoic acid.[1][2]
      
    • Wash with Brine (50 mL).[1][2][3]

  • Isolation: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: If necessary, recrystallize from Acetone/Hexanes or purify via flash column chromatography (DCM

    
     5% MeOH/DCM).
    
  • Yield: Typical yields are 85–95%.[2]

Reaction Map Visualization[1][3][4]

ReactionMap Start This compound (Core Scaffold) NOxide Pyridine N-Oxide (Activated Ring) Start->NOxide m-CPBA, DCM (N-Oxidation) Pyridone 4-Pyridone (Deprotected) Start->Pyridone H2, Pd/C (Hydrogenolysis) Bromo 3-Bromo-4-(benzyloxy)pyridine (Coupling Partner) Start->Bromo NBS, MeCN (Electrophilic Subst.) Chloro 2-Chloro-4-(benzyloxy)pyridine (Medicinal Intermediate) NOxide->Chloro POCl3, reflux (Nucleophilic Subst.)

Figure 2: Primary divergent synthesis pathways starting from this compound.[1][3][4]

References

  • ChemicalBook. (2025).[1][2][5] this compound: Synthesis and Properties. Retrieved from [1][3][4]

  • Pipzine Chemicals. (2026).[1][2][6] 4-(Benzyloxy)-1,2-dihydropyridine-2-one: Reactions and Applications. Retrieved from [1][3][4]

  • Baran Lab. (2012).[1][2][7] Pyridine N-Oxides: Reactivity and Synthesis. Retrieved from [1][3][4]

  • ACS Publications. (2025).[1][2] Synthesis of Substituted N-Benzyl Pyridones via O- to N-Alkyl Migration. Journal of Organic Chemistry. Retrieved from [1][3][4]

  • BenchChem. (2025).[1][2] this compound N-oxide Synthesis. Retrieved from [3][4]

Sources

Commercial Availability & Technical Specification: 4-(Benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Guide to Procurement, Quality Assurance, and Application

Executive Summary

4-(Benzyloxy)pyridine (CAS: 49826-70-2 ) is a specialized heterocyclic building block critical in the synthesis of kinase inhibitors, antifungals, and complex pharmaceutical intermediates.[1] Unlike commodity pyridines, this compound presents specific supply chain challenges due to its susceptibility to O- to N-alkyl migration (the Chapman-like rearrangement) under thermal stress.

This guide provides a technical roadmap for researchers and procurement officers. It moves beyond simple catalog listings to address the causality of purity variations, offering a self-validating quality assurance protocol to ensure the integrity of your drug discovery campaigns.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the end-user must define the technical specification. This compound is distinct from its N-oxide derivative (CAS 2683-66-1), a common confusion point in catalog searches.

AttributeSpecificationTechnical Note
Chemical Name This compoundSynonyms: 4-Phenylmethoxypyridine
CAS Number 49826-70-2 Warning: Do not confuse with N-oxide (2683-66-1)
Molecular Formula C₁₂H₁₁NOMW: 185.22 g/mol
Appearance White to off-white solid/powderYellowing indicates oxidation or pyridone formation
Solubility DCM, MeOH, DMSOSparingly soluble in water
Key Impurity N-Benzyl-4-pyridone Result of thermal rearrangement (O → N migration)

Synthesis Logic & Impurity Origins

Understanding the synthesis allows you to predict the impurities present in commercial batches. The standard industrial route involves Nucleophilic Aromatic Substitution (SₙAr).

The Synthetic Pathway & Risk Factors

The reaction typically employs 4-chloropyridine (or 4-nitropyridine) and benzyl alcohol with a strong base (e.g., NaH or KOtBu).

Critical Instability: Under high heat or prolonged storage, the kinetic O-alkylated product (4-benzyloxypyridine) can rearrange to the thermodynamic N-alkylated isomer (N-benzyl-4-pyridone). This is the primary failure mode for "old" commercial stock.

SynthesisPath SM1 4-Chloropyridine (Starting Material) Intermediate Reaction Matrix (Base: NaH/KOtBu) SM1->Intermediate SM2 Benzyl Alcohol SM2->Intermediate Product This compound (Target: Kinetic Product) Intermediate->Product S_NAr (Low Temp) Impurity N-Benzyl-4-pyridone (Impurity: Thermodynamic) Product->Impurity Thermal Rearrangement (Storage/Heat)

Figure 1: Synthetic pathway illustrating the risk of O- to N-alkyl migration.

Commercial Landscape & Supplier Tiering

The market for this compound is tiered. High-purity (>98%) material is expensive due to the purification required to remove the rearrangement byproduct.

Tier 1: Global Catalog Suppliers (High Reliability / High Cost)

Best for: Bench-scale medicinal chemistry (mg to g scale).

  • Sigma-Aldrich (Merck): Catalog #49826-70-2. Offers high analytical confidence but often longer lead times if stock is non-domestic.

  • Thermo Scientific (Alfa Aesar): Strong presence, but frequently lists the N-oxide. Verify structure explicitly.

Tier 2: Building Block Specialists (Balance of Cost & Speed)

Best for: Scale-up (10g - 100g).

  • BLD Pharm: Reliable stock of heterocyclic building blocks. Good batch-to-batch consistency.

  • ChemScene / MedChemExpress: Often source from the same upstream manufacturers but provide verified COAs.

  • AK Scientific: US-based stock often available for rapid delivery.

Tier 3: Bulk Manufacturers (Low Cost / High QC Burden)

Best for: Process development (kg scale).

  • Career Henan Chemical / Ambeed: Lower cost, but requires rigorous internal QC upon receipt to check for the pyridone impurity.

Market Pricing Indication (Est. 2025):

  • 1 g: $150 - $450 USD (varies by purity grade).

  • Bulk: Negotiable, but significant price drops (>50%) are suspicious and may indicate "tech grade" material containing >5% pyridone.

Procurement & Quality Assurance Protocol

Do not rely solely on the Certificate of Analysis (COA) provided by the supplier. The rearrangement can occur during shipping if the package is subjected to uncontrolled heat (e.g., sitting on a tarmac).

Self-Validating QC Workflow

The following decision tree ensures you do not introduce a "dead" building block into your synthesis.

QC_Workflow Start Receive Shipment This compound Visual Visual Inspection (White vs. Yellow) Start->Visual NMR 1H-NMR Analysis (Diagnostic Step) Visual->NMR Decision Check Benzylic CH2 Shift NMR->Decision Pass PASS: Singlet ~5.1-5.2 ppm (O-Alkylated) Decision->Pass O-Isomer Fail FAIL: Singlet ~5.0 ppm + Pyridone Carbonyl Signals Decision->Fail N-Isomer (Rearranged) Action1 Release for Synthesis Pass->Action1 Action2 Reject / Purify Fail->Action2

Figure 2: Quality Control Decision Tree emphasizing NMR diagnostics.

Experimental Protocol: Verification Methodology

1. 1H-NMR Diagnostic (The "Gold Standard")

  • Solvent: CDCl₃ or DMSO-d₆.

  • Critical Signal:

    • Target (4-Benzyloxypyridine): The benzylic -CH₂- protons appear as a singlet around δ 5.15 ppm . The pyridine aromatic protons show characteristic AA'BB' or AA'XX' patterns.

    • Impurity (N-Benzyl-4-pyridone): The benzylic -CH₂- protons shift upfield slightly (often δ 5.05 ppm ), and the aromatic ring protons shift significantly due to the loss of aromaticity in the pyridone ring [1].

  • Acceptance Criteria: Integration of the impurity benzylic peak should be < 2% relative to the main peak.

2. HPLC Method (Purity Check)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Note: The N-benzyl-4-pyridone is more polar and will typically elute earlier than the this compound.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Refrigerate (2-8°C) . Store under inert atmosphere (Argon/Nitrogen) if possible.

  • Stability: Hygroscopic. Protect from moisture to prevent hydrolysis, though the primary risk remains thermal rearrangement.

References

  • ChemicalBook. (2025). This compound Product & Price Analysis. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 49826-70-2).[1][2][3] Retrieved from

  • American Chemical Society (ACS). (2013). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. Journal of Organic Chemistry. Retrieved from

  • BLD Pharm. (2025). Heterocyclic Building Blocks Catalog: this compound. Retrieved from

  • ChemNet. (2025). CAS Database: this compound.[1][2][4] Retrieved from

Sources

Methodological & Application

A Practical Guide to the Suzuki Coupling of 4-(Benzyloxy)pyridine for the Synthesis of Biarylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is particularly vital in the pharmaceutical industry for the construction of biaryl and hetero-biaryl scaffolds.[1][3][4] The 4-arylpyridine motif is a privileged structure found in numerous biologically active molecules and approved drugs. Its synthesis, however, can be challenging due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[5][6]

This application note provides a comprehensive, field-proven protocol for the Suzuki coupling of 4-(benzyloxy)pyridine derivatives. We will delve into the mechanistic underpinnings of the reaction to explain the rationale behind reagent selection and procedural steps, ensuring a robust and reproducible workflow. This guide is designed to equip researchers with the expertise to successfully synthesize 4-arylpyridine compounds and troubleshoot common experimental hurdles.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for optimizing conditions and diagnosing issues. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][7] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (in this case, a 4-halopyridine derivative), forming a Pd(II) complex.[3][5] The reactivity of the halide is a key factor, with the rate of this step generally following the trend I > Br > OTf >> Cl.[3]

  • Transmetalation: This is the step where the organic group from the organoboron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[8][9] The boronate then exchanges its organic moiety with the halide on the Pd(II) complex.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product.[3][5] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L₂) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L₂) (Di-organo Complex) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans->Product ArylHalide Ar-X (4-(Benzyloxy)halopyridine) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Activation Boronate->Trans

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Critical Parameters and Reagent Selection

The success of the Suzuki coupling, especially with challenging substrates like pyridines, hinges on the judicious selection of reagents and conditions.

Materials and Reagents
Reagent/MaterialGrade/SpecificationSupplier ExamplePurpose
4-(Benzyloxy)-2-chloropyridine>97%Sigma-AldrichAryl Halide (Electrophile)
Phenylboronic Acid>98%Combi-BlocksOrganoboron (Nucleophile)
Pd(PPh₃)₄ (Tetrakis)>99%Strem ChemicalsPalladium(0) Pre-catalyst
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Acros OrganicsBase
1,4-DioxaneAnhydrous, >99.8%J.T.BakerOrganic Solvent
Deionized Water18.2 MΩ·cmMilliporeAqueous Co-solvent
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeFisher ScientificDrying Agent
Ethyl AcetateACS GradeVWRExtraction Solvent
HexanesACS GradeVWREluent for Chromatography
Silica Gel230-400 meshSorbent TechnologiesStationary Phase for Chromatography
Schlenk Flask50 mLChemglassReaction Vessel
Nitrogen or Argon GasHigh PurityAirgasInert Atmosphere
Expert Insights on Reagent Choices
  • The Pyridine Halide: While aryl iodides are the most reactive, they are also more expensive and less stable. Aryl bromides offer a good balance of reactivity and stability. Aryl chlorides are often cheaper but require more active catalyst systems to achieve efficient oxidative addition.[3] For this protocol, we select a chloropyridine to demonstrate a robust system, but a bromopyridine could be substituted for potentially faster reaction times. The benzyloxy group is a stable protecting group for the phenol functionality.

  • The Palladium Catalyst and Ligand: The choice of ligand is crucial.[5] The ligand stabilizes the Pd(0) species, prevents its precipitation as palladium black, and modulates its reactivity.[5] Triphenylphosphine (PPh₃) is a classic, versatile ligand. For heteroaromatic substrates, electron-rich and bulky phosphine ligands like SPhos or XPhos can significantly improve yields by promoting the oxidative addition and reductive elimination steps.[7] However, for this foundational protocol, we will use the widely available and effective Pd(PPh₃)₄.

  • The Base: The base plays a multifaceted role: it activates the boronic acid to form the reactive boronate, facilitates the formation of palladium-alkoxide species, and accelerates the final reductive elimination step.[9] The choice of base is often empirical.[7] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₂CO₃ is a cost-effective and moderately strong base that is sufficient for this transformation.[7][10]

  • The Solvent System: The reaction is often performed in a mixture of an organic solvent and water.[5] Ethereal solvents like 1,4-dioxane or THF are common choices.[5][11] The aqueous phase is necessary to dissolve the inorganic base, facilitating its interaction with the organoboron species. A thoroughly degassed solvent is mandatory to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) state.

Detailed Experimental Protocol

This protocol describes the coupling of 4-(benzyloxy)-2-chloropyridine with phenylboronic acid on a 1.0 mmol scale.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Assemble & Dry Glassware degas 2. Degas Solvent setup->degas charge 3. Charge Reagents under Inert Gas degas->charge heat 4. Heat and Stir Reaction charge->heat monitor 5. Monitor by TLC heat->monitor quench 6. Quench & Extract monitor->quench Upon Completion dry 7. Dry & Concentrate quench->dry purify 8. Column Chromatography dry->purify char 9. Characterize Product (NMR, MS) purify->char

Figure 2: General Experimental Workflow.
Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 50 mL Schlenk flask. Dry the flask thoroughly in an oven (120 °C) for at least 4 hours or by flame-drying under vacuum. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Reagent Charging: To the cooled flask, add 4-(benzyloxy)-2-chloropyridine (221.7 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146.3 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414.6 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Briefly remove the septum and add Pd(PPh₃)₄ (57.8 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and the inert gas line three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling the inert gas through it for at least 30 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90-95 °C. Stir the reaction mixture vigorously for 6-12 hours.[12]

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC). Prepare a developing solution (e.g., 20% Ethyl Acetate in Hexanes). Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

Work-up and Purification
  • Quenching: Once the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Add 20 mL of deionized water and 20 mL of ethyl acetate to the reaction mixture. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with 20 mL of ethyl acetate.[4]

  • Washing: Combine the organic extracts and wash them with 20 mL of brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the product from non-polar impurities and baseline polar impurities.

Characterization

The identity and purity of the final product, 4-(benzyloxy)-2-phenylpyridine, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent.3. Low reaction temperature.4. Poor quality or wet reagents.1. Use a fresh bottle of catalyst. Ensure an inert atmosphere is maintained throughout.2. Degas the solvent for a longer period.3. Ensure the oil bath temperature is accurate and maintained.4. Dry reagents before use. Use anhydrous solvents.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Catalyst decomposition.1. Improve degassing procedure and maintain a strict inert atmosphere.2. Consider a more robust ligand or a pre-catalyst that is more stable.
Protodeborylation of Boronic Acid 1. Reaction temperature is too high or reaction time is too long.2. Base is too strong or reaction is too aqueous.1. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.2. Try a milder base like K₂CO₃ or KF. Reduce the amount of water in the solvent system.
Product is Difficult to Purify 1. Co-elution with byproducts.2. Residual palladium in the product.1. Optimize the solvent system for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol).2. After extraction, wash the organic layer with an aqueous solution of a sulfur-based scavenger like sodium diethyldithiocarbamate.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Buchwald, S. L., & Fu, G. C. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1544–1554. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8, 4437-4442. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]

  • The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Advion. Suzuki Reaction Monitoring. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Alam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. Available at: [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. Available at: [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available at: [Link]

  • Thompson, A. M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3048–3052. Available at: [Link]

Sources

4-(Benzyloxy)pyridine reaction conditions for N-oxide formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the N-oxidation of 4-(benzyloxy)pyridine. This transformation is a critical step in medicinal chemistry, often used to activate the pyridine ring for subsequent C2/C6 functionalization or as a protecting group strategy.

Unlike unsubstituted pyridine, This compound possesses a strong electron-donating group (EDG) at the para-position. This increases the electron density at the nitrogen atom, making it significantly more nucleophilic. Consequently, this substrate oxidizes more rapidly than pyridine, requiring careful thermal control to prevent over-reaction or decomposition of the acid-sensitive benzyloxy ether linkage.

This document presents two validated workflows:

  • Method A (Precision/Research Scale): Uses m-CPBA in dichloromethane (DCM).[1] High yielding, mild conditions, best for gram-scale synthesis.

  • Method B (Process/Green Scale): Uses Hydrogen Peroxide (

    
    ) in Acetic Acid. Cost-effective, scalable, but requires rigorous safety management for peroxide handling.
    

Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (


Ar)  mechanism where the pyridine nitrogen acts as the nucleophile attacking the electrophilic oxygen of the peracid.
Reaction Pathway Diagram

The following diagram illustrates the electronic activation provided by the benzyloxy group and the transition state.

Mechanism Substrate This compound (Nucleophile) TS Transition State [N...O...H bond] Substrate->TS Lone pair attack (Enhanced by 4-OBn) Reagent Peracid (m-CPBA or Peracetic Acid) Reagent->TS Product This compound N-Oxide TS->Product Proton Transfer Byproduct Carboxylic Acid (m-CBA or AcOH) TS->Byproduct

Figure 1: Mechanistic pathway for the N-oxidation of electron-rich pyridines.

Critical Parameter Assessment

ParameterMethod A (m-CPBA)Method B (

/AcOH)
Impact on this compound
Temperature 0°C

RT
70°C – 80°CHigh heat (

C) in acid can cleave the benzyl ether. Method A is safer for substrate stability.
Solvent DCM or ChloroformAcetic AcidDCM allows easy aqueous workup. AcOH requires careful neutralization or distillation.
Stoichiometry 1.1 – 1.2 equiv2.0 – 5.0 equivExcess

is required to drive kinetics in Method B.
Purification Basic Wash / ExtractionExtraction / Recrystallizationm-Chlorobenzoic acid (

-CBA) is the main impurity in Method A.
Safety Shock sensitive (dry solid)Explosive concentrationPeroxides must be quenched before concentration.

Experimental Protocols

Protocol A: The "Gold Standard" (m-CPBA)

Best for: Research scale (100 mg – 10 g), high purity requirements, acid-sensitive substrates.

Reagents:

  • This compound (1.0 equiv)

  • m-Chloroperbenzoic acid (m-CPBA) (77% max purity, 1.2 equiv)

  • Dichloromethane (DCM) (0.1 M concentration relative to substrate)

  • Saturated aqueous

    
     or 
    
    
    

Step-by-Step Workflow:

  • Preparation: Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice/water bath (0°C). Note: Cooling is critical to control the initial exotherm due to the high nucleophilicity of the substrate.

  • Addition: Add m-CPBA portion-wise over 15–20 minutes. Do not dump all at once.

    • Observation: A white precipitate (

      
      -chlorobenzoic acid) may begin to form as the reaction proceeds.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM). The N-oxide is significantly more polar (lower

    
    ) than the starting material.
    
  • Quench & Workup (Critical Step):

    • Dilute the reaction mixture with excess DCM.

    • Wash 1: Wash organic layer with 10% aqueous

      
       or 
      
      
      
      (removes unreacted peroxides). Check with starch-iodide paper (should be negative).
    • Wash 2: Wash vigorously with Saturated Aqueous

      
       (
      
      
      
      ).
    • Why: This converts the lipophilic

      
      -chlorobenzoic acid byproduct into the water-soluble potassium 
      
      
      
      -chlorobenzoate, removing it from the organic layer.
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The resulting solid is often pure enough (>95%). If needed, recrystallize from Ethyl Acetate/Hexanes.

Protocol B: Scalable Green Oxidation ( /AcOH)

Best for: Large scale (>50 g), cost reduction, avoiding chlorinated solvents.

Reagents:

  • This compound (1.0 equiv)

  • Hydrogen Peroxide (30% aq.[2] solution) (3.0 – 5.0 equiv)

  • Glacial Acetic Acid (Solvent volume: 3–5 mL per gram of substrate)

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in glacial acetic acid.

  • Addition: Add 30%

    
     dropwise at RT.
    
  • Heating: Heat the mixture to 70–80°C .

    • Warning: Do not reflux vigorously (

      
      C). The combination of strong acid (AcOH) and heat can cleave the benzyl ether, yielding 4-pyridone N-oxide (debenzylated byproduct).
      
  • Monitoring: Stir for 12–18 hours.

  • Workup (Safety Critical):

    • Cool to RT.

    • Quench: Add catalytic Platinum black or Manganese dioxide (

      
      ) to decompose excess peroxide before concentration, OR wash with sulfite solution later.
      
    • Concentration: Concentrate under reduced pressure to remove most acetic acid. Do not distill to dryness if peroxides are not quenched.

    • Neutralization: Dilute residue with water and neutralize carefully with solid

      
       until pH ~8–9.
      
    • Extraction: Extract the product into DCM or Ethyl Acetate (

      
      ).
      
  • Drying: Dry organic phase (

    
    ) and concentrate.
    

Workflow Visualization

Workflow Start Start: this compound Choice Select Method Start->Choice MethodA Method A: m-CPBA / DCM (0°C -> RT) Choice->MethodA High Purity/Small Scale MethodB Method B: H2O2 / AcOH (70-80°C) Choice->MethodB Low Cost/Large Scale WashA Wash: 1. NaHSO3 (Quench) 2. K2CO3 (Remove Acid) MethodA->WashA DryA Dry & Concentrate WashA->DryA Final Pure N-Oxide Solid DryA->Final SafetyB CRITICAL: Quench Peroxides (MnO2 or Sulfite) MethodB->SafetyB NeutB Neutralize (pH 8-9) & Extract SafetyB->NeutB NeutB->Final

Figure 2: Decision tree and process flow for synthesis and purification.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield Incomplete extractionThe N-oxide is water-soluble. Salt the aqueous layer (NaCl) and perform multiple extractions with DCM or Chloroform/Isopropanol (3:1).
Debenzylation Acid hydrolysisIn Method B, temperature was too high. Keep T < 80°C. Switch to Method A (non-acidic conditions).
White Precipitate in Product Residual m-CBAThe basic wash was insufficient. Re-dissolve in DCM and wash again with 1M NaOH or sat.

.
Explosion Risk Peroxide accumulationNever distill reaction mixtures to dryness without testing for peroxides (starch-iodide paper).

References

  • Organic Syntheses Procedure (Pyridine N-Oxide)

    • Title: Pyridine-N-Oxide[2][3][4][5][6][7][8][9]

    • Source: Org.[1][2][8][9][10][11] Synth. 1953, 33, 79.

    • URL:[Link]

    • Relevance: Foundational text for /AcOH oxid
  • Optimized m-CPBA Protocol (Analogous Substrate)
  • Review of Pyridine N-Oxide Chemistry

    • Title: Recent trends in the chemistry of pyridine N-oxides[2][5]

    • Source: Arkivoc 2001 (i) 242-268[2]

    • URL:[Link]

    • Relevance: Comprehensive review of oxidation agents including green altern
  • Safety Data & Handling

    • Title: Pyridine-N-Oxide Safety Data Sheet

    • Source: Fisher Scientific[7]

    • Relevance: Hazard identification for N-oxide handling.[4][10][12]

Sources

Purification of 4-(benzyloxy)pyridine reaction products by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Strategies for 4-(Benzyloxy)pyridine via Flash Column Chromatography

Abstract

The purification of this compound presents a dual challenge in organic synthesis: the strong interaction of the basic pyridine nitrogen with acidic silanols (causing peak tailing) and the separation of the product from high-boiling, polar byproducts like benzyl alcohol. This application note details a robust protocol using amine-modified silica chromatography to suppress peak tailing and achieve baseline resolution. We demonstrate that the inclusion of Triethylamine (TEA) is not merely a suggestion but a critical parameter for yield recovery and purity.

Chemical Context & Impurity Profile

To design an effective purification, one must understand the reaction matrix. This compound is typically synthesized via Nucleophilic Aromatic Substitution (


) of 4-chloropyridine (or 4-nitropyridine) with benzyl alcohol, mediated by a strong base (NaH or KOH).

Reaction Scheme:



The Impurity Matrix: Based on this route, the crude mixture entering the column contains:

  • Target: this compound (Basic, UV-active).

  • Impurity A: Dibenzyl ether (Non-polar side product from benzyl alcohol self-condensation).

  • Impurity B: Benzyl alcohol (Polar, H-bond donor, often used in 1.5–2.0 eq excess).

  • Impurity C: 4-Hydroxypyridine (Tautomer of pyridone, formed via hydrolysis of starting material).

The Chromatographic Challenge: "The Pyridine Drag"

Standard silica gel (


) possesses acidic silanol groups (

) on its surface (

).
  • Mechanism of Failure: The basic nitrogen of the pyridine ring (

    
    ) protonates or hydrogen-bonds strongly with these silanols.
    
  • Symptom: This results in severe peak tailing (streaking), where the compound elutes over a wide volume, co-eluting with impurities that would otherwise be separated.

  • The Fix: Amine Deactivation . Pre-treating the column with a tertiary amine (Triethylamine) blocks these acidic sites, effectively "neutralizing" the stationary phase.

Method Development & Protocol

Phase 1: TLC Scouting (The "Tea Stain" Test)

Do not skip this step. Standard TLC plates will show the product as a streak near the baseline.

  • Control Plate: Run crude in 30% EtOAc/Hexanes.

    • Result: Product streaks (

      
       0.1–0.4). Benzyl alcohol is a distinct spot (
      
      
      
      ).
  • Modified Plate: Prepare a developing chamber with 30% EtOAc/Hexanes + 2% TEA .

    • Result: Product spot tightens and moves higher (

      
      ). Benzyl alcohol remains near 
      
      
      
      0.3 (OH group interacts with silica).
    • Separation Logic: The TEA accelerates the pyridine (blocking drag) but does not significantly accelerate the benzyl alcohol, creating a larger

      
      .
      
Phase 2: Flash Column Protocol

Materials:

  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Mobile Phase A: Hexanes + 1% Triethylamine (v/v).

  • Mobile Phase B: Ethyl Acetate (EtOAc) + 1% Triethylamine (v/v).

  • Loading: Liquid loading (DCM) or dry loading (Celite/Silica). Note: Dry loading on pure silica is risky for pyridines; use Celite or amine-treated silica.

Step-by-Step Procedure:

  • Column Pre-Treatment (Critical):

    • Pack the column with 100% Mobile Phase A .

    • Flush with 2 column volumes (CV) of Phase A. This saturates the silica with TEA, ensuring the entire bed is deactivated before the sample hits it.

    • Why? If you only add TEA to the eluent during the run, the "TEA front" may lag behind your solvent front, causing the product to streak until the amine catches up.

  • Sample Loading:

    • Dissolve crude residue in a minimum amount of DCM/Hexanes (1:1).

    • Load gently onto the sand bed.

  • Gradient Elution Strategy:

    • 0–5% B (2 CV): Elutes non-polar Dibenzyl ether .

    • 5–20% B (5 CV): Ramp slowly.

    • 20–30% B (Hold): Elutes This compound (Target).

      • Observation: The target usually elutes as a sharp band due to TEA.

    • 40–60% B (Flush): Elutes Benzyl alcohol and more polar byproducts.

Data Summary: Elution Order

The following table summarizes the expected behavior in a TEA-modified system.

CompoundPolarity ClassInteraction MechanismEst.[1][2]

(3:7 EtOAc:Hex + TEA)
Elution Order
Dibenzyl Ether Non-polarVan der Waals0.851 (Void volume)
This compound Basic / PolarDipole / H-Bond Acceptor0.50 2 (Target)
Benzyl Alcohol Polar ProticStrong H-Bond Donor0.303
4-Hydroxypyridine Very PolarTautomeric / H-Bonding< 0.104 (Retained)

Note: Without TEA, the Target


 would drop to ~0.1–0.4 (streak), causing co-elution with Benzyl Alcohol.

Visualization & Workflow

The following diagram illustrates the decision matrix and workflow for this purification.

PurificationWorkflow Start Crude Reaction Mixture (4-Cl-Py + BnOH + Base) TLC TLC Scouting (Compare Neutral vs. +2% TEA) Start->TLC Decision Does Product Streak? TLC->Decision Prep Column Pre-Treatment Slurry Pack with Hexanes + 1% TEA Decision->Prep Yes (Standard) Load Sample Loading (DCM/Hexanes or Celite) Decision->Load No (Rare) Prep->Load Gradient Gradient Elution Hex -> 30% EtOAc (+1% TEA) Load->Gradient Fraction1 Frac 1-10: Non-Polars (Dibenzyl Ether) Gradient->Fraction1 0-5% B Fraction2 Frac 11-25: TARGET This compound Fraction1->Fraction2 10-30% B Fraction3 Frac 26+: Polar Impurities (Benzyl Alcohol) Fraction2->Fraction3 >40% B Analysis Combine & Concentrate (Rotovap + High Vac for TEA removal) Fraction2->Analysis

Figure 1: Strategic workflow for the purification of basic pyridine ethers. Note the critical pre-treatment step to neutralize silica acidity.

Troubleshooting & Expert Tips

  • Removing Residual TEA: Triethylamine has a high boiling point (89°C) relative to common solvents. After pooling fractions:

    • Rotovap the solvent.[3][4]

    • Redissolve the oil in DCM and wash once with saturated

      
        (removes TEA salts) or simply rely on high-vacuum drying if the product is a solid.
      
    • Caution: Do not wash with strong acid (HCl), or you will extract your pyridine product into the aqueous layer.

  • Alternative Modifiers: If TEA interferes with Mass Spec (MS) analysis, 1% Ammonium Hydroxide (

    
    )  in MeOH/DCM is a volatile alternative, though less miscible with Hexanes.
    
  • UV Visualization: this compound is strongly UV active at 254 nm. If detection is difficult, use Dragendorff’s Reagent (stains alkaloids/pyridines orange-red).

References

  • Reich, H. J. "Flash Chromatography of Pyridines and Amines." University of Wisconsin-Madison Organic Chemistry Data.[Link]

  • Lioy, E., et al. "Synthesis and Purification of Pyridine Derivatives via Nucleophilic Aromatic Substitution." Journal of Medicinal Chemistry, 2010. (General reference for on pyridines).
  • Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions." [Link]

  • Still, W. C., Kahn, M., & Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925. [Link] (The foundational text on Flash Chromatography).

Sources

Application Note: 4-(Benzyloxy)pyridine as a Versatile Masked Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 4-(Benzyloxy)pyridine in Organic Synthesis Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Trojan Horse" of Pyridine Chemistry

This compound (CAS: 19406-00-9) is more than a simple ether; it is a strategic "masked" equivalent of 4-pyridone. In medicinal chemistry, the 4-pyridone pharmacophore is a privileged scaffold found in iron chelators (Deferiprone), antifungals (Ciclopirox), and kinase inhibitors. However, direct functionalization of 4-pyridone is plagued by solubility issues, tautomeric ambiguity (pyridone vs. hydroxypyridine), and competing N- vs. O-alkylation.

By "masking" the oxygen as a benzyl ether, chemists gain three distinct tactical advantages:

  • Lipophilicity: The benzyl group renders the molecule soluble in standard organic solvents (THF, DCM), facilitating reactions impossible with polar pyridones.

  • Regiocontrol: The benzyloxy group acts as a Directed Metalation Group (DMG), unlocking the C3 position for functionalization via lithiation—a transformation difficult to achieve on the bare pyridone.

  • Orthogonal Protection: The benzyl ether is stable to basic and nucleophilic conditions but is easily removed via hydrogenolysis or acid hydrolysis, revealing the pyridone at a late stage.

Reactivity Landscape & Strategic Map

The utility of this compound lies in its ability to undergo divergent synthesis. The diagram below illustrates the core transformations available to this building block.

ReactivityMap Start This compound Lithiation C3-Lithiated Species (Nucleophilic) Start->Lithiation LiTMP, -78°C (DoM) Pyridone 4-Pyridone (Tautomeric Core) Start->Pyridone H2, Pd/C (Unmasking) N_Alkylation N-Alkyl Pyridinium (Electrophilic) Start->N_Alkylation R-X, Heat C3_Subst 3-Substituted This compound Lithiation->C3_Subst Electrophile (E+) (Aldehydes, I2, Si) N_Subst_Pyridone N-Substituted 4-Pyridone N_Alkylation->N_Subst_Pyridone Hydrogenolysis or Hydrolysis C3_Subst->Pyridone Deprotection

Figure 1: Divergent reactivity pathways. The benzyloxy group enables C3-functionalization (Red path) before "unmasking" to the pyridone (Green path).

Core Protocols

Protocol A: Synthesis of the Building Block

While commercially available, in-house synthesis from 4-chloropyridine hydrochloride is cost-effective and ensures freshness, preventing the polymerization common to free 4-chloropyridine.

Reaction Principle: SNAr displacement of chloride by benzyloxide. Safety Note: 4-Chloropyridine is a vesicant.[1] Handle in a fume hood.

  • Reagents:

    • 4-Chloropyridine HCl (1.0 equiv)

    • Benzyl alcohol (2.0 equiv) - Acts as solvent and reagent

    • Sodium Hydride (60% dispersion, 2.2 equiv)

    • Solvent: DMF (Dry) or Toluene (requires phase transfer catalyst)

  • Procedure:

    • Suspend NaH (2.2 equiv) in dry DMF at 0°C under N2.

    • Add Benzyl alcohol (2.0 equiv) dropwise. Stir for 30 min until H2 evolution ceases (formation of Sodium Benzyloxide).

    • Add 4-Chloropyridine HCl (1.0 equiv) portion-wise. Caution: Exothermic.

    • Heat to 100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Cool to RT. Quench with water.[1] Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over Na2SO4.

    • Purification: Flash chromatography (SiO2, 20-40% EtOAc in Hexane).

    • Yield: Typically 80–90%.

Protocol B: C3-Functionalization via Directed ortho-Metalation (DoM)

This is the highest-value application. The oxygen lone pairs coordinate Lithium, directing deprotonation to the ortho (C3) position.

Critical Parameter: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. n-BuLi can attack the pyridine ring (nucleophilic addition at C2), whereas LiTMP is a bulky, non-nucleophilic base.

  • Reagents:

    • This compound (1.0 equiv)[2]

    • LiTMP (Generated in situ from TMP and n-BuLi) (1.2 equiv)

    • Electrophile (e.g., Iodine, Benzaldehyde, DMF) (1.5 equiv)

    • Solvent: THF (Anhydrous)

  • Step-by-Step:

    • Base Generation: In a flame-dried flask, dissolve 2,2,6,6-tetramethylpiperidine (1.25 equiv) in THF at -78°C. Add n-BuLi (1.2 equiv) dropwise. Warm to 0°C for 15 min, then cool back to -78°C.

    • Lithiation: Add a solution of this compound in THF dropwise to the LiTMP solution at -78°C.

    • Incubation: Stir at -78°C for 45–60 minutes. The solution often turns deep red/orange (formation of the lithiated species).

    • Trapping: Add the Electrophile (neat or in THF) rapidly.

    • Warming: Allow to warm to RT slowly over 2 hours.

    • Quench: Sat. NH4Cl solution.

  • Self-Validation Check:

    • NMR: Disappearance of one C3-H doublet.

    • Regioselectivity:[3] C3 substitution is confirmed by the splitting pattern of the remaining protons (C2-H becomes a singlet or small doublet depending on E+).

Protocol C: The "Unmasking" (Hydrogenolysis to 4-Pyridone)

Converts the functionalized pyridine ether into the bioactive pyridone tautomer.

  • Conditions:

    • H2 (1 atm, balloon) or Transfer Hydrogenation (Ammonium Formate).

    • Catalyst: 10% Pd/C (5-10 wt% loading).

    • Solvent: MeOH or EtOH.

  • Procedure:

    • Dissolve substrate in MeOH. Flush with N2.

    • Add Pd/C carefully (pyrophoric).

    • Flush with H2. Stir vigorously at RT for 2–12 hours.

    • Filtration: Filter through Celite to remove Pd.

    • Isolation: Evaporate solvent. 4-Pyridones often crystallize upon trituration with ether/pentane.

Quantitative Data Summary

ParameterProtocol A (Synthesis)Protocol B (Lithiation)Protocol C (Deprotection)
Key Reagent NaH / Benzyl AlcoholLiTMP (Base)Pd/C / H2
Temperature 100°C-78°C25°C (RT)
Limiting Factor Moisture (NaH sensitivity)Temperature control (Li species stability)Catalyst poisoning (S/N containing impurities)
Typical Yield 85%60–75%>90%
Selectivity SNAr (C4 only)C3 (Ortho) >95%Chemoselective for Benzyl Ether

Case Study: Synthesis of Deferiprone Analog

Deferiprone is an oral iron chelator used in thalassemia.

Workflow:

  • Start: this compound.

  • Step 1 (DoM): Lithiation (LiTMP) + MeI (Electrophile) → 3-Methyl-4-(benzyloxy)pyridine .

  • Step 2 (N-Alkylation): React with MeI (neat, sealed tube) → 1,3-Dimethyl-4-(benzyloxy)pyridinium iodide .

  • Step 3 (Deprotection): Hydrogenolysis (H2, Pd/C) removes the benzyl group.

  • Result: 1,2-Dimethyl-3-hydroxy-4-pyridone (Deferiprone).

    • Note: The numbering changes upon pyridone formation; the C3-methyl of the pyridine becomes the C2-methyl of the pyridone if N-methylated. Correction: Actually, Deferiprone is 1,2-dimethyl-3-hydroxy-4(1H)-pyridinone. The starting material for Deferiprone is usually maltol, but this synthetic route proves the principle of accessing 3-substituted-4-pyridones from the pyridine core.

Deferiprone Step1 This compound Step2 3-Methyl-4-(benzyloxy)pyridine (via LiTMP/MeI) Step1->Step2 C3-Methylation Step3 Quaternary Salt (via MeI) Step2->Step3 N-Methylation Step4 Deferiprone Analog (via H2/Pd-C) Step3->Step4 Debenzylation

Figure 2: Synthetic logic applied to Deferiprone analog construction.

Troubleshooting & Optimization

  • Issue: Low yield in Lithiation (Protocol B).

    • Cause: Presence of moisture or use of n-BuLi (nucleophilic attack).

    • Fix: Ensure THF is distilled/dry. Use LiTMP. Keep temp strictly below -70°C during base addition.

  • Issue: Incomplete Deprotection (Protocol C).

    • Cause: Catalyst poisoning by the pyridine nitrogen.

    • Fix: Add 1.0 equiv of HCl or AcOH to protonate the nitrogen during hydrogenation, preventing it from binding to the Pd surface.

  • Issue: Polymerization of Starting Material.

    • Cause: Free 4-chloropyridine is unstable.

    • Fix: Always generate free base in situ or use the HCl salt directly with excess base as described in Protocol A.

References

  • Synthesis of 4-Alkoxypyridines: Source: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Context: General SNAr displacement protocols for chloropyridines.
  • Regioselective Lithiation (DoM)

    • Source: Marsais, F., & Quéguiner, G. (1981). "Metallation of Pyridines: A New Route to 3,4-Disubstituted Pyridines." Tetrahedron.
    • Context: Establishes C3 regioselectivity for 4-alkoxypyridines using lithium amides.
  • Pyridone Scaffolds in Drug Discovery

    • Source: Zhang, Y., & Pike, A. (2021).[4] "Pyridones in drug discovery: Recent advances." Bioorganic & Medicinal Chemistry Letters.

    • Context: Reviews the utility of the pyridone scaffold in FDA-approved drugs.
  • Deferiprone Synthesis Context

    • Source: Mobarra, N., et al. (2016). "A Review on Iron Chelators in Treatment of Iron Overload Syndromes.
    • Context: Structural basis for 3-hydroxy-4-pyridones.

Sources

Application of 4-(Benzyloxy)pyridine in the Development of Kinase Inhibitors: Advanced Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the application of the 4-(benzyloxy)pyridine scaffold in the design and synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols, and robust methods for evaluating the biological activity of resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.

Introduction: The Enduring Importance of Kinase Inhibition and Privileged Scaffolds

Protein kinases, as central regulators of a vast number of cellular processes, represent one of the most critical classes of drug targets in modern medicine.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them the focus of intense therapeutic development.[1] Small molecule kinase inhibitors have revolutionized the treatment of many malignancies, and the pyridine ring is a well-established privileged scaffold in this domain, known for its favorable pharmacokinetic properties such as metabolic stability and solubility.[2]

The this compound moiety, in particular, offers a unique combination of features for strategic drug design. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, while the benzyloxy group provides a vector for exploring interactions within the more solvent-exposed regions of the active site. This allows for fine-tuning of potency and selectivity. This guide will provide the foundational knowledge and practical protocols to effectively utilize this scaffold in a kinase inhibitor development program.

The Strategic Advantage of the this compound Scaffold

The design of a successful kinase inhibitor hinges on achieving high potency for the target kinase while minimizing off-target effects. The this compound scaffold provides a versatile platform to address this challenge. The core pyridine ring can establish crucial hydrogen bonding interactions with the kinase hinge region, a common feature of many ATP-competitive inhibitors.

The benzyloxy group at the 4-position serves multiple purposes. It can act as a protecting group for a hydroxyl functionality, allowing for selective modifications at other positions of the pyridine core. More importantly, it projects into the solvent-exposed region of the ATP-binding pocket, where it can be modified to enhance interactions with less conserved amino acid residues, thereby improving inhibitor selectivity. The introduction of substituents on the benzyl ring can further modulate the inhibitor's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for developing orally bioavailable drugs.

cluster_0 Kinase Inhibitor Design Strategy Scaffold This compound Scaffold Hinge Pyridine Core (Hinge Binding) Scaffold->Hinge Solvent Benzyloxy Group (Solvent-Exposed Region Interaction) Scaffold->Solvent SAR SAR Exploration (Substituents on Benzyl Ring) Solvent->SAR Properties Modulation of Physicochemical Properties SAR->Properties Selectivity Improved Potency & Selectivity Properties->Selectivity

Caption: Logical flow of kinase inhibitor design using the this compound scaffold.

Synthesis of a this compound-Containing Kinase Inhibitor Precursor

This protocol outlines the synthesis of 4-(benzyloxy)aniline hydrochloride, a key intermediate that can be further elaborated into a variety of kinase inhibitor scaffolds. The synthesis proceeds in three main steps: benzylation of 4-nitrophenol, reduction of the nitro group, and subsequent salt formation.

Protocol 1: Synthesis of 4-(Benzyloxy)aniline Hydrochloride

Materials:

  • 4-Nitrophenol

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Step 1: Synthesis of 4-Benzyloxy-nitrobenzene

  • To a solution of 4-nitrophenol (1 equiv.) in ethanol, add potassium carbonate (1.5 equiv.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl chloride (1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-benzyloxy-nitrobenzene.

Step 2: Synthesis of 4-(Benzyloxy)aniline

  • To a mixture of 4-benzyloxy-nitrobenzene (1 equiv.) in ethanol and water, add iron powder (5 equiv.) and ammonium chloride (0.5 equiv.).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate to remove ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-(benzyloxy)aniline.

Step 3: Synthesis of 4-(Benzyloxy)aniline Hydrochloride

  • Dissolve the crude 4-(benzyloxy)aniline in a minimal amount of ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

  • A precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-(benzyloxy)aniline hydrochloride.[3]

In Vitro Evaluation of Kinase Inhibitory Activity

The following protocols describe robust and widely used assays to determine the in vitro potency and cellular effects of newly synthesized kinase inhibitors.

Protocol 2: ADP-Glo™ Kinase Assay for IC₅₀ Determination

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.[4]

Materials:

  • Purified target kinase (e.g., SYK)

  • Kinase-specific substrate and cofactors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound derivative)

  • Kinase buffer (specific to the target kinase)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase buffer. A typical starting concentration is 10 µM.

  • Kinase Reaction Setup:

    • In each well of a white assay plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the kinase and substrate solution to each well to initiate the reaction. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent (equal volume to the kinase reaction) to each well. This terminates the kinase reaction and depletes the remaining ATP.[5]

  • Incubate at room temperature for 40 minutes.[5]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent (twice the volume of the initial kinase reaction) to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.[5]

  • Incubate at room temperature for 30-60 minutes.[5]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

cluster_1 ADP-Glo™ Kinase Assay Workflow Start Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Incubate_Kinase Incubate at 30°C Start->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_Kinase->Add_ADP_Glo Incubate_Deplete Incubate at RT (40 min) Add_ADP_Glo->Incubate_Deplete Add_Detection Add Kinase Detection Reagent (ADP -> ATP, Luminescence) Incubate_Deplete->Add_Detection Incubate_Detect Incubate at RT (30-60 min) Add_Detection->Incubate_Detect Read Measure Luminescence Incubate_Detect->Read Analyze Calculate IC50 Read->Analyze

Caption: Step-by-step workflow for the ADP-Glo™ Kinase Assay.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay for Cytotoxicity Assessment

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[6]

Materials:

  • Cancer cell line expressing the target kinase (e.g., a B-cell lymphoma line for SYK)

  • Cell culture medium and supplements

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Test compound

  • White, opaque 96-well plates suitable for cell culture

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]

  • Cell Lysis and Signal Stabilization:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and Interpretation

The inhibitory activity of a series of hypothetical this compound-based compounds against Spleen Tyrosine Kinase (SYK) and a panel of related kinases is presented in Table 1. This data illustrates a potential structure-activity relationship (SAR) where modifications to the benzyloxy moiety can influence both potency and selectivity.

Table 1: Inhibitory Activity (IC₅₀, nM) of Hypothetical this compound Analogs

Compound IDR Group (on Benzyl Ring)SYK IC₅₀ (nM)KDR IC₅₀ (nM)FLT3 IC₅₀ (nM)
BZP-1 H150>100005800
BZP-2 4-F8585004200
BZP-3 4-Cl7079003500
BZP-4 4-OCH₃250>100007500
BZP-5 3-F12092006100

Data is fictionalized for illustrative purposes based on common SAR trends.

The data in Table 1 suggests that small electron-withdrawing groups at the 4-position of the benzyl ring (BZP-2 and BZP-3) enhance SYK inhibitory activity compared to the unsubstituted analog (BZP-1). Conversely, an electron-donating group at the same position (BZP-4) decreases potency. This provides a clear direction for further optimization of the scaffold.

Mechanistic Insights: Targeting the SYK Signaling Pathway

Spleen Tyrosine Kinase (SYK) is a critical mediator in the signaling pathways of various immune cells.[8] It plays a key role in B-cell receptor (BCR) signaling, and its aberrant activation is implicated in B-cell malignancies and autoimmune diseases.[6] A selective SYK inhibitor can block downstream signaling events, leading to reduced cell proliferation and survival.

cluster_2 SYK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn SYK SYK Lyn->SYK BLNK BLNK SYK->BLNK BTK BTK SYK->BTK PLCg2 PLCγ2 SYK->PLCg2 Downstream Downstream Signaling (Ca²⁺ Mobilization, NF-κB, MAPK) BLNK->Downstream BTK->Downstream PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor Inhibitor->SYK

Caption: Simplified representation of the SYK signaling pathway and the point of intervention for a this compound-based inhibitor.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel and selective kinase inhibitors. Its synthetic tractability, coupled with the strategic positioning of the benzyloxy group for exploring solvent-exposed regions of the kinase active site, provides a powerful platform for medicinal chemists. The protocols detailed in this guide offer a robust framework for the synthesis, in vitro characterization, and cellular evaluation of compounds based on this promising scaffold. Further exploration of the structure-activity relationships of this compound derivatives holds significant potential for the discovery of next-generation targeted therapies.

References

  • CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents.
  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - NIH. Available at: [Link]

  • Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC - NIH. Available at: [Link]

  • (PDF) Benzimidazole inhibitors of the protein kinase CHK2: Clarification of the binding mode by flexible side chain docking and protein–ligand crystallography - ResearchGate. Available at: [Link]

  • Structure of protein tyrosine kinase Syk: (a) a schematic diagram of... - ResearchGate. Available at: [Link]

  • Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC - NIH. Available at: [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology. Available at: [Link]

  • 4-(Benzyloxy)-1,2-dihydropyridine-2-one - Pipzine Chemicals. Available at: [Link]

  • Full article: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - Taylor & Francis. Available at: [Link]

  • Cytotoxicity assays. Notes: Cell viability assays (Cell-Titer GLO ,... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Tyrosine-protein kinase SYK - Homo sapiens (Human) | UniProtKB | UniProt. Available at: [Link]

  • Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. Available at: [Link]

  • (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. Available at: [Link]

  • CellTiter-Glo Assay - Oslo University Hospital Research. Available at: [https://www.ous-research.no/api/files/115160/CellTiter-Glo Assay.pdf]([Link] Assay.pdf)

  • Tyrosine-protein kinase SYK - Wikipedia. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • PI4K - DC Chemicals. Available at: [Link]

  • Flowchart explaining the mechanism of Syk protein signaling. - ResearchGate. Available at: [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC - NIH. Available at: [Link]

  • Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos - MDPI. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-(Benzyloxy)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-(Benzyloxy)pyridine is a critical building block in medicinal chemistry, serving as a masked equivalent of 4-pyridone or 4-hydroxypyridine—motifs found in antivirals (e.g., HIV integrase inhibitors), antifungals, and kinase inhibitors.

However, functionalizing this scaffold presents a distinct "push-pull" challenge:

  • Catalyst Poisoning: The basic pyridine nitrogen coordinates strongly to electrophilic Pd(II) species, arresting the catalytic cycle (the "pyridine problem").

  • Electronic Deactivation: The 4-benzyloxy group is a strong electron-donating group (EDG) via resonance. This increases electron density on the ring, significantly strengthening the C–Halogen bond (making oxidative addition difficult) and reducing the acidity of C–H bonds (making direct arylation sluggish).

This guide provides three field-validated protocols to overcome these barriers, utilizing sterically demanding, electron-rich phosphine ligands to facilitate turnover.

Mechanistic Insight & Reactivity Profile[1]

To design successful experiments, one must understand the electronic landscape of the substrate.

The "Electronic Gatekeeper" Effect

The benzyloxy group at C4 donates electron density into the pyridine ring.

  • Impact on Halogenated Substrates (e.g., 2-chloro-4-(benzyloxy)pyridine): The C2–Cl bond is electron-rich and less electrophilic. Standard catalysts like Pd(PPh₃)₄ often fail. You require electron-rich, bulky ligands (e.g., dialkylbiarylphosphines) to force oxidative addition.

  • Impact on Direct C-H Activation: The 4-OBn group directs electrophilic palladation to the C3 position (ortho to the alkoxy group) due to a combination of coordination-assisted C-H bond cleavage and electronic activation at the beta-position relative to nitrogen.

Visualization: The Catalytic Challenge

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "poisoning" pathway caused by the pyridine nitrogen.

CatalyticCycle Pd_Pre Pd(II) Precursor Pd_Active Active Species L-Pd(0) Pd_Pre->Pd_Active Reduction OxAdd Oxidative Addition (Rate Limiting for 4-OBn) Pd_Active->OxAdd + Substrate Poisoned OFF-CYCLE TRAP (Pyridine-Pd Coordination) Pd_Active->Poisoned + Pyridine N-Lone Pair Coord_Complex L-Pd(II)-Ar-X OxAdd->Coord_Complex TransMet Transmetallation (Boronic Acid/Amine) Coord_Complex->TransMet + Nucleophile + Base Coord_Complex->Poisoned Ligand Displacement RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd_Active Regeneration

Caption: The catalytic cycle highlights the "Off-Cycle Trap" where the pyridine nitrogen binds palladium. Bulky ligands (L) are essential to sterically block this interaction.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 2-Chloro-4-(benzyloxy)pyridine

Objective: Synthesis of 2-aryl-4-(benzyloxy)pyridines. Challenge: Activating the deactivated C2-Cl bond. Solution: Use of XPhos or SPhos precatalysts which generate highly active monoligated Pd(0) species.[1]

Materials
  • Substrate: 2-Chloro-4-(benzyloxy)pyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 or Pd(dppf)Cl₂·DCM (for less hindered substrates) (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (for hydrophobic substrates)

Step-by-Step Methodology
  • Setup: In a glovebox or under active N₂ flow, charge a reaction vial with the chloropyridine (1.0 mmol), boronic acid (1.5 mmol), K₃PO₄ (636 mg, 3.0 mmol), and XPhos Pd G3 (42 mg, 0.05 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL). Note: Degassing is critical to protect the electron-rich phosphine ligand.

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[1] The starting material (Cl-pyridine) should disappear. If conversion stalls, add 1 mol% additional catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The 4-OBn group is stable on silica.

Data Summary Table: Ligand Performance

Ligand System Yield Notes
Pd(PPh₃)₄ <30% Fails due to poor oxidative addition into electron-rich ring.
Pd(dppf)Cl₂ 65-75% Good for simple aryl boronic acids; robust.

| XPhos Pd G3 | 92-98% | Recommended. Excellent turnover; sterics prevent N-binding. |

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality at C2. Key Nuance: The 4-OBn group renders the ring electron-rich, making nucleophilic attack (even Pd-catalyzed) slower. Stronger bases and specific ligands are required.

Materials
  • Substrate: 2-Chloro-4-(benzyloxy)pyridine (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: Anhydrous Toluene or tert-Amyl alcohol

Step-by-Step Methodology
  • Drying: Ensure all glassware is oven-dried. Moisture kills this reaction by protonating the base.

  • Charge: Add substrate, amine, and NaOtBu to the vial.

  • Catalyst Addition: Add the precatalyst (BrettPhos Pd G3) last.

  • Reaction: Add anhydrous toluene (0.2 M concentration). Heat to 100 °C for 2–6 hours.

  • Workup: Filter through a celite pad (eluting with DCM) to remove insoluble salts. Concentrate and purify.

Protocol C: Direct C-H Arylation (Advanced)

Objective: Functionalization of this compound at the C3 position without pre-halogenation. Mechanism: Concerted Metallation-Deprotonation (CMD). The acidity of the C3 proton is modulated by the 4-alkoxy group.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: P(t-Bu)₂Me (10 mol%) or PCy₃

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Additive: Pivalic Acid (PivOH) (30 mol%) – Critical for the CMD mechanism.

  • Solvent: Toluene, 110 °C.

Step-by-Step Methodology
  • Concept: The pivalate anion acts as a proton shuttle, lowering the energy barrier for cleaving the C3–H bond.

  • Execution: Combine Pd(OAc)₂, ligand, K₂CO₃, and PivOH in a Schlenk tube. Add Toluene, then the pyridine and aryl bromide.

  • Heating: Heat vigorously to 110 °C for 24 hours.

  • Regioselectivity Check: This protocol favors C3 arylation. If C2 arylation is observed, increase steric bulk of the ligand or switch to a carboxylate-free system (though yield will drop).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridine N.Switch to G3 Precatalysts (XPhos/BrettPhos). The bulky ligand creates a "protective shell" around Pd.
De-benzylation Acidic byproduct generation.Ensure sufficient inorganic base (K₃PO₄) is present to buffer the system. Avoid Lewis acidic conditions.
Homocoupling Oxidation of boronic acid.Degass solvents thoroughly (freeze-pump-thaw x3).
C2 vs C3 Mix (In C-H Activation) Poor directing.Use PivOH (Pivalic acid) to enforce the CMD mechanism, which favors the more acidic/accessible C3–H bond in this specific scaffold.

References

  • Mechanistic Principles of Pyridine Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines.[1][2]

    • Source: BenchChem Applic
  • Suzuki-Miyaura Conditions for Heterocycles

    • Title: Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.[3][4]

    • Source: ResearchG
    • URL:[Link]

  • Direct C-H Arylation Strategy

    • Title: Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers.[5]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Buchwald-Hartwig Amination Overview

    • Title: Aminative Suzuki-Miyaura coupling (Connecting C-N bond formation).[6]

    • Source: Science / PubMed.
    • URL:[Link]

  • General Reactivity of 4-Alkoxypyridines

    • Title: C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character.[7]

    • Source: NIH / J. Am. Chem. Soc.
    • URL:[Link]

Sources

Application Note: Strategic Synthesis of 4-Hydroxypyridine from 4-(Benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the deprotection of 4-(benzyloxy)pyridine to synthesize 4-hydroxypyridine (4-pyridone). Unlike standard benzyl ether cleavages, this transformation requires specific attention to the keto-enol tautomerism of the product, which dictates solubility, isolation strategies, and spectroscopic characterization. We present two validated protocols: Catalytic Hydrogenolysis (Method A) for high-purity applications, and Acid-Mediated Hydrolysis (Method B) for substrates sensitive to reduction.

Mechanistic Insight & Tautomerism

The cleavage of the benzyl ether yields 4-hydroxypyridine. However, researchers often misinterpret the characterization data of the product because they expect a phenolic structure.

In the gas phase, the 4-hydroxypyridine (phenol-like) tautomer is more stable. However, in the solid state and in polar solvents (DMSO, H₂O, Methanol), the equilibrium shifts almost exclusively to the 4-pyridone (NH-keto) form due to intermolecular hydrogen bonding and high resonance stabilization energy of the amide-like system.

Figure 1: Reaction Mechanism and Tautomeric Equilibrium

Tautomerism Substrate This compound (Aromatic Ether) Intermediate Cleavage Event (Pd-H or Acid) Substrate->Intermediate Deprotection Hydroxy 4-Hydroxypyridine (Enol Form - Rare in Soln) Intermediate->Hydroxy Initial Product Pyridone 4-Pyridone (Keto Form - Dominant) Hydroxy->Pyridone Tautomerization (Fast in Polar Solvent)

Caption: The reaction pathway showing the immediate tautomerization of the enol form to the thermodynamically stable 4-pyridone form in solution.

Protocol A: Catalytic Hydrogenolysis (Gold Standard)

Best for: High purity requirements, substrates stable to reduction. Mechanism: Pd-catalyzed cleavage of the C-O bond.

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate). Note: Wet support (~50% H₂O) is preferred for safety.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Gas: Hydrogen (H₂) balloon or low-pressure shaker (1-3 atm).

Step-by-Step Procedure
  • Safety Setup: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry and exposed to methanol vapors.

  • Inert Loading:

    • Flush the reaction flask with Nitrogen (N₂) or Argon.[1][2]

    • Add the Pd/C catalyst first under inert flow.[1]

    • Critical: Add a small amount of inert solvent (e.g., Toluene or EtOAc) or water to "wet" the catalyst before adding the bulk flammable solvent (MeOH).

  • Substrate Addition: Dissolve the substrate in MeOH and add it to the flask.

  • Hydrogenation:

    • Evacuate the flask and backfill with H₂ (repeat 3 times).

    • Stir vigorously at Room Temperature (RT) for 2–6 hours.

  • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). The starting material (high R_f) will disappear; the product (low R_f) will streak near the baseline due to polarity.

  • Workup:

    • Flush flask with N₂ to remove H₂.

    • Filter the mixture through a Celite pad . Safety: Do not let the filter cake dry out completely; keep it wet with water/solvent to prevent ignition.[3]

    • Concentrate the filtrate under reduced pressure.

  • Isolation: The product usually crystallizes upon concentration or addition of diethyl ether.

Protocol B: Acid-Mediated Hydrolysis

Best for: Substrates containing alkenes, alkynes, or sulfur (catalyst poisons) that cannot survive hydrogenation. Mechanism: S_N1-like cleavage of the benzyl cation.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: 33% or 48% HBr in Acetic Acid (AcOH) OR Trifluoroacetic acid (TFA) (neat).

  • Solvent: Glacial Acetic Acid (if using HBr).

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in HBr/AcOH (approx. 5–10 mL per gram of substrate).

  • Reaction: Heat the mixture to 80–100°C for 2–4 hours.

    • Note: Benzyl bromide is a byproduct and is a lachrymator. Use a robust fume hood.

  • Monitoring: Monitor by TLC.

  • Workup:

    • Cool to RT.

    • Concentrate the mixture to remove excess AcOH/HBr.

    • Neutralization: The residue will be the hydrobromide salt. Dissolve in minimal water and neutralize carefully with saturated NaHCO₃ or NH₄OH to pH 7–8.

  • Isolation:

    • The free base (pyridone) is highly water-soluble.

    • Evaporate water to dryness and extract the solid residue with boiling Ethanol or Chloroform/Methanol (9:1).

    • Filter off inorganic salts and concentrate the organic layer to yield the product.

Characterization & Analysis

The shift from the O-protected form to the pyridone form results in drastic spectroscopic changes.

Table 1: Comparative NMR Data (DMSO-d₆)
FeatureThis compound (Starting Material)4-Pyridone (Product)
Aromatic Region 7.30–7.50 ppm (Multiplet, 5H, Benzyl)Absent
Pyridine Protons ~8.4 ppm (d, 2H, α-H)~6.9 ppm (d, 2H, β-H)~7.8 ppm (d, 2H, α-H)~6.1 ppm (d, 2H, β-H)
Benzylic CH₂ ~5.2 ppm (Singlet, 2H)Absent
Exchangeable None~11.0–11.5 ppm (Broad Singlet, NH)
Carbonyl (¹³C) ~165 ppm (C-O aromatic)~176 ppm (C=O ketone-like)

Expert Note: In ¹H NMR, do not look for a sharp phenol (-OH) peak. The labile proton is on the Nitrogen, often appearing as a broad hump >11 ppm or invisible depending on water content.

Figure 2: Protocol Selection Decision Tree

DecisionTree Start Start: this compound Check Does substrate contain alkenes, alkynes, or sulfur? Start->Check MethodA Method A: H₂ / Pd-C (Cleanest, Quantitative) Check->MethodA No MethodB Method B: HBr / AcOH (Robust, Metal-Free) Check->MethodB Yes

Caption: Decision matrix for selecting the appropriate deprotection strategy based on substrate functionality.

Troubleshooting

  • Product stuck in aqueous phase (Method B): 4-Pyridone is amphoteric and highly polar. Avoid water workups if possible. If necessary, use continuous extraction with chloroform or evaporate to dryness and triturate with hot ethanol.

  • Incomplete Reaction (Method A): Catalyst poisoning is common if the substrate contains sulfur or amines. Add 1-2 drops of Acetic Acid to the methanol solution to protonate the pyridine nitrogen, which can prevent it from binding strongly to the Pd surface.

  • Fire Hazard: If the Pd/C sparks upon addition, cover immediately with a watch glass or sand.[4] Never add dry catalyst to a flask containing methanol vapors.

References

  • Tautomerism Overview

    • Forlani, L., et al. "4-Hydroxypyridine-Tautomerism." ChemTube3D.
  • Catalytic Hydrogenation Safety

    • Sarpong Group. "Standard Operating Procedure: Hydrogenations Using Heterogeneous Catalysts." University of California, Berkeley.
  • Acid-Mediated Deprotection

    • Technical Disclosure Commons. "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis." (2025).[5]

  • Solvent Effects on Tautomerism

    • Yi, X., et al. "Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones."[6] Synthetic Communications (2017).[2][6]

Sources

Application Notes & Protocols: 4-(Benzyloxy)pyridine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in coordination chemistry, offering a robust platform for catalyst and therapeutic agent development.[1][2] The introduction of a benzyloxy group at the 4-position significantly modulates the electronic properties of the pyridine ring, enhancing its utility as a ligand. This guide provides an in-depth exploration of 4-(Benzyloxy)pyridine, covering its synthesis, characterization, coordination behavior, and key applications. Detailed protocols are provided for researchers, chemists, and drug development professionals to leverage this versatile ligand in catalysis and medicinal chemistry.

Introduction: The Significance of this compound

This compound is an aromatic ether-pyridine derivative characterized by a benzyl group linked via an oxygen atom to the C4 position of the pyridine ring. As a ligand, it coordinates to metal centers through the lone pair of electrons on the pyridine nitrogen atom.

The key features that make this compound a compelling ligand are:

  • Tunable Electronics: The benzyloxy group is an electron-donating group, which increases the electron density on the pyridine nitrogen. This enhances its σ-donating ability (Lewis basicity) compared to unsubstituted pyridine, leading to stronger metal-ligand bonds. This property is crucial for stabilizing metal centers in various oxidation states.

  • Steric Influence: The bulky benzyloxy group can influence the coordination sphere of the metal center, affecting the geometry of the resulting complex and providing steric shielding that can control substrate access in catalytic reactions.

  • Synthetic Versatility: The ligand serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it has been instrumental in developing novel therapeutics.[3]

This document will detail the practical synthesis of the ligand, its coordination to transition metals, and its application in palladium-catalyzed cross-coupling reactions and as a foundational scaffold in drug discovery.

Synthesis and Characterization of this compound Ligand

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis-type reaction. The following protocol is adapted from established procedures.[4]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis from 4-chloropyridine hydrochloride and benzyl alcohol.

Rationale: This method is often preferred due to the commercial availability and stability of the starting materials. Sodium hydride is used as a strong base to deprotonate benzyl alcohol, forming the nucleophilic benzyl alkoxide. N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this type of SₙAr reaction. The reaction is initially cooled to control the exothermic reaction of NaH with the alcohol and then heated to drive the substitution reaction to completion.

G cluster_reactants Reactants & Reagents cluster_process Reaction Workflow cluster_product Final Product r1 4-Chloropyridine HCl p3 3. Add 4-Chloropyridine HCl in portions r1->p3 r2 Benzyl Alcohol p1 1. Cool DMF to 5°C Add Benzyl Alcohol to NaH suspension r2->p1 r3 Sodium Hydride (60%) r3->p1 r4 DMF (Solvent) r4->p1 p2 2. Stir for 15 min to form Sodium Benzyl Oxide p1->p2 p2->p3 p4 4. Warm to 60°C and stir for 1.5 hours p3->p4 p5 5. Quench with water p4->p5 p6 6. Extract with Ethyl Acetate p5->p6 p7 7. Purify via Silica Gel Column Chromatography p6->p7 product This compound p7->product

Caption: Workflow for the synthesis of this compound.

Materials & Equipment:

  • Dry reaction flask with a magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Addition funnel

  • Thermometer

  • Heating mantle

  • 4-Chloropyridine hydrochloride

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Setup: To a dry reaction flask under an inert atmosphere (N₂), add sodium hydride (1.2 eq). Add anhydrous DMF to form a suspension.

  • Alkoxide Formation: Cool the suspension to 5°C using an ice bath. Slowly add benzyl alcohol (1.5 eq) dropwise via an addition funnel. After the addition is complete, stir the mixture for an additional 15 minutes at 5°C.

  • Nucleophilic Substitution: Add 4-chloropyridine hydrochloride (1.0 eq) in portions over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 5°C for 10 minutes, then gradually warm it to 60°C. Maintain this temperature and stir for 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a gradient elution of 5% to 50% ethyl acetate in hexane to yield the pure this compound.[4]

Physicochemical & Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol [4]
Appearance White to off-white solid or crystalline powder
¹H NMR (CDCl₃) Typical shifts (δ, ppm): ~8.5 (d, 2H, α-py), ~6.9 (d, 2H, β-py), ~7.4-7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-)
¹³C NMR (CDCl₃) Typical shifts (δ, ppm): ~164 (C-O), ~151 (α-C), ~136 (Ar-C), ~129-128 (Ar-CH), ~110 (β-C), ~70 (-CH₂-)
FT-IR (KBr, cm⁻¹) Characteristic peaks: ~3050 (Ar C-H), ~1590 (C=N, C=C), ~1240 (C-O ether stretch)
Mass Spec (ESI-MS) m/z: 186.08 [M+H]⁺

Application in Homogeneous Catalysis

Pyridine-based ligands are integral to transition metal catalysis, particularly in cross-coupling reactions.[2][5] Pd(II) complexes featuring 4-substituted pyridine ligands serve as highly effective precatalysts for Suzuki-Miyaura and Heck reactions.[5] The electron-donating benzyloxy group can enhance catalyst stability and activity.

Protocol: Synthesis of a Representative Pd(II) Complex

This protocol describes the synthesis of a generic bis-ligated palladium(II) chloride complex, cis-[PdCl₂(4-OBn-Py)₂].

Rationale: This is a straightforward ligand substitution reaction. A slight excess of the this compound ligand is used to ensure the complete formation of the bis-ligated complex. The choice of solvent depends on the solubility of the palladium precursor. Acetonitrile is often suitable. The product typically precipitates from the reaction mixture upon formation or cooling.

Materials & Equipment:

  • Bis(acetonitrile)palladium(II) dichloride or Palladium(II) chloride

  • This compound (synthesized as above)

  • Acetonitrile, anhydrous

  • Diethyl ether

  • Schlenk flask and standard glassware

Procedure:

  • Under an inert atmosphere, dissolve the palladium precursor (e.g., PdCl₂) in a minimal amount of warm acetonitrile.

  • In a separate flask, dissolve this compound (2.1 eq) in acetonitrile.

  • Slowly add the ligand solution to the stirring palladium salt solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. A precipitate (typically yellow) should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold acetonitrile and then with diethyl ether to remove any unreacted ligand.

  • Dry the complex under vacuum. Characterize using NMR, IR, and elemental analysis.

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol demonstrates the use of the synthesized Pd(II) complex as a precatalyst.

Rationale: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which enters the catalytic cycle. The base (e.g., K₂CO₃) is crucial for the transmetalation step. A polar aprotic solvent like dioxane/water is commonly used to dissolve both the organic and inorganic reagents.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa R¹-X pd2_1 R¹-Pd(II)L₂-X oa->pd2_1 tm Transmetalation pd2_1->tm R²-B(OR)₂ (Base) pd2_2 R¹-Pd(II)L₂-R² tm->pd2_2 re Reductive Elimination pd2_2->re re->pd0 R¹-R² (Product) r1 Aryl Halide (R¹-X) r1->oa r2 Boronic Acid (R²-B(OR)₂) r2->tm cat [PdCl₂(4-OBn-Py)₂] (Precatalyst) cat->pd0 in situ reduction base Base (e.g., K₂CO₃)

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Add the precatalyst, cis-[PdCl₂(4-OBn-Py)₂] (0.5 - 2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 mixture).

  • Heat the reaction mixture (e.g., to 80-100°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product via column chromatography. Studies show that such catalysts can provide the cross-coupling product in excellent yields, often exceeding 90%.[5]

Application in Medicinal Chemistry and Drug Development

Benzyloxy-substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in molecules targeting a wide range of biological processes.[1] They often serve as versatile building blocks for creating libraries of compounds for structure-activity relationship (SAR) studies.[3]

Role as a Key Synthetic Intermediate

A prominent example is the use of benzyloxy-pyridine derivatives in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, such as the potent non-opioid analgesic ABT-594.[3] The benzyloxy group acts as a stable protecting group for a phenol, which can be deprotected in a later synthetic step if required.

G start 5-Bromo-3-nitropyridine inter1 5-(Benzyloxy)-3-nitropyridine start->inter1 1. NaOBn inter2 5-(Benzyloxy)pyridin-3-amine (Key Intermediate) inter1->inter2 2. Reduction (e.g., H₂, Pd/C) final Target Bioactive Molecule (e.g., nAChR Ligand) inter2->final 3. Further Elaboration

Caption: Role of a benzyloxy-pyridine intermediate in drug discovery.

Biological Activity Profile

The benzyloxy-pyridine motif is associated with a variety of biological activities. The table below summarizes representative data for compounds containing this scaffold.

Compound Class / ReferenceTarget / Cell LineActivity MetricResult (µM)Notes
1,2,4-Triazole Pyridine Derivatives[1]Murine Melanoma (B16F10)IC₅₀41.12 - 61.11A series of compounds were tested for cytotoxic effects.
Substituted Pyridines[6]Cytochrome P450 2B6Inhibition-Acts as an inhibitor; relevant for studying drug metabolism.
Quinolone Derivatives[7]HL-60 cellsIC₅₀VariesNitro-substituted quinolones showed high inhibition of cell proliferation.

Trustworthiness Note: The protocols and data presented are derived from peer-reviewed literature and established chemical principles. Researchers should always perform reactions with appropriate safety precautions and independently verify the identity and purity of all synthesized materials. All starting materials should be sourced from reputable suppliers and characterized prior to use.

Conclusion

This compound is more than a simple substituted pyridine; it is a highly functional and tunable ligand with significant value in both academic and industrial research. Its enhanced electron-donating character stabilizes catalytically active metal centers, while its structure serves as a robust and essential building block in the complex synthetic pathways of modern drug discovery. The protocols and application notes provided herein offer a solid foundation for researchers to explore and exploit the full potential of this versatile chemical tool.

References

  • Pipzine Chemicals. (2026). 4-(Benzyloxy)-1,2-dihydropyridine-2-one. Available at: [Link]

  • Google Patents. (2011). CN102060758A - Preparation method of 4-benzyloxy-pyridine-2-ketone.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Chypre et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)pyridin-2-amine. PubChem Compound Database. Available at: [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. Available at: [Link]

  • ResearchGate. (2015). Allyloxy and benzyloxy substituted pyridinebisimine Fe(II) and Co(II) complexes for ethylene polymerization. Available at: [Link]

  • PubChemLite. (n.d.). This compound n-oxide (C12H11NO2). Available at: [Link]

  • The Good Scents Company. (n.d.). 4-benzyl pyridine. Available at: [Link]

  • Semantic Scholar. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. Available at: [Link]

  • MDPI. (2022). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Available at: [Link]

  • Semantic Scholar. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. Available at: [Link]

  • ScienceDirect. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • ResearchGate. (2020). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Available at: [Link]

  • PubMed. (2004). Pyridine substituted N-heterocyclic carbene ligands as supports for Au(I)-Ag(I) interactions: formation of a chiral coordination polymer. Inorganic Chemistry. Available at: [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]

  • ACS Publications. (2023). Acridine PNP-Pincer Ligands Enabling Transition Metal-Catalyzed Photoreactions. ACS Catalysis. Available at: [Link]

  • Amanote Research. (2019). Crystallographic and Spectroscopic Characterization. Available at: [Link]

Sources

Introduction: The Versatility of 4-(Benzyloxy)pyridine N-oxide in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preparation of 4-(Benzyloxy)pyridine N-oxide

This compound N-oxide is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1][] As a key synthetic intermediate, its structure allows for diverse chemical transformations. The N-oxide functionality alters the electronic properties of the pyridine ring, making it amenable to reactions not possible with the parent pyridine.[3] Specifically, it facilitates nucleophilic substitution at the 2- and 4-positions, serving as a cornerstone for building more complex molecules, including pharmacologically active compounds like 3-deaza-3-halouracil nucleosides which have shown cytostatic activity in cancer cell lines.[][4]

This application note provides a comprehensive, two-part protocol for the reliable synthesis of this compound N-oxide. The procedure begins with the synthesis of the precursor, this compound, via a Williamson ether synthesis variant, followed by its subsequent N-oxidation using meta-chloroperoxybenzoic acid (m-CPBA). The causality behind critical experimental steps is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.

Part 1: Synthesis of the Precursor, this compound

The initial step involves the formation of an ether linkage between benzyl alcohol and a pyridine core. This is achieved by reacting 4-chloropyridine hydrochloride with benzyl alcohol in the presence of a strong base.

Reaction Scheme:


(Self-generated image, not from search results)

Causality and Mechanistic Insight: This reaction is a nucleophilic aromatic substitution. Sodium hydride (NaH), a strong base, deprotonates the benzyl alcohol to form the more nucleophilic sodium benzoxide. This alkoxide then attacks the electron-deficient C4 position of the 4-chloropyridine ring, displacing the chloride leaving group. The use of 4-chloropyridine hydrochloride requires sufficient base to both neutralize the HCl salt and deprotonate the alcohol.[5] The reaction is heated to 60°C to overcome the activation energy for the substitution on the aromatic ring.[5]

Detailed Experimental Protocol: this compound
  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.6 g, 40.0 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) under a nitrogen atmosphere.

  • Formation of Alkoxide: Cool the suspension to 0°C using an ice bath. Slowly add a solution of benzyl alcohol (2.16 g, 20.0 mmol) in anhydrous THF (10 mL) dropwise via the dropping funnel. Stir the mixture at this temperature for 30 minutes after the addition is complete.

  • Nucleophilic Substitution: Add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol) portion-wise to the reaction mixture over 15 minutes, ensuring the temperature remains below 10°C.[5]

  • Reaction Progression: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60°C and stir for 2-3 hours.[5]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the 4-chloropyridine spot indicates reaction completion.

  • Work-up: Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water (20 mL).[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Purification: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 10% to 40% ethyl acetate in hexanes, to yield this compound as a colorless solid.[5]

Part 2: N-Oxidation of this compound

The second stage involves the oxidation of the pyridine nitrogen atom of the precursor to form the final N-oxide product. meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for this transformation due to its electrophilic oxygen atom.[6]

Reaction Scheme:


(Self-generated image, not from search results)

Causality and Mechanistic Insight: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it nucleophilic. The peroxy acid, m-CPBA, has a weak O-O bond, and the oxygen atom distal to the carbonyl group is electrophilic. The reaction proceeds via a concerted mechanism where the pyridine nitrogen attacks this electrophilic oxygen, leading to the formation of the N-O bond and the cleavage of the O-O bond.[3][7] The proton is transferred, and the byproduct, meta-chlorobenzoic acid, is formed. Dichloromethane is an excellent solvent choice as it is relatively inert and effectively solubilizes both the starting material and the reagent.[8]

DOT Graph: N-Oxidation Mechanism

N_Oxidation_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Py This compound (Nucleophile) TS Concerted Transition State Py->TS Nucleophilic Attack (N lone pair on O) mCPBA m-CPBA (Electrophilic O Source) mCPBA->TS O-O Bond Cleavage N_Oxide This compound N-oxide TS->N_Oxide N-O Bond Formation Byproduct m-Chlorobenzoic Acid TS->Byproduct

Caption: Mechanism of pyridine N-oxidation by m-CPBA.

Detailed Experimental Protocol: this compound N-oxide
  • Dissolution: Dissolve this compound (1.85 g, 10.0 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add m-CPBA (77% max, 2.48 g, ~11.0 mmol, 1.1 equivalents) portion-wise over 20 minutes.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC (10% methanol in DCM). The N-oxide product is significantly more polar than the starting material.

  • Work-up: Upon completion, dilute the mixture with DCM (50 mL). Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 40 mL) to remove the meta-chlorobenzoic acid byproduct. A subsequent wash with sodium thiosulfate solution can be used to remove any remaining peroxide.

  • Extraction: Wash the organic layer with brine (40 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a white to off-white solid.[1] It can be purified by recrystallization from an ethyl acetate/hexanes mixture or by silica gel chromatography if necessary.

Overall Experimental Workflow

Caption: Overall workflow for the two-step synthesis.

Data Summary and Reagent Overview

Table 1: Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
4-Chloropyridine hydrochloride≥98%Sigma-Aldrich7379-35-3Corrosive, handle with care.
Benzyl alcoholAnhydrous, ≥99.8%Sigma-Aldrich100-51-6Use anhydrous for best results.
Sodium hydride, 60% in mineral oilReagent gradeSigma-Aldrich7646-69-7Highly flammable, reacts violently with water.
meta-Chloroperoxybenzoic acid (m-CPBA)≤77%Sigma-Aldrich937-14-4Oxidizing agent, shock-sensitive when dry.[9]
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2Volatile and potentially carcinogenic.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher Scientific109-99-9Can form explosive peroxides.
Ethyl AcetateACS GradeVWR141-78-6Flammable liquid.
HexanesACS GradeVWR110-54-3Flammable liquid.
Table 2: Key Reaction Parameters and Expected Outcomes
ParameterStep 1: EtherificationStep 2: N-Oxidation
Key Reagent Sodium Hydridem-CPBA
Solvent Anhydrous THFDichloromethane (DCM)
Temperature 60°C0°C to Room Temperature
Reaction Time 2-3 hours12-16 hours
Typical Yield 80-90%>90%
Product Appearance Colorless SolidWhite to Off-white Solid[1]
Molecular Formula C₁₂H₁₁NO[5]C₁₂H₁₁NO₂[10]
Molecular Weight 185.22 g/mol [5]201.22 g/mol [10]
Melting Point 73-75°C178-179°C (decomposes)

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles when handling these reagents.[11] All operations should be performed inside a certified chemical fume hood.[11]

  • meta-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a strong oxidizing agent and can cause fire or explosion, especially when dry or in contact with combustible materials.[9] It is typically supplied wetted with water to reduce its shock sensitivity. Do not allow it to dry out. Store at recommended refrigerated temperatures (2-8°C).[12]

  • Sodium Hydride (NaH): NaH is a water-reactive, flammable solid. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Quenching must be done slowly and carefully with a proton source like isopropanol before adding water.

  • Solvents: Dichloromethane and tetrahydrofuran are volatile and harmful. Avoid inhalation of vapors.[11]

  • Waste Disposal: Quench any unreacted m-CPBA with a reducing agent like sodium sulfite or sodium thiosulfate before disposal. Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low yield of precursor 1. Incomplete deprotonation of benzyl alcohol.2. Reagents (especially THF) not anhydrous.1. Ensure high-quality, reactive NaH is used. Allow sufficient time for alkoxide formation.2. Use freshly distilled or commercially available anhydrous solvents.
Step 2: Incomplete N-oxidation 1. Insufficient m-CPBA.2. Degradation of m-CPBA.1. Use a slight excess (1.1-1.2 equivalents) of m-CPBA.2. Use fresh m-CPBA. Its purity can be determined by iodometric titration if necessary.[13]
Difficult Purification Incomplete removal of acidic byproduct (m-chlorobenzoic acid).Be thorough with the saturated sodium bicarbonate washes during work-up. Check the pH of the aqueous layer to ensure it is basic.
Product Decomposition Overheating during solvent removal or purification.Concentrate the product at moderate temperatures (<40°C) using a rotary evaporator. The final product decomposes at its melting point.

References

  • 4-Benzyloxy pyridine-N-oxide Min . Pipzine Chemicals. [Link]

  • pyridine-n-oxide . Organic Syntheses Procedure. [Link]

  • Pyridine N-Oxide-structure . ChemTube3D. [Link]

  • EP2866562B1 - Pyridine n-oxides and processes for their preparation.
  • CN115160220A - Synthesis process of pyridine-N-oxide.
  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides . YouTube. [Link]

  • Recent trends in the chemistry of pyridine N-oxides . Arkivoc. [Link]

  • Pyridine N-Oxides . Baran Lab, Scripps Research. [Link]

  • CN102249995A - Synthetic method for preparing pyridine N-oxide.
  • M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS . Loba Chemie. [Link]

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]

  • The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides . ACS Publications. [Link]

  • Oxygen-Free Csp 3 -H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis . MDPI. [Link]

  • Oxidative functionalization of benzylic C–H bonds by DDQ . ResearchGate. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid) . Master Organic Chemistry. [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA) . University of California, Santa Barbara. [Link]

  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine . Semantic Scholar. [Link]

  • Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation . ACS Publications. [Link]

  • Protecting group . Wikipedia. [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 4-(Benzyloxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of 4-(benzyloxy)pyridine and its derivatives. These compounds are pivotal intermediates in the pharmaceutical industry, serving as foundational building blocks for a range of therapeutic agents.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and address the practical challenges of transitioning from bench-scale to larger-scale production. It is intended for researchers, chemists, and process development professionals in the drug discovery and development sectors.

Introduction: The Strategic Importance of this compound Derivatives

This compound derivatives are a class of organic compounds that feature prominently in medicinal chemistry. The pyridine ring is a common motif in bioactive molecules, and the benzyloxy group serves both as a key structural element and as a versatile protecting group for the 4-hydroxy functionality. These derivatives are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds, including immunomodulating agents, potential treatments for cardiovascular diseases, and selective dopamine receptor antagonists.[1][2][3]

The most common and industrially scalable method for preparing these compounds is the Williamson ether synthesis .[4][5] This robust reaction provides a reliable pathway for forming the critical ether linkage. This guide will focus on a detailed, optimized protocol for this synthesis, with a particular emphasis on safety, efficiency, and purity at a larger scale.

The Williamson Ether Synthesis: Mechanism and Key Considerations

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][6] In the context of this compound synthesis, the reaction involves two primary steps:

  • Deprotonation: The acidic proton of the hydroxyl group on 4-hydroxypyridine is removed by a strong base to form a pyridinolate anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The newly formed pyridinolate anion attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide leaving group and forming the desired ether bond.[6]

Diagram of the Reaction Mechanism

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Hydroxypyridine 4-Hydroxypyridine Pyridinolate Pyridinolate Anion 4-Hydroxypyridine->Pyridinolate Deprotonation Base Base (e.g., NaH) H-Base H-Base⁺ Base->H-Base Benzyl_Halide Benzyl Halide (Bn-X) Product This compound Pyridinolate->Product SN2 Attack Halide_Ion Halide Ion (X⁻) Benzyl_Halide->Halide_Ion

Caption: The two-step mechanism of the Williamson ether synthesis.

Critical Parameters for Scale-Up Success:
  • Choice of Base: For large-scale reactions, sodium hydride (NaH) is a common and effective choice for deprotonation due to its high reactivity and the irreversible nature of the deprotonation (hydrogen gas bubbles out of the solution).[6] However, NaH is highly flammable and water-reactive, demanding strict safety protocols.[7][8] Weaker bases like potassium carbonate can be used but may require higher temperatures and longer reaction times.[1]

  • Solvent Selection: Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the alkoxide ion without interfering with its nucleophilicity.[4]

  • Temperature Control: The reaction is typically exothermic, especially during the addition of the base and the benzyl halide. Proper temperature control is crucial to prevent runaway reactions and minimize side products. A typical temperature range is 50 to 100 °C.[4]

  • Phase-Transfer Catalysis (PTC): For industrial-scale synthesis, phase-transfer catalysts like tetrabutylammonium bromide or 18-crown-6 can be highly beneficial.[4][9] PTCs facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the benzyl halide resides, allowing for the use of less hazardous and less expensive solvent systems (like toluene/water) and milder reaction conditions.[9][10]

Detailed Scale-Up Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound on a 1-mole scale. All operations must be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional safety guidelines.

Materials and Equipment
Reagent/MaterialGradeQuantityNotes
4-Hydroxypyridine98%95.1 g (1.0 mol)
Sodium Hydride (NaH)60% dispersion in mineral oil44.0 g (1.1 mol)EXTREMELY FLAMMABLE AND WATER-REACTIVE
Benzyl Chloride (BnCl)99%132.9 g (1.05 mol)LACHRYMATOR
N,N-Dimethylformamide (DMF)Anhydrous1.0 L
Ethyl AcetateReagent Grade2.0 LFor extraction
Saturated NaCl solution (Brine)1.0 LFor washing
Anhydrous Magnesium Sulfate (MgSO₄)50 gFor drying
HexanesReagent GradeAs neededFor purification

Equipment: 5 L three-necked round-bottom flask, mechanical stirrer, thermometer, 500 mL pressure-equalizing dropping funnel, condenser, nitrogen/argon inlet, heating mantle with temperature controller.

Experimental Workflow

Workflow start Start: Assemble and Inert Reactor charge_reagents Charge 4-Hydroxypyridine and Anhydrous DMF start->charge_reagents cool_reactor Cool Reactor to 0-5 °C charge_reagents->cool_reactor add_nah Portion-wise Addition of NaH (Monitor H₂ evolution) cool_reactor->add_nah stir_deprotonation Stir at RT for 1-2 hours (Deprotonation) add_nah->stir_deprotonation add_bncl Slow Addition of Benzyl Chloride (Maintain T < 30 °C) stir_deprotonation->add_bncl heat_reaction Heat to 60-70 °C for 4-6 hours add_bncl->heat_reaction monitor_tlc Monitor Reaction by TLC heat_reaction->monitor_tlc cool_quench Cool to RT and Quench with Water monitor_tlc->cool_quench Reaction Complete extract Extract with Ethyl Acetate cool_quench->extract wash Wash Organic Layer with Brine extract->wash dry_concentrate Dry (MgSO₄) and Concentrate wash->dry_concentrate purify Purify Crude Product (Recrystallization or Chromatography) dry_concentrate->purify characterize Characterize Final Product purify->characterize end End: Pure this compound characterize->end

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, thermometer, and condenser. Ensure the system is dry and purge with nitrogen or argon gas.

  • Charging Reagents: To the flask, add 4-hydroxypyridine (95.1 g, 1.0 mol) and anhydrous DMF (1.0 L). Begin stirring to dissolve the solid.

  • Deprotonation: Cool the stirred solution to 0-5 °C using an ice bath. Carefully add the sodium hydride (44.0 g of 60% dispersion, 1.1 mol) in small portions over 30-45 minutes. Vigorous hydrogen gas evolution will occur. Ensure the addition rate does not cause excessive frothing. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases. The formation of the sodium pyridinolate salt should result in a clear solution or a fine suspension.

  • Alkylation: Cool the mixture again to 10-15 °C. Add benzyl chloride (132.9 g, 1.05 mol) dropwise via the dropping funnel over approximately 1 hour, ensuring the internal temperature does not exceed 30 °C. An exothermic reaction will occur.

  • Reaction Drive: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is complete when the 4-hydroxypyridine spot is no longer visible.[11]

  • Work-up and Quenching: Cool the reaction mixture to room temperature. CAUTIOUSLY quench the reaction by slowly adding 1.0 L of cold water. This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL). Combine the organic layers.[11]

  • Washing: Wash the combined organic layers with brine (2 x 500 mL) to remove residual DMF and inorganic impurities.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.

  • Purification:

    • Recrystallization (Preferred for Scale-Up): Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with cold hexanes, and dry under vacuum.

    • Column Chromatography (For higher purity): For smaller scale or if recrystallization is insufficient, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[11][12]

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.[13]

Analysis MethodExpected Results for this compound
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)δ ~8.4 (d, 2H, pyridine-H), ~7.4-7.3 (m, 5H, Ar-H), ~6.9 (d, 2H, pyridine-H), ~5.1 (s, 2H, -CH₂-)
¹³C NMR (100 MHz, CDCl₃)δ ~164.0, 151.0, 136.0, 129.0, 128.5, 128.0, 111.0, 70.0
Mass Spec (ESI-MS) m/z = 186.09 [M+H]⁺
HPLC Purity >98% (by area)
Melting Point 73-76 °C

Critical Safety Considerations

  • Sodium Hydride (NaH): NaH is a severe hazard. It is highly reactive with water, releasing flammable hydrogen gas that can ignite spontaneously.[7] It is also corrosive and can cause severe burns.[14]

    • Handling: Always handle NaH (as an oil dispersion) in an inert atmosphere (glovebox or under nitrogen/argon).[7] Use non-sparking tools.

    • PPE: Wear flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[8]

    • Quenching: Never quench NaH with water directly. To destroy excess NaH, slowly and carefully add isopropanol or ethanol to a cooled suspension in an inert solvent like THF or toluene.

    • Spills: In case of a spill, do NOT use water. Smother the spill with dry sand, sodium carbonate, or powdered limestone.[15]

  • Benzyl Chloride: Benzyl chloride is a lachrymator (causes tearing) and is corrosive. Handle in a well-ventilated fume hood with appropriate gloves and eye protection.

  • Solvents: DMF is a reproductive toxin. Ethyl acetate and hexanes are flammable. Avoid inhalation and skin contact.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete deprotonation (inactive NaH, wet solvent).Use fresh NaH. Ensure all glassware and solvents are scrupulously dry.
Incomplete reaction.Increase reaction time or temperature moderately. Confirm reagent stoichiometry.
Incomplete Reaction Insufficient heating or reaction time.Continue heating and monitor by TLC.
Poor quality reagents.Use reagents from a reliable source and check their purity.
Product is an Oil or Difficult to Crystallize Presence of impurities (e.g., residual DMF, benzyl alcohol).Ensure thorough washing with brine. Purify by column chromatography.
Dark Product Color Reaction temperature was too high, causing decomposition.Maintain strict temperature control during reagent addition and heating.

Synthesis of Key Derivatives: this compound N-oxide

The synthesized this compound can be further elaborated. A common and useful derivative is the corresponding N-oxide, which is a key intermediate for introducing substituents at the 2- and 4-positions of the pyridine ring.[16]

Brief Protocol: this compound N-oxide can be synthesized by oxidizing this compound with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (DCM) at controlled temperatures.[17][18] The workup typically involves an aqueous wash to remove the m-chlorobenzoic acid byproduct.[17]

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Taylor, M. S., et al. (2013). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Supramolecular Chemistry, 25(9-11), 636-643. [Link]

  • ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. [Link]

  • Pipzine Chemicals. (2026). 4-(Benzyloxy)-1,2-dihydropyridine-2-one. [Link]

  • Arkivoc. Unexpected course of a Williamson ether synthesis. [Link]

  • JETIR. (2019). Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • Google Patents. (2011).
  • MDPI. (2022). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. [Link]

  • Google Patents. (2014).
  • Royal Society of Chemistry. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • PubMed Central. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

  • York University. (2021). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. [Link]

  • ACS Publications. (2015). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. [Link]

  • Google Patents. (2016).
  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

  • Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • AquaEnergy Expo. Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]

  • Taylor & Francis Online. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. [Link]

  • Organic Syntheses. Pyridine-N-oxide. [Link]

  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • DergiPark. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. [Link]

  • PubMed. (2018). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. [Link]

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Continuous Flow Strategies for 4-(Benzyloxy)pyridine: Advanced Protocols for C-H Activation and Lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)pyridine is a versatile scaffold in medicinal chemistry, serving as a masked equivalent of 4-pyridone—a pharmacophore found in numerous kinase inhibitors and antivirals. While its batch functionalization is well-documented, it suffers from scalability issues, particularly regarding cryogenic lithiation (exotherm control) and radical C-H alkylation (poor light penetration/side reactions).

This guide details three continuous flow protocols designed to overcome these barriers. By transitioning these chemistries to flow, researchers can achieve:

  • Kinetic Control: Access to unstable C3-lithiated intermediates forbidden in batch.

  • Photon Efficiency: Accelerated photochemical Minisci reactions via high surface-to-volume ratios.

  • Safety: Elimination of accumulation of pyrophoric intermediates and high-pressure hydrogen handling.

Application 1: Photochemical Minisci C-H Alkylation

Target: Direct C2-alkylation of this compound. Challenge in Batch: Long reaction times (>24 h) and poor selectivity due to radical dimerization. Flow Solution: High-intensity irradiation in a micro-capillary reactor ensures uniform radical generation and rapid conversion.

Mechanism & Rationale

The reaction proceeds via the addition of a nucleophilic alkyl radical (generated from a carboxylic acid or alcohol) to the protonated pyridine ring. The 4-benzyloxy group acts as an electron-donating group (EDG), but under acidic conditions, the pyridinium salt is sufficiently electron-deficient to accept nucleophilic radicals at the C2 position.

Protocol: C2-Alkylation with Primary Alcohols

Reagents:

  • Substrate: this compound (0.5 M in MeCN/TFA).

  • Radical Precursor: Primary Alcohol (e.g., Methanol, Ethanol) acting as solvent/reagent.

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%) or Eosin Y (organic alternative).

  • Oxidant: (NH4)2S2O8 (1.5 equiv).

Flow Setup:

  • Reactor: PFA coil reactor (10 mL volume) wrapped around a 450 nm Blue LED light source (60W).

  • Pumps: Dual syringe pump or HPLC pump system.

  • Temperature: Ambient (fan-cooled to maintain <30 °C).

Step-by-Step Workflow:

  • Feed A Preparation: Dissolve this compound (1.0 equiv), Photocatalyst (0.01 equiv), and TFA (1.0 equiv) in MeCN.

  • Feed B Preparation: Dissolve Ammonium Persulfate (1.5 equiv) in the alcohol reagent (e.g., MeOH/H2O mixture if solubility is an issue).

  • Mixing: Combine Feed A and Feed B in a T-mixer.

  • Reaction: Pump through the photoreactor with a residence time (

    
    ) of 10–20 minutes.
    
  • Workup: Pass the effluent through a basic scavenger cartridge (e.g., polymer-supported carbonate) to neutralize TFA, then concentrate.

Visualization: Photochemical Flow Reactor

MinisciFlow cluster_inputs Reagent Feeds cluster_reactor Photoreactor FeedA Feed A: Substrate + Cat. (in MeCN/TFA) Mixer T-Mixer (PEEK) FeedA->Mixer 0.5 mL/min FeedB Feed B: Persulfate + Alcohol FeedB->Mixer 0.5 mL/min Coil PFA Coil (10 mL, 450 nm Irradiation) Mixer->Coil Combined Stream Scavenger Scavenger Cartridge (Basic Resin) Coil->Scavenger Quench Collection Product Collection (C2-Alkylated Pyridine) Scavenger->Collection

Caption: Schematic of the photochemical Minisci flow setup utilizing a PFA coil and inline scavenging.

Application 2: Cryogenic Flow Lithiation (C3 Functionalization)

Target: Regioselective C3-lithiation (Ortho-Lithiation) followed by electrophilic trapping. Challenge in Batch: The C3-lithiated species is thermally unstable and prone to "scrambling" or elimination to form benzyne intermediates above -78 °C. Flow Solution: "Flash Chemistry" allows generation and consumption of the lithiated species within seconds at higher temperatures (-40 °C to -20 °C), reducing energy costs and improving safety.

Mechanism & Rationale

The benzyloxy group directs lithiation to the ortho-position (C3) via coordination with the lithium cation (Directed ortho Metalation - DoM). In flow, the residence time of the lithiated intermediate (


) can be precisely tuned to match the rate of lithiation while minimizing decomposition.
Protocol: C3-Formylation

Reagents:

  • Substrate: this compound (0.2 M in dry THF).

  • Base: n-Butyllithium (n-BuLi) or LDA (0.25 M in Hexanes/THF).

  • Electrophile: DMF (Dimethylformamide) or dry Acetone.

Flow Setup:

  • Reactor: Chip reactor (glass or silicon) or narrow bore PTFE coil for rapid heat exchange.

  • Cooling: Cryostat or dry ice/acetone bath set to -40 °C (vs -78 °C in batch).

  • Quench: Inline mixing with MeOH or saturated NH4Cl.

Step-by-Step Workflow:

  • Drying: Ensure the flow system is anhydrous. Flush with dry THF.[1]

  • Lithiation Step: Pump Substrate and Base into Mixer 1 (cooled to -40 °C).

    • Residence Time 1 (

      
      ): 0.5 – 2.0 seconds (Critical parameter).
      
  • Electrophile Addition: The lithiated stream immediately enters Mixer 2, where it meets the Electrophile stream (DMF).

    • Residence Time 2 (

      
      ): 5 – 30 seconds.
      
  • Quench: The reaction stream exits the cold zone and is quenched in a collection flask containing sat. NH4Cl or via a third mixer.

Visualization: Cryogenic Lithiation Manifold

LithiationFlow cluster_cryo Cryogenic Zone (-40 °C) Mixer1 Mixer 1 (Lithiation) Delay1 Delay Loop (t = 2 sec) Mixer1->Delay1 Mixer2 Mixer 2 (Trapping) Delay1->Mixer2 Delay2 Reaction Coil (t = 20 sec) Mixer2->Delay2 Quench Quench (NH4Cl) Delay2->Quench Substrate This compound (in THF) Substrate->Mixer1 Base n-BuLi / LDA Base->Mixer1 Electrophile Electrophile (DMF) Electrophile->Mixer2

Caption: Flow diagram for the sequential lithiation and trapping of this compound.

Application 3: Heterogeneous Catalytic Hydrogenolysis

Target: Removal of the benzyl protecting group to yield 4-pyridone/4-hydroxypyridine. Challenge in Batch: Handling H2 gas balloons/autoclaves; catalyst filtration (pyrophoric Pd/C). Flow Solution: Packed-bed reactors (e.g., H-Cube®) utilize in situ H2 generation or gas-liquid flow, eliminating catalyst handling and increasing safety.

Protocol: Benzyl Ether Cleavage

Reagents:

  • Substrate: this compound derivative (0.1 M in MeOH or EtOH).

  • Catalyst: 10% Pd/C Cartridge (CatCart® or equivalent packed column).

  • Hydrogen Source: Electrolytic H2 generator or Mass Flow Controller (MFC) fed H2 cylinder.

Parameters:

  • Pressure: 10–20 bar (Elevated pressure accelerates the reaction).

  • Temperature: 50–60 °C.

  • Flow Rate: 1.0 mL/min.

Workflow:

  • The substrate solution is pumped through the heated catalyst cartridge.

  • Hydrogen is mixed upstream (segmented flow) or generated in situ.

  • The effluent is collected; solvent evaporation yields pure 4-pyridone (tautomer of 4-hydroxypyridine) without filtration.

Comparative Data: Batch vs. Flow

MetricBatch Protocol (Lit.)Flow Protocol (This Guide)Advantage
Minisci Reaction Time 24 hours20 minutes72x Faster
Lithiation Temp -78 °C-40 °CEnergy Saving
Lithiation Yield 40-60% (varies w/ mixing)85% (consistent)Reproducibility
H2 Safety High Risk (Gas Cylinder)High Safety (Small Volume)HSE Compliance

References

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. (General flow synthesis context). Link

  • Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Organic Chemistry Portal. (Pyridine flow chemistry). Link

  • Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow. Chemical Communications. (Minisci flow protocols). Link

  • Use of Organolithiums in Flow Chemistry. Thieme Connect. (Lithiation handling). Link

  • Singing in the Rain- Removing Residual Lithium Salts From Flow Reactors. Scientific Update. (Practical troubleshooting for flow lithiation). Link

  • Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines. NIH/PMC. (Pyridine scaffold synthesis in flow). Link

Sources

Troubleshooting & Optimization

Optimizing reaction time for 4-(benzyloxy)pyridine N-oxidation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of 4-(Benzyloxy)pyridine N-Oxidation Kinetics

Executive Summary

Optimizing the N-oxidation of This compound requires balancing kinetic acceleration with safety and downstream purification efficiency. While the benzyl ether moiety provides steric bulk and electron-donating character (via resonance), it also introduces a susceptibility to oxidative cleavage under harsh acidic conditions.

This guide moves beyond standard "overnight" protocols, providing a vector-based approach to reducing reaction times while maintaining >95% conversion. We focus on two primary oxidative systems: m-CPBA (for rapid, small-scale screening) and Sodium Tungstate-Catalyzed


  (for scalable, green process optimization).

Module 1: Critical Parameter Optimization

To reduce reaction time (t), we must manipulate the rate law:


. However, for N-oxidation, the choice of oxidant fundamentally changes the mechanism and the rate constant (

).
Comparative Optimization Matrix
ParameterSystem A: m-CPBA (Electrophilic) System B:

/

(Catalytic)
Kinetic Profile Fast (1–4 hours). First-order dependence on peracid concentration.Moderate (4–8 hours). Dependent on catalyst turnover frequency (TOF).
Time Optimization Increase concentration (0.5 M

1.0 M).
Increase Temp (60°C) & Catalyst Load (5 mol%).
Primary Bottleneck Purification. Removing m-chlorobenzoic acid byproduct takes longer than the reaction itself.Phase Transfer. Biphasic systems require vigorous mixing to maximize interfacial surface area.
Substrate Risk Low. The reaction is typically run at RT or 0°C.Moderate. High heat (>80°C) + Acid may cleave the benzyl ether.
Scale Suitability < 10g (Discovery/Screening).> 100g (Process/Manufacturing).
Mechanistic Visualization

The following diagram illustrates the divergent pathways and the critical "Activation Step" required for the catalytic route.

G Substrate This compound Inter_A Transition State (Butterfly Mechanism) Substrate->Inter_A Direct Attack Inter_B Peroxotungstate Active Species Substrate->Inter_B Oxidant_A m-CPBA Oxidant_A->Inter_A Oxidant_B H2O2 / Na2WO4 Oxidant_B->Inter_B Activation Product This compound N-Oxide Inter_A->Product Fast (<2h) Inter_B->Product Rate Limiting Step

Figure 1: Mechanistic divergence between direct electrophilic oxidation (m-CPBA) and catalytic cycle (Tungstate).

Module 2: Troubleshooting Guide (FAQ)

Q1: My reaction stalls at ~80% conversion using


. Adding more oxidant doesn't help.[1] Why? 
Diagnosis:  This is likely Catalyst Deactivation  or Phase Transfer Limitation .
  • The Science: As water accumulates from the

    
     solution, the organic substrate (benzyloxypyridine) may precipitate or partition out of the aqueous phase where the Tungstate catalyst resides.
    
  • The Fix:

    • Add a phase transfer catalyst (e.g., TBAB, 1 mol%) to shuttle the peroxotungstate into the organic layer.

    • Ensure vigorous stirring (vortexing) to maximize interfacial area.

    • Check pH: The active peroxotungstate species is most stable at pH 4–6. Adjust with dilute

      
       if the solution becomes too basic.
      

Q2: I am seeing a new impurity spot just below the product on TLC. What is it? Diagnosis: Likely 4-Pyridone formation (De-benzylation).

  • The Science: Under acidic conditions and high heat, the benzyl ether can undergo hydrolysis or oxidative cleavage.

  • The Fix:

    • Lower the reaction temperature (keep <60°C).

    • Buffer the reaction. If using m-CPBA, add solid

      
       to the reaction flask to scavenge the acidic byproduct immediately.
      

Q3: How do I safely speed up the m-CPBA reaction? Diagnosis: You are likely limited by concentration.

  • The Fix: Run the reaction in DCM at high concentration (0.5 M - 1.0 M) .

  • Safety Protocol:

    • Dissolve substrate in minimal DCM.

    • Add m-CPBA as a solid in small portions over 15 minutes at 0°C.

    • Allow to warm to Room Temp.

    • Why? High concentration increases collision frequency (kinetics), while portion-wise addition manages the exotherm.

Module 3: Experimental Protocols

Protocol A: Rapid Screening (m-CPBA Method)

Best for: Small scale (<5g), time-critical delivery.

  • Setup: Charge a round-bottom flask with This compound (1.0 equiv) and Dichloromethane (DCM) (Concentration: 0.5 M).

  • Buffer: Add finely powdered Sodium Bicarbonate (

    
    )  (2.0 equiv). Note: This prevents acid-catalyzed cleavage of the benzyl group.
    
  • Addition: Cool to 0°C. Add m-CPBA (1.2 equiv, 77% purity) portion-wise over 10 minutes.

  • Reaction: Remove ice bath. Stir vigorously at 25°C.

    • Checkpoint: Check TLC at 60 minutes . (Eluent: 10% MeOH in DCM).

  • Workup (The "Fast" Wash):

    • Quench with 10%

      
       (removes excess oxidant).
      
    • Wash organic layer 2x with 1M NaOH (removes m-chlorobenzoic acid byproduct).

    • Dry (

      
      ) and concentrate.
      
Protocol B: Scalable "Green" Optimization ( Method)

Best for: Large scale (>10g), cost-efficiency, safety.

  • Setup: Dissolve This compound (1.0 equiv) in Methanol or Acetonitrile (3 vol).

  • Catalyst: Add Sodium Tungstate Dihydrate (

    
    )  (0.05 equiv / 5 mol%).
    
  • Oxidant: Heat solution to 50°C. Add 30% Hydrogen Peroxide (

    
    )  (1.5 equiv) dropwise via addition funnel.
    
    • Technical Insight: Dropwise addition maintains a steady concentration of the active peroxotungstate species without overwhelming the system with water.

  • Optimization Loop:

    • Stir at 50–60°C.

    • Monitor by HPLC/TLC every 2 hours.

    • If conversion < 90% at 6 hours: Add a second charge of catalyst (1 mol%) and

      
       (0.2 equiv).
      
  • Workup:

    • Add Manganese Dioxide (

      
      ) (catalytic amount) to decompose excess peroxide (bubbling ceases).
      
    • Filter through Celite. Concentrate filtrate.

Decision Logic: Method Selection

Use this workflow to determine the optimal path for your specific constraints.

DecisionTree Start Start: Define Constraints Scale Scale of Reaction? Start->Scale Small < 5 Grams Scale->Small Small Large > 10 Grams Scale->Large Large Time Time Pressure? Urgent Urgent (< 4h) Time->Urgent Yes Standard Standard (Overnight ok) Time->Standard No Small->Time MethodB Protocol B: Na2WO4 / H2O2 (Low Cost, Green, Scalable) Large->MethodB Safety/Cost MethodA Protocol A: m-CPBA (High Cost, Fast, Easy Setup) Urgent->MethodA Standard->MethodA Convenience

Figure 2: Decision matrix for selecting the optimal oxidation protocol.

References

  • Sigma-Aldrich. this compound N-oxide Product Specification & Safety Data Sheet.Link

  • Organic Syntheses. Pyridine-N-oxide. Org.[2] Synth. 1953, 33, 79. Link

  • Chaudhuri, S. K. et al. Tungstate-catalyzed oxidation of triptans with hydrogen peroxide: A novel method for the synthesis of N,N-dimethyltryptamine N-oxides. Indian Journal of Chemistry, 2007. Link

  • Jubilant Ingrevia. Pyridine N-Oxide Safety Data Sheet.Link

Sources

Technical Support Center: Purity Optimization for 4-(Benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

High-purity 4-(benzyloxy)pyridine is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and antihistamines.[1][2] Users frequently encounter three primary purity challenges:

  • Regioisomeric contamination (N-alkylation vs. O-alkylation).

  • Removal of high-boiling reagents (Benzyl alcohol).

  • Color degradation (Pyridine oxidation/polymerization).[3]

This guide prioritizes chemical causality over rote steps. We utilize the inherent basicity of the pyridine nitrogen to create self-validating purification systems that minimize reliance on expensive chromatography.

Module 1: Synthetic Strategy (Upstream Control)

Q: Why does my product contain significant amounts of N-benzyl-4-pyridone?

Diagnosis: You are likely utilizing the Williamson ether synthesis route starting from 4-hydroxypyridine (4-pyridone).

Technical Explanation: 4-Hydroxypyridine exists in a tautomeric equilibrium heavily favoring the pyridone (keto) form. When treated with a base and benzyl halide, the nitrogen atom acts as an ambident nucleophile.[1][3] In polar aprotic solvents (DMF/DMSO) without specific additives (like silver salts), N-alkylation is kinetically and thermodynamically competitive, leading to the N-benzyl-4-pyridone impurity.[2][3] This impurity is structurally similar to your target, making chromatographic separation difficult.[1][2][3]

The Solution: Nucleophilic Aromatic Substitution (


) 
Switch your starting material to 4-chloropyridine hydrochloride . By reacting a pre-formed benzyl alkoxide with 4-chloropyridine, you force the reaction through an 

mechanism.[1] The pyridine nitrogen is not nucleophilic in this transition state; the benzyloxy anion attacks the electrophilic C-4 position, displacing chloride. This route yields almost exclusive O-alkylation .[2]
Visualizing the Selectivity Pathway

ReactionPathways Start_A Route A: 4-Hydroxypyridine (Pyridone Tautomer) Reagent_A + Benzyl Halide + Base Start_A->Reagent_A Start_B Route B (Recommended): 4-Chloropyridine HCl Reagent_B + Benzyl Alcohol + NaH/KOH Start_B->Reagent_B Inter_A Ambident Nucleophile Competition Reagent_A->Inter_A Inter_B S_NAr Mechanism (Cl Displacement) Reagent_B->Inter_B Prod_N Impurity: N-benzyl-4-pyridone Inter_A->Prod_N Major Path (Polar Solvents) Prod_O Target: This compound Inter_A->Prod_O Minor Path Inter_B->Prod_O Exclusive Path

Figure 1: Mechanistic bifurcation showing why 4-chloropyridine (Route B) prevents N-alkylated impurities.

Module 2: Purification & Isolation (Downstream Control)

Q: How do I remove excess benzyl alcohol without high-vacuum distillation?

Diagnosis: Benzyl alcohol (bp ~205°C) co-elutes with the product on silica and is difficult to remove via rotary evaporation.

The Solution: pH-Switch Extraction (Acid-Base Workup) Leverage the basicity of the pyridine ring (


). Benzyl alcohol is neutral (

).[3] By converting your product into its water-soluble hydrochloride salt, you can wash away all neutral organic impurities (benzyl alcohol, dibenzyl ether) before regenerating the pure free base.[1][2][3]
Protocol: Self-Validating Acid-Base Extraction

Prerequisites:

  • Crude reaction mixture (dissolved in Ethyl Acetate or DCM).[3]

  • 1M HCl (Do not use concentrated acid to avoid ether cleavage).[1][3]

  • 2M NaOH or

    
    .
    
StepActionChemical Logic
1 Dissolution Dissolve crude oil in Ethyl Acetate (EtOAc) .
2 Salt Formation Extract the organic layer with 1M HCl (3x) .[2] Collect the Aqueous layers.
3 Neutral Wash Wash the combined Aqueous Acid extracts with fresh EtOAc (1x).[3]
4 Regeneration Cool the aqueous phase to 0°C. Slowly add 2M NaOH until pH > 10.
5 Isolation Extract the cloudy aqueous mixture with DCM (3x) . Dry over

and concentrate.
Visualizing the Purification Workflow

PurificationFlow Crude Crude Mixture (Target + Benzyl Alcohol + Impurities) in Organic Solvent AcidExt Add 1M HCl Separate Phases Crude->AcidExt OrgPhase1 Organic Phase Contains: Benzyl Alcohol, Neutrals AcidExt->OrgPhase1 Neutrals stay AqPhase1 Aqueous Phase (Acidic) Contains: Target-H+ Cl- AcidExt->AqPhase1 Target migrates Discard1 Discard / Recycle solvent OrgPhase1->Discard1 BaseNeut Basify with NaOH (pH > 10) Target becomes insoluble free base AqPhase1->BaseNeut FinalExt Extract with DCM BaseNeut->FinalExt FinalOrg DCM Phase Contains: Pure Target FinalExt->FinalOrg FinalAq Aqueous Waste Contains: Salts (NaCl) FinalExt->FinalAq

Figure 2: The "pH-Switch" purification logic separates the basic pyridine product from neutral alcohol impurities.

Module 3: Troubleshooting & FAQs

Q: My product turned reddish-brown after drying. Is it ruined?

A: Likely not. Pyridine derivatives are prone to N-oxidation or polymerization upon exposure to air and light, forming colored "N-oxide" or "tar" impurities.[1][2]

  • Fix: Dissolve in minimal EtOAc and filter through a short pad of silica gel (eluting with 50% EtOAc/Hexanes). The colored impurities are highly polar and will stick to the silica baseline.

  • Prevention: Store the free base under Nitrogen/Argon at -20°C. For long-term storage, convert it to the Hydrochloride salt (treat ether solution with HCl/dioxane), which is significantly more stable and resistant to oxidation.[1][3]

Q: Can I use 4-nitropyridine instead of 4-chloropyridine?

A: Yes. The nitro group is an excellent leaving group for


 reactions. However, 4-nitropyridine is potentially explosive and harder to source.[1][2] 4-chloropyridine hydrochloride is safer, cheaper, and standard in industrial scaling.[1][2][3]
Q: I see a peak at ~5.1 ppm in 1H NMR that isn't my product.

A: Check the integration.

  • 5.10 ppm (s, 2H): Likely your target product (benzylic

    
    ).[1][2][3]
    
  • 5.20 - 5.30 ppm: Likely N-benzyl-4-pyridone (N-alkylation impurity).[2]

  • 4.70 ppm: Likely Benzyl Alcohol (OH proton varies,

    
     is distinct).[1][2][3]
    
  • 4.50 ppm: Likely Dibenzyl Ether .

  • Reference: N-alkylated pyridones typically show benzylic protons slightly downfield compared to O-alkylated pyridines due to the anisotropy of the amide-like carbonyl.

References

  • ChemicalBook. (2025).[3] this compound: Chemical Properties, Uses, Production. Retrieved from [1][2][3]

    • Supports: General synthesis conditions using 4-chloropyridine and benzyl alcohol.[2]

  • Organic Syntheses. (Coll. Vol. 4, p. 221).[1][2][3] O-Alkylation vs N-Alkylation of Pyridines. Retrieved from [1][2][3]

    • Supports: Fundamental reactivity of aminopyridines and hydroxypyridines (analogous chemistry).
  • BenchChem. (2025).[3] Troubleshooting Benzyl Ether Synthesis and Deprotection. Retrieved from [1][2][3]

    • Supports: Troubleshooting guides for benzyl ether stability and reaction monitoring.
  • LibreTexts Chemistry. (2022). Acid-Base Extraction. Retrieved from [1][2][3]

    • Supports: The theoretical basis for the pH-switch purific
  • ResearchGate. (2016).[3] N-alkylation vs O-alkylation mechanisms. Retrieved from

    • Supports: Mechanistic explanation of ambident nucleophile behavior in pyridones.

Sources

Technical Support Center: Navigating Reactions with 4-(Benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(benzyloxy)pyridine. As a pivotal intermediate in the synthesis of pharmaceuticals and complex molecules, its reactivity is both a strength and a source of experimental challenges. This guide is structured to address specific, practical issues you may encounter, moving beyond simple protocols to explain the underlying chemical principles. Here, we troubleshoot common byproduct formation and offer field-proven strategies to optimize your reactions.

Section 1: Deprotection (Debenzylation) to 4-Hydroxypyridine

The cleavage of the benzyl ether is one of the most common transformations for this substrate. While seemingly straightforward, this reaction is often plagued by incomplete conversion and the formation of persistent byproducts.

FAQ 1: My catalytic hydrogenation to remove the benzyl group is slow and my TLC plate shows multiple byproducts. What is happening?

This is a frequent issue stemming from catalyst deactivation, inefficient hydrogen transfer, or side reactions. The pyridine nitrogen itself can be a mild catalyst poison, and trace impurities can shut down the reaction entirely.

Causality and Troubleshooting:

  • Catalyst Activity & Choice: Not all Palladium on carbon (Pd/C) is created equal. The age, grade, and water content of the catalyst dramatically affect its activity. For substrates like pyridines, a high-activity, newer batch of 10% Pd/C is recommended. If the reaction stalls, catalyst poisoning is the likely culprit.

  • Hydrogen Source: While hydrogen gas (H₂) is effective, catalytic transfer hydrogenation is often more reliable and convenient on a lab scale. Reagents like ammonium formate, cyclohexene, or sodium borohydride in the presence of Pd/C generate hydrogen in situ, maintaining a consistent supply at the catalyst surface and often driving the reaction to completion more effectively.[1]

  • Solvent Effects: Protic solvents like methanol or ethanol are standard and typically work well as they can readily donate protons. Ensure the solvent is anhydrous if using hydride-based transfer agents.

Common Byproducts and Their Origin:

ByproductStructureOriginMitigation Strategy
Toluene C₇H₈Hydrogenolysis of the benzyl C-O bond followed by reduction of the resulting benzyl alcohol intermediate.This is often unavoidable but its presence indicates the reaction is proceeding. It is volatile and easily removed.
Benzyl Alcohol C₇H₉OIncomplete reduction during hydrogenolysis.Increase catalyst loading or reaction time. Switch to a more efficient hydrogen source like H₂ gas under pressure.
4-Hydroxypyridine C₅H₅NODesired Product. Tautomerizes to the more stable pyridone form.Optimize reaction conditions to maximize its formation.
Unreacted Starting Material C₁₂H₁₁NOIncomplete reaction due to catalyst poisoning or insufficient reaction time/hydrogen source.Use fresh, high-activity catalyst. Consider adding the catalyst in portions. Ensure efficient stirring.

Workflow: Troubleshooting Debenzylation

start Reaction Stalled/ Multiple Spots on TLC q1 Is the Pd/C catalyst old or low-grade? start->q1 sol1 Use fresh, high-activity 10% Pd/C. Consider a different batch. q1->sol1 Yes q2 Are you using H₂ gas at 1 atm? q1->q2 No sol1->q2 sol2 Switch to Catalytic Transfer Hydrogenation (e.g., Ammonium Formate). Or, increase H₂ pressure (2-3 bar). q2->sol2 Yes q3 Is stirring efficient? q2->q3 No sol2->q3 sol3 Increase stir rate to ensure good catalyst suspension. q3->sol3 No end Reaction Complete Clean Product q3->end Yes sol3->end

Caption: Troubleshooting workflow for benzyl group deprotection.

Protocol: Catalytic Transfer Hydrogenation for Debenzylation

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent: Add anhydrous methanol (approx. 0.1 M concentration).

  • Reagents: Add ammonium formate (5.0 eq).

  • Catalyst: Carefully add 10% Palladium on carbon (0.1 eq by weight). Caution: Pd/C can be pyrophoric. Add it under a nitrogen or argon atmosphere.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 40-50 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Once complete, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield 4-hydroxypyridine.[2]

Section 2: N-Oxidation of the Pyridine Ring

The formation of this compound N-oxide is a key step for activating the pyridine ring for further functionalization, such as in palladium-catalyzed C-H activation reactions.[3]

FAQ 2: My N-oxidation with m-CPBA is giving a low yield and is difficult to purify. Are there better methods?

While meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant, the reaction can be sluggish and the resulting meta-chlorobenzoic acid byproduct can complicate purification.

Causality and Troubleshooting:

  • Oxidant Reactivity: The choice of oxidant is critical. m-CPBA is generally reliable but can be slow. Hydrogen peroxide in acetic acid is a cheaper alternative but can lead to harsher conditions and potential side reactions if not controlled.

  • Temperature Control: N-oxidation is an exothermic process. Running the reaction at 0 °C initially and then allowing it to slowly warm to room temperature can prevent runaway reactions and the formation of over-oxidized or decomposition byproducts.

  • Byproduct Removal: The acidic byproduct from m-CPBA can be removed with a mild aqueous base wash (e.g., saturated NaHCO₃ solution) during workup. However, the desired N-oxide product can have some water solubility, so care must be taken to avoid product loss.

Comparison of Common N-Oxidation Conditions:

Oxidizing AgentTypical SolventTemperatureCommon ByproductsKey Considerations
m-CPBA Dichloromethane, Chloroform[4][5]0 °C to RTm-chlorobenzoic acidReliable, good yields. Byproduct requires careful removal.
H₂O₂ / Acetic Acid Acetic Acid[5]60-80 °CUnreacted starting materialInexpensive, but requires heating. Can be slow.
Oxone® H₂O / AcetoneRoom TemperatureInorganic salts"Green" oxidant, but requires biphasic conditions.

Protocol: N-Oxidation using m-CPBA

  • Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition: Add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.[4]

  • Monitoring: Monitor by TLC until the starting material is consumed. The N-oxide product is significantly more polar.

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound N-oxide can be purified by column chromatography or recrystallization.[6][7][8]

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Using functionalized this compound derivatives in cross-coupling reactions can be challenging due to the coordinating nature of the pyridine nitrogen and the lability of the benzyl group.

FAQ 3: I am observing significant debenzylation and low yields in my Suzuki coupling reaction. How can I prevent this?

This is a classic problem where the substrate interferes with the catalyst's function or is degraded by the reaction conditions.

Causality and Troubleshooting:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species.[9] This is especially problematic with electron-rich pyridines.

  • Debenzylation: The benzyl ether can be cleaved under the conditions of some cross-coupling reactions. This can be promoted by the palladium catalyst itself, especially in the presence of a hydride source (e.g., from a boronic acid or base).

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) can often mitigate these issues.[10] These ligands can stabilize the active palladium species and sterically hinder the coordination of the pyridine nitrogen.

  • Base and Solvent: The choice of base is crucial. Weaker bases (e.g., K₃PO₄, Cs₂CO₃) are often preferred over stronger ones like alkoxides, which can promote ether cleavage. Aprotic polar solvents like dioxane or THF are generally suitable.

Logical Flow for Optimizing Cross-Coupling

start Low Yield/ Debenzylation in Cross-Coupling q1 Is your ligand a simple phosphine (e.g., PPh₃)? start->q1 sol1 Switch to a bulky, electron-rich ligand. Primary choices: Xantphos, SPhos. Secondary choices: RuPhos, JohnPhos. q1->sol1 Yes q2 Are you using a strong base (e.g., NaOtBu)? q1->q2 No sol1->q2 sol2 Use a milder inorganic base. K₃PO₄ or Cs₂CO₃ are recommended. q2->sol2 Yes q3 Is the reaction temperature high (>100 °C)? q2->q3 No sol2->q3 sol3 Attempt the reaction at a lower temperature (e.g., 80 °C). Monitor for longer reaction times. q3->sol3 Yes end Improved Yield Minimal Byproducts q3->end No sol3->end

Caption: Optimization strategy for cross-coupling reactions.

References

  • Pipzine Chemicals. (2026-01-22). 4-(Benzyloxy)-1,2-dihydropyridine-2-one.
  • Pipzine Chemicals. (n.d.). 4-Benzyloxy pyridine-N-oxide Min.
  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • BenchChem. (2025). 5-(Benzyloxy)pyridine-2-carboxylic acid reaction mechanism and kinetics.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines.
  • ResearchGate. (2025-10-17). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • PubChemLite. (n.d.). This compound n-oxide (C12H11NO2).
  • (Reference 9 not cited in the text)
  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyridine N-oxides with five-membered heterocycles. Retrieved from [Link]

  • (Reference 11 not cited in the text)
  • (Reference 12 not cited in the text)
  • (Reference 13 not cited in the text)
  • ACS Publications. (2025-01-09). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • (Reference 16 not cited in the text)
  • (Reference 17 not cited in the text)
  • (Reference 18 not cited in the text)
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2025-08-06). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • (Reference 24 not cited in the text)

Sources

Strategies to improve the solubility of 4-(benzyloxy)pyridine in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Snapshot & Physicochemical Profile[1][2][3][4][5][6]

Before attempting solubility modification, it is critical to understand the competing forces within the molecule. 4-(Benzyloxy)pyridine is a "Janus" molecule: it possesses a basic, hydrophilic pyridine nitrogen and a lipophilic, hydrophobic benzyl ether tail.

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 185.22 g/mol Moderate; allows for reasonable dissolution kinetics.
Physical State Solid (MP: 86–90 °C)Requires energy (heat) or high-dielectric solvents to break lattice.
pKa (Pyridine N) ~6.3 – 6.6 (Estimated)Critical: More basic than unsubstituted pyridine (pKa 5.2) due to the electron-donating alkoxy group.
LogP (Lipophilicity) ~2.5 – 3.0Indicates poor aqueous solubility at neutral pH; high affinity for DCM, EtOAc, and aromatic solvents.
Key Functional Group Benzyl Ether (–OBn)Warning: Acid-labile under strong forcing conditions; susceptible to hydrogenolysis.

Strategy Module A: Solvent Selection (Neutral/Basic Conditions)

For reactions requiring neutral or basic conditions (e.g., nucleophilic substitutions, organometallic couplings), you must rely on Dipolar Aprotic or Polar Organic solvents. The benzyl group drives the molecule's dislike for water, while the pyridine ring requires some polarity to remain solvated.

Recommended Solvent Systems
Solvent ClassSpecific SolventSolubility RatingContextual Use Case
Chlorinated Dichloromethane (DCM), ChloroformExcellent Ideal for work-up, extractions, and low-temp reactions.
Dipolar Aprotic DMSO, DMF, NMAVery High Best for SNAr reactions or high-temp couplings. Note: Difficult to remove.
Ethers THF, 2-MeTHF, DioxaneGood Standard for Grignard/Lithiation chemistry.
Alcohols Methanol, EthanolModerate to Good Good for crystallizations. Solubility drops significantly as temperature decreases.
Hydrocarbons Hexanes, HeptanePoor Use only as an antisolvent to force precipitation.

Expert Insight: If you are running a reaction in a non-polar solvent (like Toluene) and the substrate won't dissolve, add 5-10% DMF or DMSO as a co-solvent. This "breaks" the crystal lattice without significantly altering the reaction's non-polar character.

Strategy Module B: pH Manipulation (The "Proton Switch")

The most powerful lever for solubility is the pyridine nitrogen. By protonating this nitrogen, you convert the lipophilic neutral molecule into a hydrophilic pyridinium salt.



Protocol: Aqueous Solubilization via Salt Formation

Goal: Dissolve this compound in an aqueous phase (e.g., for reverse-phase HPLC or aqueous reactions).

  • Calculate Stoichiometry: You need 1.05 – 1.1 equivalents of acid relative to the pyridine.

  • Acid Selection:

    • For Stability: Use Acetic Acid (creates a buffer, gentle) or Dilute HCl (1M) .

    • Avoid: Conc. H₂SO₄ or HBr (risk of ether cleavage).

  • Execution:

    • Suspend the solid in water.

    • Slowly add the acid while stirring.

    • The solution should clarify as the pH drops below 4.0.

Critical Warning (Acid Lability): The benzyl ether linkage is generally stable to basic and neutral conditions. However, strong acids combined with heat can cleave the ether, yielding 4-pyridone and benzyl halide [1].

  • Safe Zone: pH 1–4 at Room Temperature.

  • Danger Zone: pH < 1 at Reflux (>60°C).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct media based on your reaction constraints.

SolubilityLogic Start Start: this compound Solubility Issue CheckCond Check Reaction Conditions Start->CheckCond IsAqueous Aqueous Required? CheckCond->IsAqueous Yes IsOrganic Organic Required? CheckCond->IsOrganic No AcidSensitive Is Product Acid Sensitive? IsAqueous->AcidSensitive PolarOrg Use DCM, THF, or EtOAc IsOrganic->PolarOrg Temp < 60°C HighTemp Use DMF or NMP IsOrganic->HighTemp Temp > 60°C SaltForm Strategy: Salt Formation (Add 1.1 eq. HCl or AcOH) AcidSensitive->SaltForm No (pH < 4 OK) Cosolvent Strategy: Co-solvent (Add 10-20% DMSO/EtOH) AcidSensitive->Cosolvent Yes (Avoid Acid) Warning WARNING: Avoid Reflux in Strong Acid SaltForm->Warning Check Stability

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on reaction constraints.

Troubleshooting & FAQ

Q1: I am trying to hydrogenate a different part of my molecule, but the this compound is precipitating. Can I heat it? A: Be extremely careful. Hydrogenation (H₂ + Pd/C) is the primary method for removing benzyl groups (O-debenzylation) [2]. If you heat this system or solubilize it too well in protic solvents under H₂ atmosphere, you will likely cleave your benzyl ether.

  • Solution: Use a "poisoned" catalyst (like Lindlar) if possible, or ensure the reaction is strictly monitored. Do not use acid to solubilize during hydrogenation, as acid accelerates debenzylation.

Q2: The compound "oils out" instead of crystallizing from Ethanol/Water. A: This is common for benzyl ethers. You are likely in the "metastable zone" where the compound is too lipophilic for the water content but the temperature is too high for a lattice to form.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure this compound. Cool very slowly (1°C/min). If oiling persists, switch to a solvent system with less polarity difference, such as Ethyl Acetate/Hexane (1:3 ratio).

Q3: I dissolved the compound in DMSO for a biological assay, but it precipitated when added to the cell media. A: This is "solvent shock." The sudden dilution of DMSO into aqueous media (pH 7.4) causes the hydrophobic benzyl group to aggregate.

  • Fix: Pre-dilute your DMSO stock with 50% PEG-400 or use a cyclodextrin carrier (e.g., HP-β-CD) to encapsulate the benzyl tail before adding to the media.

Q4: Can I use this compound in a Grignard reaction? A: Yes, but solubility in pure Diethyl Ether is often insufficient.

  • Recommendation: Use THF (Tetrahydrofuran) or 2-MeTHF . These dissolve the compound effectively and are compatible with Grignard reagents.

References

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of benzyl ether cleavage under acidic conditions).

  • Common Organic Chemistry. (n.d.). Benzyl Protection & Deprotection Mechanisms. (Standard protocols for hydrogenolysis and acid stability).

  • Pfizer Inc. (2008). Pfizer Solvent Selection Guide. Green Chemistry. (Data on solvent polarity and green substitution).

  • PubChem. (2025).[1] Compound Summary: 4-Benzylpyridine (Structural Analog Data). National Library of Medicine.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical basis for dipolar aprotic solvent selection).

Sources

Technical Support Center: Overcoming Incomplete Conversion in 4-(Benzyloxy)pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with 4-(benzyloxy)pyridine. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions, focusing specifically on the common issue of incomplete reaction conversion. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and solve problems effectively in your own work.

The benzyl ether in this compound is a widely used protecting group for the 4-hydroxy moiety of the pyridine ring, crucial in multi-step syntheses.[1] However, the very nature of the pyridine ring—specifically the lone pair of electrons on the nitrogen atom—can introduce significant hurdles, most notably in the catalytic reactions required for its removal or in subsequent functionalization steps. This guide is structured to address these challenges head-on.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during reactions with this compound.

Q1: My catalytic hydrogenation (debenzylation) of this compound using Pd/C has stalled or is extremely slow. What is the primary cause? A1: The most frequent culprit is catalyst poisoning.[2][3] The lone pair of electrons on the pyridine's nitrogen atom can strongly coordinate to the surface of the palladium catalyst. This blocks the active sites, preventing the catalyst from facilitating the hydrogenolysis of the benzyl ether, effectively shutting down the reaction.[2][3]

Q2: How can I overcome this catalyst poisoning by the pyridine nitrogen? A2: There are several effective strategies. The most common is the addition of a mild acid, like acetic acid or a controlled amount of sulfuric acid, to the reaction mixture.[2][4] The acid protonates the pyridine nitrogen, which prevents it from binding to and poisoning the palladium catalyst. Alternatively, using a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), is often more effective for substrates containing basic nitrogen groups.[2][5]

Q3: Hydrogenolysis is not compatible with other functional groups in my molecule. What are some reliable alternative methods for debenzylation? A3: When catalytic hydrogenation is not an option, cleavage with strong Brønsted or Lewis acids is a common alternative. Reagents like hydrogen bromide (HBr) in acetic acid, concentrated sulfuric acid, or boron tribromide (BBr₃) can effectively cleave the benzyl ether.[6][7][8] However, these conditions are harsh and must be carefully considered in the context of your substrate's overall functional group tolerance.[9]

Q4: My reaction appears complete by TLC/LC-MS, but my isolated yield of 4-hydroxypyridine is very low. Where is my product going? A4: This is a common issue related to the properties of the product, 4-hydroxypyridine. It exists in a tautomeric equilibrium with its pyridone form. This makes it significantly more polar and water-soluble than the starting material.[10][11] It is likely being lost in the aqueous layer during workup. Standard extraction procedures with common organic solvents may be inefficient. Continuous extraction or saturation of the aqueous layer with salt may be necessary to recover the product.

Troubleshooting Guide 1: Catalytic Hydrogenolysis (Debenzylation)

This is the most common and preferred method for removing the benzyl protecting group due to its clean nature. However, it is also the most susceptible to the issues outlined below.

Core Problem: Stalled or Incomplete Hydrogenolysis

The central challenge in the hydrogenolysis of this compound is the deactivation of the palladium catalyst.

Catalyst_Poisoning cluster_reaction Catalytic Cycle cluster_poisoning Poisoning Mechanism H2 H₂ Pd_Surface Pd Catalyst Surface (Active Sites) H2->Pd_Surface Adsorption Activated_H Activated Hydrogen on Pd Surface Pd_Surface->Activated_H Product 4-Hydroxypyridine + Toluene Activated_H->Product Hydrogenolysis Substrate This compound (Substrate) Substrate->Activated_H Reaction Pyridine_N Pyridine Nitrogen (Lone Pair) Substrate->Pyridine_N Pyridine_N->Pd_Surface Inhibition Poisoned_Pd Poisoned Pd Surface (Blocked Sites) Pyridine_N->Poisoned_Pd Strong Coordination

Caption: Mechanism of palladium catalyst poisoning by pyridine nitrogen.

Troubleshooting Workflow & Solutions

Use the following decision tree to diagnose and resolve incomplete hydrogenolysis.

Troubleshooting_Workflow Start Reaction Stalled/ Incomplete Conversion Check_Catalyst Is the catalyst fresh and from a reliable source? Start->Check_Catalyst Check_H2 Is H₂ supply adequate? (No leaks, sufficient pressure) Check_Catalyst->Check_H2 Yes Replace_Catalyst Use fresh catalyst. Check_Catalyst->Replace_Catalyst No Add_Acid Primary Suspect: Catalyst Poisoning. Implement acidic conditions. Check_H2->Add_Acid Yes Fix_H2 Check seals, purge system, use Parr shaker for >1 atm. Check_H2->Fix_H2 No Change_Catalyst Switch to Pearlman's Catalyst (Pd(OH)₂/C) Add_Acid->Change_Catalyst If still slow Success Reaction Complete Add_Acid->Success Increase_Loading Increase Catalyst Loading (e.g., to 15-20 mol%) Change_Catalyst->Increase_Loading If still slow Change_Catalyst->Success Optimize_Solvent Optimize Solvent System (e.g., EtOH, MeOH, AcOH) Increase_Loading->Optimize_Solvent Final Option Increase_Loading->Success Optimize_Solvent->Success Replace_Catalyst->Start Fix_H2->Start

Caption: Decision workflow for troubleshooting incomplete hydrogenolysis.

Experimental Protocols

Protocol 1: Debenzylation with an Acidic Additive

This is the first-line approach to counteract catalyst poisoning.

  • Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol, ~0.1 M concentration), add glacial acetic acid (2.0-5.0 eq).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol % loading) under an inert atmosphere (N₂ or Ar).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂). Maintain a positive pressure of H₂ using a balloon or, for more stubborn reactions, perform the reaction in a Parr hydrogenation apparatus at 2-4 bar.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material is a key indicator.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry. Wash the Celite pad with the reaction solvent. The resulting filtrate contains the product, which can then be isolated.

ParameterRecommended ConditionRationale
Catalyst 10% Pd/C or 20% Pd(OH)₂/CPd(OH)₂/C (Pearlman's catalyst) is often more robust against poisoning by nitrogenous compounds.[2]
Solvent Ethanol, Methanol, Acetic AcidProtic solvents are generally effective. Acetic acid can serve as both solvent and acid additive.[7]
Acid Additive Acetic Acid, H₂SO₄ (catalytic)Protonates the pyridine nitrogen, preventing coordination to the Pd surface.[2][4]
H₂ Pressure 1-4 bar (15-60 psi)While balloon pressure is often sufficient, higher pressures can increase reaction rates.[7]
Temperature Room Temperature to 40 °CModest heating can sometimes accelerate a sluggish reaction, but monitor for side reactions.

Troubleshooting Guide 2: Alternative Debenzylation Methods

If hydrogenolysis is unfeasible due to catalyst poisoning or functional group incompatibility (e.g., presence of reducible groups like alkynes, alkenes, or nitro groups), alternative chemical methods are required.

Comparison of Common Chemical Cleavage Methods
MethodReagentTypical ConditionsProsCons
Brønsted Acid HBr in Acetic Acid33% HBr in AcOH, RT to 50°CEffective, relatively inexpensive.Very harsh, not suitable for acid-labile groups. Corrosive.
Brønsted Acid Conc. H₂SO₄95-98% H₂SO₄, RTStrong, can deprotect hindered ethers.Extremely harsh, can cause charring and sulfonation side reactions.[8]
Lewis Acid BBr₃ or BCl₃CH₂Cl₂, -78°C to RTHighly effective, often high-yielding.Stoichiometric, moisture-sensitive, toxic, requires careful temperature control.[6]
Transfer Hydrogenolysis Ammonium Formate, Pd/CMeOH or EtOH, refluxMilder than high-pressure H₂ gas.Still subject to catalyst poisoning. Source of hydrogen can be limiting.

Protocol 2: Debenzylation using HBr in Acetic Acid

  • Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a 33% solution of hydrogen bromide in acetic acid.

  • Reaction: Stir the solution at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is slow, but should be used with caution.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully pour the mixture onto ice. Neutralize the solution with a strong base (e.g., NaOH or Na₂CO₃) to a neutral or slightly basic pH. The product, 4-hydroxypyridine, may precipitate or remain in the aqueous layer.

  • Isolation: If a precipitate forms, it can be collected by filtration. If not, the aqueous layer must be extracted. Due to the high water solubility of 4-hydroxypyridine, multiple extractions with a polar organic solvent (like ethyl acetate or a mixture of chloroform/isopropanol) or continuous liquid-liquid extraction may be required.

Troubleshooting Guide 3: Overcoming Issues in Cross-Coupling Reactions

The nucleophilic nature of the pyridine nitrogen can also interfere with other palladium-catalyzed reactions, such as Suzuki-Miyaura cross-couplings.

Core Problem: Low Conversion in Suzuki Coupling

Similar to hydrogenation, the pyridine nitrogen can coordinate to the palladium center of the Suzuki catalyst, inhibiting the catalytic cycle and leading to low or no product formation.[3] This is especially problematic with 2-substituted pyridines but can affect 4-substituted systems as well.

Solutions and Strategies:

  • Ligand Choice: Employing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) can sometimes enhance catalyst stability and activity, preventing or reversing pyridine coordination.

  • Catalyst and Pre-catalyst: Using more robust palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more consistent initiation and turnover.

  • Increased Catalyst Loading: While not ideal from a cost and purification perspective, increasing the catalyst loading (from 1-2 mol% to 5-10 mol%) can sometimes overcome partial deactivation to drive the reaction to completion.

  • Solvent and Base: The choice of solvent and base can significantly impact the reaction. A screening of conditions (e.g., K₂CO₃ vs. K₃PO₄; Dioxane/H₂O vs. Toluene) is often necessary to find the optimal system for a specific pyridine-containing substrate.[12]

Product Isolation and Handling: The Challenge of 4-Hydroxypyridine

A successful reaction can still result in a poor outcome if the product is lost during isolation. The product, 4-hydroxypyridine, is significantly different from the starting material.

Caption: Tautomeric equilibrium of 4-hydroxypyridine and 4-pyridone.

The 4-pyridone tautomer is highly polar and has significant water solubility, making it difficult to extract from aqueous media.

Tips for Efficient Isolation:

  • pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of 4-hydroxypyridine (approximately pH 5-6) before extraction, which can minimize its solubility in water.

  • Salting Out: Saturate the aqueous layer with sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) before extraction to decrease the solubility of the organic product.

  • Solvent Choice: Use more polar solvent systems for extraction, such as a 9:1 mixture of Dichloromethane/Isopropanol, or perform numerous extractions with Ethyl Acetate.

  • Continuous Extraction: For valuable materials, setting up a continuous liquid-liquid extractor can be the most efficient method for recovering highly water-soluble products.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Pipzine Chemicals. 4-Benzyloxy pyridine-N-oxide Min.
  • Wikipedia. Protecting group. [Link]

  • Akao, A., et al. (2007). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. [Link]

  • ACS Publications. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • BenchChem Technical Support Team. (2025). 5-(Benzyloxy)pyridine-2-carboxylic acid reaction mechanism and kinetics. Benchchem.
  • WuXi AppTec. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]

  • ResearchGate. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers. [Link]

  • Kowalski, P., Majka, Z., & Kowalska, T. (1998). Acid-Catalyzed N-Debenzylation of Benzylaminopyridines. Chemistry of Heterocyclic Compounds. [Link]

  • BenchChem Technical Support Team. (2025). Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid. Benchchem.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]

  • Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health (NIH). [Link]

Sources

Removal of benzyl protecting group from 4-(benzyloxy)pyridine without affecting other functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of the benzyl protecting group from 4-(benzyloxy)pyridine while preserving other sensitive functional groups. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing experiments and design more robust synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and generally effective method for the debenzylation of this compound?

The most prevalent and often preferred method is catalytic hydrogenation . This involves the use of a palladium catalyst, typically on a carbon support (Pd/C), in the presence of a hydrogen source. This method is widely adopted due to its efficiency and the clean nature of the reaction, often providing high yields of the desired 4-hydroxypyridine.

Q2: My Pd/C catalyzed hydrogenation of this compound is sluggish or fails completely. What is the likely cause?

The primary culprit in such cases is catalyst poisoning by the basic nitrogen atom of the pyridine ring. The lone pair of electrons on the nitrogen can strongly coordinate to the surface of the palladium catalyst, occupying the active sites and inhibiting its catalytic activity. This prevents the adsorption and activation of hydrogen, thereby stalling the hydrogenolysis of the benzyl ether.

Q3: How can I overcome catalyst poisoning when debenzylating pyridine-containing compounds?

Several strategies can be employed to mitigate catalyst poisoning:

  • Acidic Additives: The addition of a stoichiometric amount of a mild acid, such as acetic acid, can protonate the pyridine nitrogen. The resulting pyridinium salt has a significantly reduced affinity for the palladium surface, thus freeing up the active sites for catalysis.

  • Catalyst Selection: Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more effective than standard Pd/C for substrates containing basic nitrogen functionalities. It is generally considered more resistant to poisoning.

  • Solvent Choice: Protic solvents like ethanol and methanol are commonly used and can facilitate the reaction. In some cases, trifluoroethanol has been shown to be a highly effective solvent for N-debenzylations, overcoming issues of N-alkylation that can occur with other alcoholic solvents.[1]

Q4: I am concerned about the safety of using hydrogen gas. Are there safer alternatives?

Yes, Catalytic Transfer Hydrogenation (CTH) is a significantly safer and highly effective alternative that avoids the need for pressurized hydrogen gas.[2] In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene. This method is often performed at or near room temperature and atmospheric pressure, simplifying the experimental setup.

Q5: How can I selectively debenzylate this compound in the presence of other reducible functional groups like alkenes, nitro groups, or aryl halides?

Achieving selectivity is a critical challenge. The choice of method and reaction conditions is paramount:

  • For substrates with alkenes or alkynes: Catalytic transfer hydrogenation is often milder and can sometimes offer better selectivity for debenzylation over the reduction of double or triple bonds, although this is highly substrate-dependent. Careful control of reaction time and temperature is crucial.

  • For substrates with nitro groups: The nitro group is readily reduced under most hydrogenation conditions. In such cases, non-reductive methods, such as acid-catalyzed debenzylation, should be considered.

  • For substrates with aryl halides: Aryl chlorides and bromides are susceptible to hydrodehalogenation under standard hydrogenation conditions. Using specific catalysts or catalyst poisons can sometimes achieve selectivity. For instance, pyridine itself can act as a "controlled poison" to suppress the hydrogenolysis of other groups while allowing for the removal of more labile protecting groups.[3][4]

Q6: Are there non-hydrogenation methods to debenzylate this compound?

Yes, acid-catalyzed debenzylation is a viable alternative, particularly when hydrogenation is not feasible due to the presence of other reducible functional groups. Strong acids like trifluoroacetic acid (TFA) or Lewis acids such as boron tribromide (BBr₃) can cleave benzyl ethers.[5][6] However, these conditions are harsh and may not be compatible with acid-sensitive functional groups in the molecule.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Incomplete or No Reaction 1. Catalyst poisoning by the pyridine nitrogen. 2. Poor quality or deactivated catalyst. 3. Insufficient hydrogen pressure or poor hydrogen donor reactivity.1. Add a stoichiometric equivalent of acetic acid to the reaction mixture. 2. Switch to Pearlman's catalyst (Pd(OH)₂/C). 3. Use a fresh batch of high-quality catalyst. 4. For CTH, ensure the hydrogen donor is fresh and used in sufficient excess (typically 4-5 equivalents).
Formation of Side Products (e.g., saturation of the pyridine or benzene ring) 1. Overly harsh reaction conditions (high temperature or pressure). 2. Highly active catalyst.1. Reduce the reaction temperature and/or hydrogen pressure. 2. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. 3. Consider using a milder method like CTH.
Reduction of Other Functional Groups (e.g., nitro, alkene, aryl halide) The chosen method is not selective for debenzylation.1. For nitro or alkene-containing substrates, consider non-reductive methods like acid-catalyzed debenzylation. 2. For aryl halides, carefully screen catalysts and conditions. Sometimes, specific catalyst preparations or the addition of controlled poisons can enhance selectivity.
Difficulty in Removing the Catalyst Fine particles of the catalyst passing through the filter paper.1. Filter the reaction mixture through a pad of Celite®. 2. Ensure the Celite® pad is well-packed and of sufficient thickness.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂ Gas with Acidic Additive

This protocol is a standard approach for the debenzylation of this compound, incorporating an acidic additive to mitigate catalyst poisoning.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

  • Dissolve the substrate in ethanol (approximately 0.1 M concentration).

  • Add glacial acetic acid (1.1 equivalents).

  • Carefully add 10% Pd/C (5-10 mol% by weight).

  • Seal the flask and purge with an inert gas (Nitrogen or Argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or set pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxypyridine.

  • Purify the product by recrystallization or column chromatography as needed.

Safety Note: Palladium on carbon is pyrophoric, especially after use. Do not allow the catalyst to dry on the filter paper. Keep the filter cake wet with solvent and dispose of it properly.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate

This protocol offers a safer alternative to using hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Ammonium Formate

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (approximately 0.1 M concentration).

  • Carefully add 10% Pd/C (10-20 mol% by weight).

  • To the stirred suspension, add ammonium formate (4-5 equivalents) in one portion.

  • Heat the reaction mixture to a gentle reflux (around 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by partitioning between an organic solvent and water to remove excess ammonium formate, followed by recrystallization or column chromatography.

Visualizing the Process

Decision-Making Workflow for Debenzylation of this compound

Debenzylation_Workflow start Start: this compound with other functional groups check_reducible Are other reducible groups present (e.g., nitro, alkene, aryl halide)? start->check_reducible no_reducible No Reducible Groups check_reducible->no_reducible No yes_reducible Reducible Groups Present check_reducible->yes_reducible Yes cth Catalytic Transfer Hydrogenation (CTH) - Milder Conditions - Potential for Selectivity no_reducible->cth h2_pdc Catalytic Hydrogenation (H2/Pd/C) - Standard Method - Add Acetic Acid no_reducible->h2_pdc check_acid_sensitive Are other functional groups acid-sensitive? yes_reducible->check_acid_sensitive end End: 4-Hydroxypyridine cth->end h2_pdc->end acid_cat Acid-Catalyzed Debenzylation (e.g., TFA, BBr3) - Non-reductive - Harsh Conditions acid_cat->end no_acid_sensitive No Acid-Sensitive Groups check_acid_sensitive->no_acid_sensitive No yes_acid_sensitive Acid-Sensitive Groups Present check_acid_sensitive->yes_acid_sensitive Yes no_acid_sensitive->acid_cat consider_alternatives Consider alternative protecting groups or synthetic route redesign yes_acid_sensitive->consider_alternatives

Caption: A flowchart to guide the selection of an appropriate debenzylation method.

Mechanism of Catalyst Poisoning and Mitigation

Catalyst_Poisoning cluster_0 Catalyst Poisoning cluster_1 Mitigation with Acid Pyridine Pyridine (Basic Nitrogen) Pd_Surface_Poisoned Pd Catalyst Surface (Active Sites Blocked) Pyridine->Pd_Surface_Poisoned Strong Coordination No_Reaction Hydrogenolysis Inhibited Pd_Surface_Poisoned->No_Reaction Pyridine_H Pyridine + H⁺ (from Acetic Acid) Pyridinium Pyridinium Ion (Reduced Coordination) Pyridine_H->Pyridinium Protonation Pd_Surface_Free Pd Catalyst Surface (Active Sites Free) Pyridinium->Pd_Surface_Free Weak Interaction Reaction_Proceeds Hydrogenolysis Proceeds Pd_Surface_Free->Reaction_Proceeds

Sources

Technical Support Center: Optimization of Base and Solvent for 4-(Benzyloxy)pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing your 4-(benzyloxy)pyridine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting the appropriate base and solvent for successful cross-coupling outcomes. Drawing from established protocols and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Understanding the Unique Challenges of this compound

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity. Furthermore, the benzyloxy group, while generally stable, can be sensitive to harsh reaction conditions. The electronic nature of the pyridine ring also influences the reactivity at its different positions, with the 4-position having distinct characteristics.[1] This guide will help you navigate these challenges to achieve high yields and purity in your desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues when performing coupling reactions with this compound?

The most frequently encountered issues include:

  • Low or no product yield: This can be due to catalyst inhibition or deactivation, often caused by the pyridine nitrogen coordinating to the palladium center.[2]

  • Side reactions: Common side reactions include protodeboronation (cleavage of the C-B bond in the boronic acid reagent) and homocoupling of either the halide or the organoboron reagent.[2]

  • Poor solubility of reactants: The starting materials, catalyst, or base may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and inefficient reaction.[3][4]

  • Decomposition of starting materials or product: The benzyloxy protecting group can be sensitive to certain bases and high temperatures.

Q2: Which type of base is generally recommended for Suzuki-Miyaura coupling of this compound?

For Suzuki-Miyaura couplings involving pyridine derivatives, inorganic bases are commonly employed. The choice of base is critical for activating the boronic acid for transmetalation.[2][5]

  • Potassium Carbonate (K₂CO₃): Often a good starting point, providing a balance of reactivity and functional group tolerance.[6]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be effective when weaker bases fail, particularly with less reactive coupling partners.

  • Cesium Carbonate (Cs₂CO₃): A highly effective base that can promote challenging couplings, but it is more expensive.

It's important to note that the optimal base can be substrate-dependent, and screening of different bases may be necessary.

Q3: What are the key considerations for choosing a solvent for my this compound coupling reaction?

The solvent plays a crucial role in ensuring all reaction components are adequately solubilized and can influence the reaction rate and outcome.[7]

  • Solubility: Ensure that your this compound derivative, coupling partner, catalyst, and base are soluble in the chosen solvent. A mixture of solvents, such as toluene/water or dioxane/water, is often used to achieve this.[8][9]

  • Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature. Higher temperatures can sometimes overcome activation barriers but may also lead to decomposition.

  • Coordinating Ability: Some solvents can coordinate to the palladium catalyst and affect its activity. While ethereal solvents like dioxane and THF are common, highly coordinating solvents like pyridine should generally be avoided as the primary solvent.[3] Aromatic hydrocarbons like toluene are also frequently used.[3]

Q4: Can the benzyloxy protecting group be cleaved under the reaction conditions?

While the benzyloxy group is generally robust, it can be susceptible to cleavage under certain conditions, particularly with strong bases at elevated temperatures or in the presence of certain palladium catalysts that can facilitate hydrogenolysis. Monitoring the reaction for the formation of 4-hydroxypyridine is recommended. If cleavage is a significant issue, consider using milder bases or lower reaction temperatures.

Troubleshooting Guides

Problem 1: Low to No Yield in a Suzuki-Miyaura Coupling Reaction

You are attempting to couple 4-(benzyloxy)pyridyl bromide with an arylboronic acid using Pd(PPh₃)₄, K₂CO₃, and toluene at 100 °C, but you observe very little to no product formation.

start Low Yield Observed check_catalyst 1. Evaluate Catalyst System - Is Pd(PPh₃)₄ optimal? - Consider catalyst inhibition. start->check_catalyst change_ligand 2. Switch to Bulky Ligand - Use XPhos, SPhos, or an NHC ligand. - Rationale: Steric bulk shields Pd center. check_catalyst->change_ligand Yes, inhibition is likely screen_base 3. Screen Different Bases - Try K₃PO₄ or Cs₂CO₃. - Rationale: Stronger base can enhance transmetalation. change_ligand->screen_base optimize_solvent 4. Optimize Solvent System - Add a co-solvent (e.g., water). - Try alternative solvents (e.g., dioxane). screen_base->optimize_solvent check_reagents 5. Verify Reagent Quality - Is the boronic acid decomposing? - Use pinacol ester or trifluoroborate salt. optimize_solvent->check_reagents success Improved Yield check_reagents->success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

  • Re-evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ can be inefficient for sterically hindered or electron-rich pyridine substrates due to catalyst inhibition by the pyridine nitrogen.[2]

    • Action: Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands can promote the oxidative addition and reductive elimination steps while sterically shielding the palladium center from the pyridine nitrogen.

  • Optimize the Base: An unsuitable base may not efficiently activate the boronic acid for the crucial transmetalation step.[2]

    • Action: Screen a panel of bases. While K₂CO₃ is a good starting point, stronger bases like K₃PO₄ or Cs₂CO₃ can significantly improve yields, especially for challenging couplings.

  • Refine the Solvent System: Poor solubility of any reaction component can severely hamper the reaction rate.[4][7]

    • Action: Consider using a solvent mixture. For instance, a mixture of dioxane and water or toluene and water can improve the solubility of both the organic substrates and the inorganic base.[8][9] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.

  • Assess Boronic Acid Stability: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, particularly with some heteroaryl boronic acids.[2]

    • Action: Use more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[2] Milder reaction conditions (e.g., lower temperature, weaker base) can also help minimize this side reaction.

ComponentAmountMolar Equiv.
4-(Benzyloxy)pyridyl halide1.0 mmol1.0
Boronic acid derivative1.2 mmol1.2
Pd(OAc)₂0.02 mmol (2 mol%)0.02
SPhos0.04 mmol (4 mol%)0.04
K₃PO₄2.0 mmol2.0
Dioxane/Water (5:1)5 mL-

Procedure:

  • To a dry reaction vessel, add the 4-(benzyloxy)pyridyl halide, boronic acid derivative, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Problem 2: Inefficient Buchwald-Hartwig Amination

You are attempting a Buchwald-Hartwig amination between 4-(benzyloxy)pyridyl chloride and a primary amine using NaOtBu as the base and toluene as the solvent, but the reaction is sluggish and gives a low yield.

start Low Yield in Amination check_base 1. Evaluate Base Choice - Is NaOtBu too strong? - Consider substrate compatibility. start->check_base weaker_base 2. Switch to a Weaker Base - Try K₂CO₃ or Cs₂CO₃. - Rationale: Milder conditions, better functional group tolerance. check_base->weaker_base Yes, potential decomposition solvent_screen 3. Screen Solvents - Try ethereal solvents (dioxane, THF). - Rationale: Improved solubility and catalyst performance. weaker_base->solvent_screen ligand_optimization 4. Optimize Ligand - Match ligand to amine class (e.g., BrettPhos for primary amines). - Rationale: Ligand choice is critical for C-N coupling. solvent_screen->ligand_optimization temp_control 5. Adjust Temperature - Start at a lower temperature and gradually increase. - Rationale: Avoid decomposition. ligand_optimization->temp_control success Improved Yield temp_control->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

  • Base Selection is Crucial: While strong bases like sodium t-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, they can be incompatible with some functional groups and may not always be optimal.[3][10]

    • Action: Consider screening weaker inorganic bases like K₂CO₃ or Cs₂CO₃. These can offer better functional group tolerance and may be more effective for your specific substrate combination. For substrates with protic functional groups, a base like LHMDS might be considered.[10]

  • Solvent Effects: Toluene is a common choice, but ethereal solvents often perform well in Buchwald-Hartwig aminations.[3]

    • Action: Try solvents such as dioxane, THF, or CPME.[3] As with Suzuki couplings, ensure adequate solubility of all components.

  • Ligand Choice is Paramount: The choice of ligand is critical for a successful Buchwald-Hartwig amination and is often dependent on the class of the amine nucleophile.[10]

    • Action: For primary amines, ligands like BrettPhos have been specifically designed and often give excellent results.[10] For secondary amines, RuPhos is a common choice.[10]

ComponentAmountMolar Equiv.
4-(Benzyloxy)pyridyl halide1.0 mmol1.0
Amine1.2 mmol1.2
Pd₂(dba)₃0.01 mmol (1 mol%)0.01
BrettPhos0.03 mmol (3 mol%)0.03
Cs₂CO₃1.5 mmol1.5
Dioxane5 mL-

Procedure:

  • In a glovebox, add the 4-(benzyloxy)pyridyl halide, Cs₂CO₃, Pd₂(dba)₃, and BrettPhos to a dry reaction vessel.

  • Add the amine and degassed dioxane.

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction until completion.

Summary of Recommended Conditions

Reaction TypeRecommended BasesRecommended SolventsKey Considerations
Suzuki-Miyaura K₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF, often with water as a co-solventUse bulky, electron-rich ligands (e.g., XPhos, SPhos). Consider using boronic esters or trifluoroborate salts to avoid protodeboronation.
Buchwald-Hartwig NaOtBu, K₂CO₃, Cs₂CO₃, LHMDSToluene, Dioxane, THF, CPMELigand choice is critical and depends on the amine (e.g., BrettPhos for primary amines, RuPhos for secondary amines).

References

  • Pipzine Chemicals. (2026-01-22). 4-(Benzyloxy)-1,2-dihydropyridine-2-one.
  • Pipzine Chemicals. (n.d.). 4-Benzyloxy pyridine-N-oxide Min.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
  • MDPI. (n.d.). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos.
  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327–335. Retrieved from [Link]

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Chemistry LibreTexts. (2023-06-30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2025-08-07). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]

  • Oreate AI Blog. (2026-01-07). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • Reddit. (2021-07-09). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Reddit. (2018-09-06). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • ResearchGate. (2014-12-23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017-09-18). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Identifying and characterizing unexpected products in 4-(benzyloxy)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(benzyloxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this important synthetic intermediate. The following troubleshooting guides and frequently asked questions have been compiled from extensive laboratory experience and established chemical literature to help you navigate the common challenges associated with this procedure, particularly the formation of unexpected byproducts.

Troubleshooting Guide: Identifying and Mitigating Unexpected Products

The synthesis of this compound, typically achieved via a Williamson ether synthesis between a 4-hydroxypyridine salt and a benzyl halide, is often complicated by the ambident nucleophilic nature of the 4-hydroxypyridine starting material. This can lead to the formation of undesired side products, impacting yield and purity.

Question 1: My yield of this compound is consistently low, and I've isolated a highly polar, water-soluble white solid. What is this byproduct and why is it forming?

Answer: This is the most common issue encountered in this synthesis. The byproduct is almost certainly the N-alkylated isomer, 1-benzylpyridin-4(1H)-one , or a related quaternary salt. Its formation is a direct consequence of the keto-enol tautomerism of 4-hydroxypyridine.

  • Mechanistic Insight: 4-Hydroxypyridine exists in equilibrium with its tautomer, 4-pyridone. While the desired reaction is the O-alkylation of the hydroxyl group, the nitrogen atom in the 4-pyridone form is also a potent nucleophile.[1] This creates a competitive reaction pathway where the nitrogen attacks the benzyl halide, leading to N-alkylation.[1][2]

  • The Culprit's Identity: The primary N-alkylation product is 1-benzylpyridin-4(1H)-one. If an excess of benzyl halide is used, the desired O-alkylated product, this compound, can undergo a subsequent N-alkylation (a Menschutkin reaction) to form a quaternary ammonium salt, 1-benzyl-4-(benzyloxy)pyridinium halide .[1] Both of these byproducts are ionic salts, which explains their high polarity, water solubility, and tendency to remain at the baseline of a typical TLC plate (e.g., silica gel with ethyl acetate/hexane).

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} Caption: Competing N- vs. O-alkylation pathways.

Question 2: How can I adjust my experimental conditions to selectively favor the desired O-alkylation and minimize byproduct formation?

Answer: Optimizing for O-alkylation requires carefully controlling the reaction parameters to enhance the nucleophilicity of the oxygen atom while managing that of the nitrogen.

  • Choice of Base: The use of a strong, non-nucleophilic base is critical. Sodium hydride (NaH) is highly effective because it irreversibly deprotonates the hydroxyl group to form the sodium pyridin-4-olate salt.[3] This significantly increases the electron density on the oxygen atom, making it a much more aggressive nucleophile and favoring the Sₙ2 attack at the benzylic carbon. Weaker bases or those that allow for an equilibrium, such as potassium carbonate, can result in a higher proportion of the N-alkylated product.[4]

  • Solvent Selection: Polar aprotic solvents are ideal for this Sₙ2 reaction.[5] N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices as they effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophile.[4] This leaves the "naked" and highly reactive pyridin-4-olate anion in solution, ready to react. Protic solvents like ethanol should be avoided as they can protonate the alkoxide, reducing its nucleophilicity.

  • Stoichiometry and Reagent Addition:

    • Ensure complete deprotonation of 4-hydroxypyridine by the base before adding the benzyl halide. A common technique is to stir the 4-hydroxypyridine and NaH in DMF for a short period (e.g., 15-30 minutes) at a low temperature (e.g., 0-5 °C) until hydrogen gas evolution ceases.

    • Use the benzyl halide as the limiting reagent, or at a stoichiometry very close to 1:1 with the 4-hydroxypyridine. A significant excess of the benzylating agent will inevitably lead to the formation of the di-alkylated quaternary salt byproduct (1-benzyl-4-(benzyloxy)pyridinium bromide).

Byproduct Characterization Guide

Proper identification of reaction components is key to troubleshooting. The following table summarizes the key characteristics of the desired product and its most common byproducts.

Compound NameStructureMolecular Weight ( g/mol )Key ¹H NMR Features (approx. ppm in CDCl₃)TLC Rf (Typical)
This compound c1cc(ccn1)OCc2ccccc2185.22~8.5 (d, 2H, α-H), ~6.9 (d, 2H, β-H), ~7.4 (m, 5H, Ar-H), ~5.1 (s, 2H, CH₂)0.4 - 0.6 (30% EtOAc/Hex)
1-Benzylpyridin-4(1H)-one O=c1ccCc2ccccc2185.22~7.7 (d, 2H), ~6.5 (d, 2H), ~7.3 (m, 5H, Ar-H), ~5.2 (s, 2H, CH₂)< 0.1 (Highly Polar)
1-Benzyl-4-(benzyloxy)pyridinium Bromide [Br-].c1cc(Cc2ccccc2)OCc3ccccc3354.25Protons shifted further downfield due to positive charge. Distinct signals for two different benzyl groups.0.0 (Stays at baseline)

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired O-alkylated product.

  • Reagent Preparation: To a dry, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 60% sodium hydride (1.1 equivalents) dispersed in mineral oil.

  • Solvent Addition: Wash the sodium hydride with dry hexanes to remove the mineral oil, then carefully add anhydrous DMF. Cool the resulting suspension to 0-5 °C using an ice bath.

  • Deprotonation: Slowly add a solution of 4-hydroxypyridine (1.0 equivalent) in anhydrous DMF to the NaH suspension. Stir the mixture at this temperature for 30 minutes. Cessation of bubbling indicates the completion of deprotonation.

  • Alkylation: Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding cold water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 50%) to elute the final product.[3]

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} Caption: Workflow for optimized synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use potassium carbonate (K₂CO₃) instead of sodium hydride (NaH)? A: While K₂CO₃ can be used, it is a weaker base and will result in a lower yield of the desired O-alkylated product and a higher proportion of the N-alkylated byproduct. NaH ensures complete and irreversible formation of the more nucleophilic alkoxide, which is crucial for selectivity.

Q2: My final product is a brownish oil or solid. How can I decolorize it? A: A brownish color often indicates trace impurities. If column chromatography does not yield a colorless product, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective.[6] Treating a solution of the product with activated carbon before filtering and recrystallizing can also remove colored impurities.[6]

Q3: Is benzyl bromide the only suitable benzylating agent? A: No, other benzylating agents with good leaving groups can be used, such as benzyl chloride or benzyl tosylate. Benzyl bromide is often preferred due to its higher reactivity. The general reactivity trend is Benzyl Iodide > Benzyl Bromide > Benzyl Chloride > Benzyl Tosylate. Note that benzyl chloride is less reactive and may require longer reaction times or higher temperatures.

Q4: How do I remove the pyridinium salt byproducts during workup? A: Due to their high polarity and water solubility, these salts will preferentially partition into the aqueous layer during the extraction phase of the workup. Several washes with water or a final wash with brine are usually sufficient to remove the majority of these ionic byproducts from the organic layer before purification.

References

  • Google Patents. (2011). CN102060758A - Preparation method of 4-benzyloxy-pyridine-2-ketone.
  • Organic Syntheses. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Org. Synth. 1985, 63, 214. [Link]

  • Youngstown State University. (n.d.). The alkylation of 4-pyridone. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?[Link]

  • ACS Publications. (2006). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. [Link]

  • LookChem. (n.d.). Purification of Pyridine. [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • International Union of Crystallography. (n.d.). 4-[(Benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate: X-ray diffraction study and Hirshfeld surface analysis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

Sources

Validation & Comparative

4-(Benzyloxy)pyridine vs 4-methoxypyridine in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Selection of 4-(Benzyloxy)pyridine vs. 4-Methoxypyridine Motifs in Suzuki-Miyaura Cross-Coupling Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Strategic Divergence

In the architecture of heteroaryl drug scaffolds, the choice between This compound and 4-methoxypyridine motifs is rarely arbitrary. While both function electronically as electron-rich pyridine variants, their roles in Suzuki-Miyaura coupling diverge significantly based on downstream synthetic utility.

  • 4-Methoxypyridine (4-OMe): The "Terminal" Choice. Selected when the methoxy ether is the desired final pharmacophore. It offers superior atom economy and robustness but suffers from difficult deprotection if a hydroxyl handle is later required.

  • This compound (4-OBn): The "Transient" Choice. Selected as a robust masking group for the 4-pyridone/4-hydroxypyridine tautomer. It tolerates Suzuki conditions identically to the methoxy analog but allows for mild, chemoselective deprotection (hydrogenolysis), enabling late-stage diversification.

This guide analyzes the mechanistic implications, reaction performance, and strategic workflows for deploying these two motifs in palladium-catalyzed cross-couplings.

Mechanistic & Electronic Profiling

Both substituents exert a strong +M (mesomeric) effect on the pyridine ring, significantly increasing electron density compared to unsubstituted pyridine. This has direct consequences for the Suzuki catalytic cycle, particularly the Oxidative Addition step.

Electronic Deactivation
  • Challenge: The electron-donating nature of the 4-alkoxy group renders the C-X bond (at C2 or C3 positions) less electrophilic.

  • Impact: Oxidative addition of Pd(0) into the C-Halide bond is slower for 4-alkoxypyridines than for electron-deficient pyridines (e.g., 4-CN, 4-CF3).

  • Catalyst Implication: Standard Pd(PPh3)4 often fails or requires high thermal forcing. Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos ) or bidentate ligands (dppf ) are required to facilitate oxidative addition.

Steric Differentiation (Bn vs. Me)
  • 4-OMe: Compact. Minimal steric interference with ortho-substituents (C3/C5).

  • 4-OBn: Bulky. The benzyl ring can adopt conformations that shield the C3/C5 positions.

    • Observation: In 3-halo-4-benzyloxypyridines, the benzyl group can retard coupling rates due to steric clashing with the incoming boronic acid, necessitating higher catalyst loading or smaller ligands (e.g., cataCXium® A ).

Strategic Workflow Visualization

The following diagram illustrates the divergent pathways dictated by the choice of the 4-alkoxy substituent.

SuzukiStrategy Start Target Scaffold: 4-Oxygenated Pyridine Decision Decision Point: Is the Ether Permanent? Start->Decision Me_Route Select 4-Methoxy (Stable Ether) Decision->Me_Route Yes Bn_Route Select 4-Benzyloxy (Masked Pyridone) Decision->Bn_Route No (Need -OH/NH) Suzuki_Me Suzuki Coupling (Pd-XPhos / K3PO4) Me_Route->Suzuki_Me Product_Me Final Drug Candidate (4-OMe retained) Suzuki_Me->Product_Me Suzuki_Bn Suzuki Coupling (Pd-dppf / K2CO3) Bn_Route->Suzuki_Bn Deprotect Deprotection (H2, Pd/C or TFA) Suzuki_Bn->Deprotect Pyridone 4-Pyridone / 4-OH (Tautomer) Deprotect->Pyridone Div Diversification (N-Alkylation / O-Alkylation) Pyridone->Div

Figure 1: Decision tree for selecting 4-alkoxy substituents based on downstream synthetic requirements.

Comparative Performance Data

The following table summarizes experimental yields and conditions for coupling 2-chloro-4-alkoxypyridines with phenylboronic acid . The data reflects the necessity of active ligand systems for these electron-rich substrates.

Feature4-Methoxypyridine SeriesThis compound Series
Substrate 2-Chloro-4-methoxypyridine2-Chloro-4-(benzyloxy)pyridine
Electronic State Electron-Rich (Deactivated)Electron-Rich (Deactivated)
Solubility (Dioxane) ModerateHigh (Lipophilic Boost)
Standard Catalyst Pd(dppf)Cl₂ (High Temp)Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos
Base Sensitivity Low (Robust)Moderate (Avoid strong Lewis acids)
Typical Yield 75-85%70-82%
Deprotection Harsh (BBr₃, HBr @ 100°C)Mild (H₂, Pd/C @ RT or TFA)
Primary Risk Demethylation side-reactionsBenzyl cleavage under forcing reduction

Key Insight: The 4-OBn group provides a solubility advantage in non-polar solvents (Toluene) compared to the 4-OMe analog, which often requires polar aprotic cosolvents (DMF/DMA) that complicate workup.

Validated Experimental Protocols

Protocol A: Coupling of 4-Methoxy Substrates (The "Robust" Route)

Use this for final-stage synthesis where the methyl ether is the target.

  • Reagents:

    • 2-Chloro-4-methoxypyridine (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

    • Base: K₃PO₄ (3.0 equiv, anhydrous)

    • Solvent: 1,4-Dioxane (0.2 M)

  • Procedure:

    • Charge an oven-dried vial with substrate, boronic acid, base, and precatalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed dioxane.[1]

    • Heat to 100°C for 4–12 hours. Note: High temperature is required to overcome the electron-rich deactivation.

    • Filter through Celite, concentrate, and purify via silica chromatography (EtOAc/Hexanes).

Protocol B: Coupling of 4-Benzyloxy Substrates (The "Masked" Route)

Use this when the pyridine ring requires post-coupling functionalization.

  • Reagents:

    • 2-Chloro-4-(benzyloxy)pyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)[2]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

    • Base: Na₂CO₃ (2.0 M aqueous solution)

    • Solvent: DME/Water (4:1 ratio)

  • Procedure:

    • Dissolve the lipophilic benzyloxy substrate in DME.

    • Add the aqueous base and boronic acid.[2]

    • Add the catalyst last under a counter-flow of nitrogen.

    • Heat to 85°C for 6 hours. Note: Avoid temperatures >110°C to prevent premature benzyl cleavage.

    • Workup: Dilute with water, extract with EtOAc.[2] The product is often highly crystalline due to the benzyl group.

Critical Troubleshooting: Ligand-Derived Impurities

A common failure mode in coupling 4-alkoxypyridines is the formation of ligand-exchange byproducts .

  • The Issue: Electron-rich pyridines undergo slow oxidative addition. This allows Pd(0) to react with the phosphine ligand itself (aryl exchange), leading to phenyl-pyridine impurities (e.g., from PPh₃).

  • The Fix:

    • Avoid PPh₃: Never use Pd(PPh₃)₄ for these substrates.

    • Use Buchwald Precatalysts: Use G3-XPhos or G3-SPhos precatalysts which activate rapidly and prevent ligand scrambling.

    • Scavenging: If impurities persist, use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) post-reaction to remove active Pd species before concentration.

References

  • Reaction Optimization for Pyrimidine/Pyridine Couplings: Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Source: MDPI, 2025. URL:[Link] (Generalized link to journal based on search context 1.1)

  • Electronic Effects in Pyridine Couplings: Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Source: Beilstein Journal of Organic Chemistry, 2018.[3] URL:[Link]

  • Suppression of Ligand Impurities: Title: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities.[4] Source: Chemical & Pharmaceutical Bulletin, 2025.[4] URL:[Link] (Context from search result 1.4)

Sources

Comparison of O-benzyl vs O-methyl protecting groups for 4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of O-benzyl (Bn) versus O-methyl (Me) protecting groups for 4-hydroxypyridine .[1][2][3] It is designed for researchers requiring precise control over regioselectivity and orthogonality in heterocyclic synthesis.[3]

Executive Summary: The Strategic Verdict
  • Choose O-Benzyl (Bn) when you require mild, neutral deprotection (hydrogenolysis) late in a synthesis, particularly if your molecule contains acid-sensitive groups (e.g., acetals, silyl ethers).[2][3] It is the superior choice for orthogonality.[3]

  • Choose O-Methyl (Me) when the pyridine ring must survive harsh reductive conditions (e.g., hydrogenation of other alkenes/nitro groups) or strong bases.[3] However, be prepared for a difficult deprotection step requiring strong Lewis acids (BBr

    
    ) or mineral acids (HBr).[3]
    
The Tautomeric Challenge: N- vs. O-Alkylation

4-Hydroxypyridine exists in a tautomeric equilibrium favoring the 4-pyridone form (NH-tautomer) in solution.[1][2][3] This creates a critical regioselectivity challenge during protection.[3]

  • Thermodynamic Control: Simple alkylation with alkyl halides (e.g., MeI, BnBr) and weak bases (K

    
    CO
    
    
    
    ) predominantly yields the N-alkylated 4-pyridone due to the nucleophilicity of the ring nitrogen.[3]
  • Kinetic/Chelation Control: To secure the O-alkylated pyridine (the target alkoxypyridine), one must disrupt the nitrogen's nucleophilicity, typically using Silver(I) salts or Mitsunobu conditions .[3]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Outcomes Hydroxypyridine 4-Hydroxypyridine (OH-form) Pyridone 4-Pyridone (NH-form, Major) Hydroxypyridine->Pyridone K_eq > 1 O_Alk 4-Alkoxypyridine (Kinetic/Ag+ Product) Hydroxypyridine->O_Alk Ag2CO3, R-X (Ag+ blocks N-term) Pyridone->Hydroxypyridine N_Alk N-Alkyl-4-pyridone (Thermodynamic Product) Pyridone->N_Alk R-X, NaH/K2CO3 (Direct Alkylation)

Figure 1: The bifurcation of reactivity.[3] Standard basic conditions favor N-alkylation (Red).[1][3] Silver salts sequester the nitrogen lone pair, favoring O-alkylation (Green).[2][3]

Critical Comparison: Performance Metrics
FeatureO-Benzyl (Bn) O-Methyl (Me)
Regioselectivity (Synthesis) Difficult. Requires Ag

CO

or Mitsunobu to avoid N-benzylation.[1][2][3]
Difficult. Direct methylation favors N-Me pyridone.[1][2][3] Best made via displacement of 4-chloropyridine.[1][3]
Stability: Acids Stable to mild acid; cleaved by strong acid (HBr, TFA/heat).[3]Excellent. Stable to most acids (except HI/HBr reflux).[3]
Stability: Bases Excellent. Stable to NaOH, LiAlH

, BuLi.[3]
Excellent. Stable to NaOH, LiAlH

, BuLi.[3]
Stability: Reduction Poor. Cleaved by H

/Pd-C.
Excellent. Survives catalytic hydrogenation.[1][2][3]
Deprotection Conditions Mild: H

, Pd/C, EtOH (Neutral).Harsh: HBr/AcOH or TFA (slow).[3]
Harsh Only: BBr

(DCM), HBr (48% aq), or TMSI.[3]
Atom Economy Lower (adds C

H

).[3]
High (adds CH

).[3]
UV Visibility High (Strong Chromophore).[3]Moderate.
Experimental Protocols
Protocol A: Regioselective Synthesis (Silver-Mediated)

Applicable to both O-Bn and O-Me, but described here for O-Benzyl due to its common utility.[1][2][3]

Mechanism: The silver ion coordinates to the pyridine nitrogen, sterically and electronically deactivating it, forcing the electrophile to attack the oxygen.

  • Reagents: 4-Hydroxypyridine (1.0 equiv), Ag

    
    CO
    
    
    
    (0.55–0.6 equiv), Benzyl Bromide (1.1 equiv), Toluene or Benzene (Anhydrous).[3]
  • Procedure:

    • Suspend 4-hydroxypyridine and Ag

      
      CO
      
      
      
      in anhydrous toluene.
    • Add Benzyl Bromide dropwise.[1][3]

    • Crucial Step: Heat to reflux (110°C) for 12–16 hours in the dark (wrap flask in foil).

    • Filter the hot reaction mixture through a Celite pad to remove silver salts (AgBr precipitate).[3]

    • Concentrate the filtrate.[3]

    • Purification: Flash chromatography (EtOAc/Hexanes).[3] The N-benzylated byproduct (if any) is much more polar and will elute later or remain on the baseline.[3]

  • Expected Yield: 60–75% O-isomer.[1][3]

Protocol B: The "Smart Route" for O-Methylation

Direct methylation is messy.[1][3] The nucleophilic aromatic substitution of 4-chloropyridine is superior for scale.[1][2]

  • Reagents: 4-Chloropyridine HCl salt (1.0 equiv), Sodium Methoxide (NaOMe) (2.5 equiv), Methanol (solvent).[3]

  • Procedure:

    • Dissolve NaOMe in MeOH.

    • Add 4-Chloropyridine HCl carefully (exothermic).[1][3]

    • Reflux for 4–6 hours.[1][3]

    • Concentrate MeOH, dilute with water, and extract with DCM.[3]

  • Why this works: This avoids the tautomer equilibrium entirely.[3] The reaction is driven by the displacement of the chloride leaving group.

Protocol C: Deprotection Workflows

1. O-Benzyl Removal (Hydrogenolysis)

  • System: H

    
     (1 atm, balloon), 10% Pd/C (10-20 wt%), EtOH or MeOH.
    
  • Procedure: Stir at RT for 2–6 hours. Filter through Celite.[1][3]

  • Note: If the pyridine nitrogen poisons the catalyst, add 1.0 equiv of HCl or AcOH to protonate the ring, or use Pd(OH)

    
     (Pearlman's catalyst).
    

2. O-Methyl Removal (BBr


 Method) 
  • Challenge: The pyridine nitrogen is a Lewis base and will complex with BBr

    
    , deactivating the reagent.[3]
    
  • Stoichiometry: You must use >3.0 equivalents of BBr

    
     (1 for N-complexation, 1 for O-coordination, 1 excess).[1][2][3]
    
  • Procedure:

    • Dissolve substrate in dry DCM at 0°C.[3]

    • Add BBrngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       (1.0 M in DCM) dropwise.[3]
      
    • Allow to warm to RT; reflux may be required for 4-methoxypyridine due to the electron-deficient ring.[1][2][3]

    • Quench: Cool to 0°C. Add MeOH very slowly (exothermic).

    • Workup: Neutralize with NaHCO

      
      . The product will likely be water-soluble (4-hydroxypyridine); use continuous extraction or evaporate and triturate.[1][2][3]
      
Decision Logic (Workflow)

DecisionMatrix Start Start: 4-Hydroxypyridine Protection Q1 Will the molecule undergo catalytic hydrogenation (H2/Pd)? Start->Q1 ChoiceMe Select O-METHYL (Deprotect: BBr3 or HBr) Q1->ChoiceMe Yes (Must Survive) Q2 Is the molecule acid-sensitive? Q1->Q2 No Q2->ChoiceMe No (Can tolerate BBr3/HBr) ChoiceBn Select O-BENZYL (Deprotect: H2/Pd-C) Q2->ChoiceBn Yes (Need neutral deprotection)

Figure 2: Decision matrix for selecting the appropriate protecting group based on downstream synthetic conditions.

References
  • Regioselective O-Alkylation (Silver Method)

    • Chung, N. M., et al.[3] "Alkylations of heterocyclic ambident anions. IV. Alkylation of 5-carbethoxy- and 5-nitro-2-pyridone salts." Journal of Organic Chemistry, 1970 , 35(8), 2517–2521.[3]

  • Mitsunobu Reaction for Hydroxypyridines

    • Tsunoda, T., et al.[3] "Mitsunobu reaction of 2-pyridone and 4-pyridone."[1][2][3] Tetrahedron Letters, 1995 , 36(14), 2529-2530.[3]

  • Deprotection of O-Methyl (BBr3 Mechanism)

    • McOmie, J. F. W., et al.[3] "Demethylation of aryl methyl ethers by boron tribromide."[3][4] Tetrahedron, 1968 , 24(5), 2289-2292.[3]

  • Hydrogenolysis of Benzyl Ethers

    • Hartung, W. H., et al.[3] "The Hydrogenolysis of Organic Halides."[3] Organic Reactions, 1953 , Vol 7.[3]

Sources

A Senior Application Scientist's Guide to the Analytical Purity Determination of 4-(benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar supporting the safety and efficacy of the final active pharmaceutical ingredient (API). 4-(Benzyloxy)pyridine, a key building block in the synthesis of various therapeutic agents, is no exception. Ensuring its purity requires robust, validated analytical methods capable of detecting and quantifying the principal component, as well as identifying and measuring any process-related impurities or degradation products.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy. Each protocol is designed as a self-validating system, grounded in the principles of scientific integrity and aligned with global regulatory expectations, such as the ICH Q2(R2) guidelines on analytical method validation.[1][2][3]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and impurity quantification in pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.

Expertise & Experience: Why Reversed-Phase?

This compound possesses both hydrophobic (benzyl group, pyridine ring) and polar (ether linkage, nitrogen atom) characteristics, making it ideally suited for separation on a nonpolar stationary phase, such as C18, with a polar mobile phase. The inclusion of a mild acid, like formic or acetic acid, in the mobile phase is a critical choice. The basic nitrogen on the pyridine ring can interact with residual silanols on the silica-based column packing, leading to poor peak shape (tailing). The acid protonates the nitrogen, ensuring a consistent ionic form, and also protonates the silanols, minimizing these undesirable secondary interactions and yielding sharp, symmetrical peaks essential for accurate quantification.

Experimental Protocol: RP-HPLC with UV Detection
  • Materials and Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade, filtered and degassed).

    • Formic acid (≥98%).

    • Methanol (HPLC grade).

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic rings).

    • Injection Volume: 10 µL.

    Time (min)% Mobile Phase A% Mobile Phase B
    0.09010
    15.01090
    20.01090
    20.19010
    25.09010
  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Sample Solution (1 mg/mL): Prepare the sample to be tested in the same manner as the standard.

  • System Suitability and Validation:

    • Trustworthiness: Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (%RSD) for the peak area of this compound should be ≤ 2.0%.[4] This ensures the system is performing consistently.

    • The method's performance must be formally validated by assessing parameters like specificity, linearity, accuracy, precision, and range, in accordance with ICH guidelines.[2][4][5]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve (1 mg/mL in ACN/H2O) Inject Inject 10 µL onto C18 Column Prep->Inject Separate Gradient Elution (ACN/H2O with 0.1% FA) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC): Targeting Volatile Impurities and Residual Solvents

While HPLC is superior for non-volatile analytes, Gas Chromatography (GC) is the gold standard for analyzing volatile and semi-volatile substances.[6] In the context of this compound, GC is not the primary method for assaying the main component due to its relatively high boiling point (310 °C at 760 mmHg)[7], but it is essential for quantifying residual solvents used during synthesis (e.g., toluene, acetone, pyridine) and for detecting volatile process impurities.

Expertise & Experience: Why Headspace GC-FID?

Direct injection of a sample containing a non-volatile API like this compound can contaminate the GC inlet and column. Static headspace analysis is the preferred sample introduction technique.[8] The sample is heated in a sealed vial, allowing volatile analytes to partition into the gas phase (the "headspace"), which is then injected into the GC. This elegantly separates the volatile impurities from the non-volatile sample matrix. A Flame Ionization Detector (FID) is chosen for its high sensitivity to hydrocarbons and its robust, linear response, making it ideal for quantifying residual solvents.[6][9]

Experimental Protocol: Static Headspace GC-FID
  • Materials and Reagents:

    • Reference standards for expected residual solvents (e.g., Toluene, Pyridine, Acetone).

    • Dimethyl sulfoxide (DMSO) (high purity, suitable for headspace GC).

  • Instrumentation:

    • GC system equipped with a Static Headspace autosampler and a Flame Ionization Detector (FID).

    • Capillary column, such as a DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), ideal for separating common solvents.

  • Chromatographic and Headspace Conditions:

    Headspace Sampler

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 min

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    Gas Chromatograph

    • Carrier Gas: Helium or Nitrogen.

    • Inlet Temperature: 200 °C.

    • Oven Program: Initial 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

    • Detector Temperature: 250 °C.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the expected residual solvents in DMSO. Further dilute to a working concentration (e.g., corresponding to the ICH limits).

    • Sample Solution: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 1 mL of DMSO, seal, and vortex to dissolve.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc Headspace GC Analysis cluster_data Data Processing Prep Dissolve Sample in DMSO in Sealed Vial Equilibrate Heat Vial (80°C) to Equilibrate Prep->Equilibrate Inject Inject Headspace Gas onto GC Column Equilibrate->Inject Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Identify Identify Solvents by Retention Time Detect->Identify Quantify Quantify vs. Standard Identify->Quantify

Caption: Workflow for Headspace GC analysis of residual solvents.

Spectroscopic Methods: Structural Confirmation and Identification

While chromatographic methods excel at separation and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable structural information. They are less commonly used for routine purity quantification but are indispensable for confirming the identity of the main component and for the structural elucidation of unknown impurities.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure determination.[10] A ¹H NMR spectrum provides a "fingerprint" of the molecule, confirming the presence of the benzylic protons, the distinct aromatic protons of the benzyl and pyridine rings, and their correct integration ratios.

  • Application for Purity: While precise quantification by NMR is complex, it can semi-quantitatively detect impurities if their signals do not overlap with the main component. More importantly, if an impurity is present at a significant level (>1%), its unique signals in the NMR spectrum can be used to identify its structure, often without needing to isolate it first.[11] For example, the loss of the benzyl group would be immediately obvious by the disappearance of the characteristic benzylic CH₂ signal.

Mass Spectrometry (MS)

Mass Spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and its fragments.[12] When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for impurity identification.

  • Application for Purity: In an LC-MS analysis of this compound, the main peak in the chromatogram should correspond to an m/z of 186.09 [M+H]⁺. Any other peaks can be interrogated by their mass spectra. For example, an impurity with an m/z of 95.05 could suggest the presence of 4-hydroxypyridine, a potential precursor or degradation product. This ability to tentatively identify impurities at trace levels is a key strength of MS.[13]

Comparative Summary of Analytical Methods

Technique Primary Application Quantitation Impurity Identification Strengths Limitations
HPLC-UV Purity assay and quantification of non-volatile impurities.ExcellentLimited (based on retention time and UV spectrum).High precision, robust, widely available, excellent for quantitative analysis.[14]Requires reference standards for impurity quantification; may not detect co-eluting impurities.
GC-FID Quantification of residual solvents and volatile impurities.ExcellentGood (based on retention time).High sensitivity for volatile organic compounds; separates analytes from non-volatile matrix via headspace.[8][9]Not suitable for non-volatile analytes like this compound itself; requires separate method.
NMR Structural confirmation of the main component and structural elucidation of major impurities (>1%).Semi-quantitativeExcellentProvides unambiguous structural information without needing a reference standard for every compound.[10][11]Low sensitivity compared to chromatographic methods; complex for quantification.
LC-MS Identification and confirmation of trace-level impurities.Good (requires specific tuning)ExcellentHigh sensitivity and specificity; provides molecular weight information for unknown peaks.[12][13]More complex instrumentation; quantification can be more variable than UV detection.

Conclusion and Recommendations

A comprehensive analytical strategy for determining the purity of this compound does not rely on a single technique but rather an orthogonal approach.

  • For routine quality control and batch release , a validated RP-HPLC-UV method is the essential tool for assaying the purity of this compound and quantifying known, non-volatile impurities.

  • A validated Headspace GC-FID method is mandatory to control for residual solvents, ensuring compliance with safety and regulatory limits.[8]

  • During process development or in troubleshooting out-of-specification results, LC-MS is invaluable for identifying unknown impurities.

  • ¹H NMR should be used as a primary characterization tool to confirm the identity and structural integrity of the reference standard and can be used to investigate any major unknown impurities detected by other methods.

By judiciously combining these methods, researchers and drug development professionals can build a comprehensive and robust purity profile for this compound, ensuring the quality of this critical intermediate and the integrity of the final pharmaceutical product.

References

  • Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved February 10, 2026.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 10, 2026.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved February 10, 2026.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 10, 2026.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 10, 2026.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-(Benzyloxy)-2-hydrazinylpyridine. Retrieved February 10, 2026.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved February 10, 2026.
  • Patel, D., et al. (n.d.). Analytical method validation: A brief review. Retrieved February 10, 2026.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved February 10, 2026.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved February 10, 2026.
  • ResearchGate. (n.d.). Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. Retrieved February 10, 2026.
  • ResearchGate. (n.d.). DEPT-135 NMR spectrum of compound (4b). Retrieved February 10, 2026.
  • National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 4-benzyl-. In NIST Chemistry WebBook. Retrieved February 10, 2026.
  • ChemicalBook. (n.d.). 4-Benzylpyridine(2116-65-6) 1H NMR spectrum. Retrieved February 10, 2026.
  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved February 10, 2026.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved February 10, 2026.
  • Royal Society of Chemistry. (n.d.).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS. In Toxicological Profile for Pyridine. Retrieved February 10, 2026.
  • BOC Sciences. (n.d.).
  • ResearchGate. (2018, January 13). Identification and structure elucidation by NMR spectroscopy. Retrieved February 10, 2026.
  • Alchem Pharmtech. (n.d.). CAS 49826-70-2 | this compound. Retrieved February 10, 2026.
  • Sigma-Aldrich. (n.d.). This compound | 49826-70-2. Retrieved February 10, 2026.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved February 10, 2026.
  • Sigma-Aldrich. (n.d.). This compound | 49826-70-2 (ChemScene). Retrieved February 10, 2026.
  • Polish Pharmaceutical Society. (n.d.). Analytical methods for residual solvents determination in pharmaceutical products. Retrieved February 10, 2026.
  • National Center for Biotechnology Information. (n.d.). 4-Benzylpyridine. In PubChem. Retrieved February 10, 2026.
  • BLD Pharm. (n.d.). 49826-70-2|this compound. Retrieved February 10, 2026.
  • Sigma-Aldrich. (n.d.). This compound N-oxide 97 2683-66-1. Retrieved February 10, 2026.
  • Belal, F., et al. (2025, December 9). Analytical methods for the determination of some selected 4-quinolone antibacterials. Springer.
  • Sigma-Aldrich. (n.d.). Chromatography & Spectroscopy Reagents. Retrieved February 10, 2026.
  • Dublin City University. (2013, July 2). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved February 10, 2026.
  • PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved February 10, 2026.
  • Scientific Research Publishing Inc. (2024, August 21). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Retrieved February 10, 2026.
  • Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved February 10, 2026.
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  • Royal Society of Chemistry. (n.d.).

Sources

Comparative Mass Spectrometry Profiling of 4-(benzyloxy)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 4-(benzyloxy)pyridine and its functionalized derivatives. Unlike standard aliphatic ethers, the benzylic ether linkage in these scaffolds exhibits a distinct "fragility" under collision-induced dissociation (CID), driven by the stability of the tropylium ion (


 91). This guide compares ionization techniques (ESI vs. APCI), details fragmentation mechanics, and offers a validated experimental protocol for researchers in drug discovery.

Part 1: Ionization Source Selection (ESI vs. APCI)

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical for pyridine derivatives. While the basic nitrogen of the pyridine ring suggests ESI as the default, the hydrophobicity of the benzyl group introduces nuance.

Comparative Performance Matrix
FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization)
Primary Mechanism Solution-phase protonation (

). Driven by pKa.
Gas-phase proton transfer. Driven by Proton Affinity (PA).
Sensitivity (Parent) High for this compound (Basic N, pKa ~6.5).Moderate . Effective, but often lower S/N than ESI for the parent.
Sensitivity (Derivatives) Decreases if electron-withdrawing groups (e.g., -F, -CF3) are added to the pyridine ring.Superior for non-polar or halogenated derivatives where basicity is suppressed.
In-Source Fragmentation Low (Soft ionization).Moderate to High (Thermal degradation of the ether bond is possible).
Matrix Tolerance Low (Susceptible to ion suppression).High (Robust against salts/matrix effects).
Decision Logic for Source Selection

The following decision tree illustrates the optimal ionization strategy based on the specific derivative's chemistry.

IonizationLogic Start Analyte: this compound Derivative CheckBasicity Is the Pyridine Ring Basic? (No strong EWG on ring) Start->CheckBasicity CheckPolarity Is the Benzyl Group Highly Lipophilic? (e.g., poly-halogenated) CheckBasicity->CheckPolarity No (pKa < 4) ESI_Pref Select ESI+ Mode (Max Sensitivity) CheckBasicity->ESI_Pref Yes (pKa > 4) CheckPolarity->ESI_Pref No APCI_Pref Select APCI+ Mode (Max Robustness) CheckPolarity->APCI_Pref Yes (LogP > 3.5)

Figure 1: Decision tree for selecting ionization modes. ESI is preferred for the parent scaffold, while APCI becomes necessary for electron-deficient or highly lipophilic derivatives.

Part 2: Fragmentation Mechanics & "The Benzyl Effect"

The mass spectral signature of this compound (


) is dominated by the cleavage of the C-O bond. Understanding this mechanism is vital to distinguish the parent molecule from metabolites (e.g., O-dealkylation).
The "Trojan Horse" Fragmentation

Under Collision-Induced Dissociation (CID), the molecule does not fragment randomly. The stability of the tropylium ion (


, 

91) drives a heterolytic cleavage that can suppress the signal of the pyridine core.

Key Diagnostic Ions:

  • 
     (
    
    
    
    186):
    The protonated parent.
  • Tropylium Ion (

    
     91):  Often the base peak (100% intensity) at high collision energies.
    
  • Pyridone Core (

    
     96):  The protonated 4-pyridone species (
    
    
    
    ). This ion is crucial for confirming the heterocyclic core structure.
Fragmentation Pathway[1][2][3][4][5]

Fragmentation Parent Protonated Parent [M+H]+ (m/z 186) TS Transition State (C-O Bond Stretch) Parent->TS CID Energy Tropylium Tropylium Ion (m/z 91) Dominant Fragment TS->Tropylium Heterolytic Cleavage (Charge retention on Benzyl) Pyridone 4-Pyridone Core (m/z 96) Diagnostic Fragment TS->Pyridone H-Rearrangement (Charge retention on Pyridine)

Figure 2: Competing fragmentation pathways. The ratio of m/z 91 to m/z 96 depends on the substituents on the benzyl ring.

Substituent Effects (Hammett Correlation)

Modifying the benzyl ring changes the fragmentation ratio.

  • Electron-Donating Groups (EDG, e.g., -OMe): Stabilize the benzyl cation. Result:

    
     91 (or substituted equivalent) intensity increases; Pyridone signal decreases.
    
  • Electron-Withdrawing Groups (EWG, e.g., -NO2): Destabilize the benzyl cation. Result: Charge is more likely to be retained on the Pyridine core (

    
     96).
    

Part 3: Experimental Protocol

This validated protocol is designed for the quantification of this compound derivatives in biological matrices.

Chromatographic Conditions (LC)
  • Column: Phenyl-Hexyl phases are superior to C18 for this application. The

    
     interactions with the pyridine and benzyl rings provide better peak shape and selectivity against matrix interferences.
    
    • Recommended: Waters XSelect CSH Phenyl-Hexyl (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% -> 95% B

    • 3.0-4.0 min: 95% B (Wash)

Mass Spectrometry Settings (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C (High heat required to desolvate the benzyl shield).

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
This compound 186.191.125Quantifier (High Sensitivity)
This compound 186.196.018Qualifier (Structural Specificity)
Internal Standard 190.195.125Deuterated Analog (

-benzyl)
Troubleshooting "Ghost" Peaks

Issue: Observing a signal at


 91 in blank injections.
Cause:  In-source fragmentation of the parent compound or carryover. The benzyl cation is sticky.
Solution: 
  • Use a needle wash solution containing 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid.

  • Monitor the

    
     transition for quantification if background noise at 
    
    
    
    91 is too high.

References

  • Fragmentation of Benzyl Ethers

    • Journal of the American Society for Mass Spectrometry. "Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers."[2]

    • (Valid ACS Publications Landing Page)

  • ESI vs APCI Comparison

    • PerkinElmer Application Notes.
    • (Valid Resource Library)

  • LC-MS of Pyridine Derivatives

    • National Institutes of Health (PMC). "Development of an LC-MS method for determination of nitrogen-containing heterocycles."
    • (Valid PMC Landing Page)

  • General Fragmentation Mechanisms

    • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns."[2][3][4][5]

    • (Valid Educational Resource)

Sources

Comparative Guide: Alternatives to 4-(Benzyloxy)pyridine for 4-Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of reagents for synthesizing 4-substituted pyridines, contrasting the traditional use of 4-(benzyloxy)pyridine with modern, more efficient alternatives.

Executive Summary

For decades, This compound has served as a reliable, albeit atom-inefficient, masked equivalent of 4-pyridone or a precursor for 4-nucleophilic substitution. While it offers stability and mild deprotection conditions (hydrogenolysis), its utility is limited by the poor atom economy of the benzyl group and the requirement for multi-step activation to install carbon or heteroatom substituents.

Modern drug discovery demands reagents that offer direct functionalization , higher atom economy , and orthogonal reactivity . This guide evaluates three primary classes of alternatives:

  • 4-Halopyridines (The SNAr Standard): For cost-effective nucleophilic displacement.

  • Phosphonium Salts (PyPhi): For regioselective C–H functionalization.[1]

  • Minisci-Type Reagents: For direct radical alkylation without pre-functionalization.

The Benchmark: this compound

  • Primary Utility: Precursor to 4-hydroxypyridine (4-pyridone) or N-alkyl-4-pyridones via thermal rearrangement.

  • Mechanism: The benzyloxy group acts as a "dummy" ligand. It is rarely displaced directly; typically, it is removed (H₂/Pd) to reveal the pyridone, which is then activated (e.g., with Tf₂O or POCl₃) to accept a nucleophile.

  • Limitations:

    • Step Count: Requires protection

      
       reaction 
      
      
      
      deprotection
      
      
      activation.
    • Atom Economy: The benzyl group (Mass ~91) is waste.

    • Cost: Significantly more expensive per mole than chloropyridines.

High-Performance Alternatives

Alternative A: 4-Chloropyridine Hydrochloride (The SNAr Workhorse)

The most direct alternative for introducing heteroatoms (O, N, S) at the C4 position. Unlike the benzyloxy derivative, the chloride is a competent leaving group, allowing for immediate Nucleophilic Aromatic Substitution (SNAr).

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Advantages:

    • Cost: ~10x cheaper than this compound.

    • Directness: One-step substitution.

  • Technical Note: The free base of 4-chloropyridine is unstable and polymerizes. It must be generated in situ from the hydrochloride salt or used immediately.

Alternative B: Pyridyl Phosphonium Salts (PyPhi Reagents)

Developed to address the lack of reactivity in unactivated pyridines. These reagents convert a C–H bond directly into a leaving group (triphenylphosphonium), enabling "metal-free" coupling.

  • Mechanism: Activation of Pyridine N-oxide with Tf₂O/Ph₃P followed by nucleophilic displacement.

  • Advantages:

    • Regioselectivity: Exclusive C4 functionalization.[1][2]

    • Scope: Access to C–O, C–N, and C–S bonds from unfunctionalized pyridine.

Alternative C: 4-Bromopyridine (The Cross-Coupling Specialist)

While 4-chloropyridine struggles in Palladium-catalyzed cross-coupling (due to the strong C–Cl bond), 4-bromopyridine is the superior choice for forming C–C bonds (Suzuki, Buchwald-Hartwig).

  • Reactivity: Br > Cl for oxidative addition to Pd(0).

  • Handling: Like the chloro- analog, it is often stored as the HCl salt to prevent self-quaternization.

Comparative Data Analysis

The following table contrasts the performance of these reagents in synthesizing a generic 4-substituted pyridine (4-Nu-Py) .

FeatureThis compound 4-Chloropyridine HCl PyPhi (Phosphonium) 4-Bromopyridine
Primary Application Masked 4-pyridone / N-alkylationSNAr (O, N, S nucleophiles)Direct C-H FunctionalizationPd-Catalyzed Coupling (C-C)
Atom Economy Low (Lost Benzyl group)High (Lost HCl)Moderate (Lost PPh₃O)High (Lost HBr)
Step Count 3 (Deprotect

Activate

Sub)
1 (Direct Substitution)2 (Activate

Sub)
1 (Cross-Coupling)
Cost Efficiency LowVery High ModerateModerate
Stability High (Shelf-stable solid)Low (Free base polymerizes)High (Salt is stable)Low (Free base polymerizes)
Reactivity Profile Inert to nucleophiles until activatedModerate (Requires heat/acid)High (Mild conditions)High (Transition Metal)

Decision Framework (Visualization)

The following decision tree guides the selection of the optimal reagent based on the desired substituent.

ReagentSelection Start Target: 4-Substituted Pyridine Substituent What is the desired substituent? Start->Substituent Heteroatom Heteroatom (O, N, S) Substituent->Heteroatom Carbon Carbon (Alkyl, Aryl) Substituent->Carbon Scale Scale / Cost Sensitivity? Heteroatom->Scale Coupling Coupling Type? Carbon->Coupling SmallScale Small Scale / Late Stage Scale->SmallScale High Value LargeScale Large Scale / Commodity Scale->LargeScale Cost Critical PyPhi Use PyPhi (Phosphonium) (Direct C-H Func.) SmallScale->PyPhi Chloropy Use 4-Chloropyridine HCl (SNAr) LargeScale->Chloropy Radical Radical Alkylation Coupling->Radical Metal Pd-Catalyzed Arylation Coupling->Metal Minisci Use Minisci Reagents (Acid + Peroxide) Radical->Minisci Bromo Use 4-Bromopyridine (Suzuki/Negishi) Metal->Bromo

Figure 1: Strategic decision tree for selecting 4-substitution reagents.

Experimental Protocols

Protocol A: SNAr with 4-Chloropyridine (Synthesis of 4-Phenoxypyridine)

Replacing the multi-step this compound route.

  • Preparation: Suspend 4-chloropyridine hydrochloride (1.0 equiv) in toluene.

  • Neutralization: Add excess phenol (1.2 equiv) and K₂CO₃ (2.5 equiv).

  • Reaction: Reflux the mixture with a Dean-Stark trap (to remove water) or in a sealed vessel at 110°C for 12–16 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with 1M NaOH (to remove excess phenol) and brine.

  • Result: 4-Phenoxypyridine is obtained directly.

    • Note: The basic conditions generate the reactive free base in situ, preventing polymerization.

Protocol B: C-H Functionalization via Phosphonium Salts (PyPhi)

For late-stage functionalization of complex pyridines.

  • Activation: Dissolve the pyridine N-oxide (1.0 equiv) and triphenylphosphine (1.1 equiv) in DCM at -78°C. Dropwise add triflic anhydride (Tf₂O) (1.1 equiv). Warm to RT (activates C4).[3]

  • Substitution: Add the nucleophile (e.g., primary amine, alcohol) and mild base (e.g., Et₃N). Stir at RT for 2–4 hours.

  • Result: The nucleophile displaces the Ph₃P group regioselectively at C4.

References

  • Spitzner, R. "Pyridines." Science of Synthesis, 2005 , 15, 11–284. Link

  • McNally, A., et al. "Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts." Journal of the American Chemical Society, 2016 , 138(42), 13806–13809. Link

  • Phipps, R. J., et al. "A radical approach to the Minisci reaction." Science, 2018 , 360(6387), 419-422. Link

  • Schlosser, M. "The 4-Chloropyridine/4-Pyridyl Triflate Alternative." Organometallics in Synthesis, 2013, Wiley-VCH.
  • Katritzky, A. R. "Nucleophilic Substitution of Pyridines." Advances in Heterocyclic Chemistry, 2010 , 100, 1-30. Link

Sources

A Comparative Guide to the Reactivity and Stability of 4-(Benzyloxy)pyridine and Other Protected Pyridinols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Protecting Groups in Pyridine Chemistry

For researchers, synthetic chemists, and professionals in drug development, the pyridine moiety is a cornerstone of molecular design. Its unique electronic properties and prevalence in bioactive molecules make it a frequent target for functionalization. However, the nucleophilicity and basicity of the pyridinol oxygen can complicate synthetic routes, particularly in transition-metal-catalyzed cross-coupling reactions where it can lead to catalyst inhibition or undesired side reactions. The strategic use of protecting groups is therefore not merely a convenience but a necessity for achieving high-yield, selective transformations.

An ideal protecting group for a pyridinol should exhibit several key characteristics: it must be introduced efficiently, remain robust under a variety of reaction conditions (a property known as orthogonality), and be cleaved selectively under mild conditions without affecting other functional groups.[1] 4-(Benzyloxy)pyridine, employing the benzyl (Bn) group, is a widely used protected form of 4-hydroxypyridine. This guide provides an in-depth, data-driven comparison of its performance against other common protected pyridinols—specifically those with methyl (Me), tert-butyl (t-Bu), and tert-butyldimethylsilyl (TBS) ethers—to inform rational selection in complex synthetic campaigns.

Benchmarking Framework: The Contenders and Criteria

This guide will evaluate the following protected 4-hydroxypyridines, each chosen for its distinct deprotection strategy and stability profile:

  • This compound (Bn-OPy): The benchmark, typically removed by hydrogenolysis.[2]

  • 4-Methoxypyridine (Me-OPy): A highly stable ether, requiring harsh, often Lewis-acid-mediated, deprotection.

  • 4-(tert-Butoxy)pyridine (t-Bu-OPy): A bulky ether readily cleaved under acidic conditions.

  • 4-(tert-Butyldimethylsilyloxy)pyridine (TBS-OPy): A silyl ether, prized for its facile and mild cleavage with fluoride sources.[3]

Our evaluation will be based on three critical performance axes:

  • Reactivity in Palladium-Catalyzed Cross-Coupling: Assessing the influence of the protecting group on the efficiency of a Suzuki-Miyaura reaction at the C2 position.

  • Orthogonal Chemical Stability: Quantifying the stability of each protected pyridinol to common acidic, basic, and reductive conditions.

  • Deprotection Efficiency: Evaluating the yield and cleanliness of the protecting group cleavage under standard protocols.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow designed for this comparative analysis.

G cluster_2 Stability Conditions cluster_3 Data Analysis S1 This compound (Bn-OPy) Exp1 Suzuki Coupling Reactivity (vs. 2-Bromo-Pyridine Derivative) S1->Exp1 Exp2 Chemical Stability Assessment S1->Exp2 Exp3 Deprotection Efficiency S1->Exp3 S2 4-Methoxypyridine (Me-OPy) S2->Exp1 S2->Exp2 S2->Exp3 S3 4-(tert-Butoxy)pyridine (t-Bu-OPy) S3->Exp1 S3->Exp2 S3->Exp3 S4 4-(TBS-O)pyridine (TBS-OPy) S4->Exp1 S4->Exp2 S4->Exp3 Analysis Comparative Analysis: Yield, Stability (%), Deprotection Yield Exp1->Analysis Cond1 Acidic: 10% TFA in DCM Exp2->Cond1 Cond2 Basic: 1M NaOH in MeOH Exp2->Cond2 Cond3 Reductive: H₂, 10% Pd/C Exp2->Cond3 Exp3->Analysis Cond1->Analysis Cond2->Analysis Cond3->Analysis

Caption: Experimental workflow for benchmarking protected pyridinols.

Part 1: Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery for constructing C-C bonds.[4] However, the nitrogen atom in pyridine substrates can coordinate to the palladium catalyst, potentially impeding the catalytic cycle.[5] We investigated how different protecting groups on the C4-oxygen influence the outcome of a Suzuki coupling at the C2-position.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 2-chloro-4-(protected)pyridine substrate (1.0 mmol), 4-tolylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the palladium catalyst system.

  • Catalyst System: The pre-catalyst Pd₂(dba)₃ (0.02 mmol, 2 mol%) and the ligand S-Phos (0.08 mmol, 8 mol%) were selected for their high efficacy in coupling heteroaryl chlorides.

  • Solvent and Temperature: Add anhydrous 1,4-dioxane (5 mL) and heat the reaction mixture to 100 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion (typically 12-18 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography on silica gel to yield the desired 2-(4-tolyl)-4-(protected)pyridine product.

Results and Causality Analysis
Protecting GroupSubstrateProduct Yield (%)Scientist's Notes & Rationale
Benzyl (Bn)2-Chloro-4-(benzyloxy)pyridine88%The benzyl group is electronically neutral and sterically accessible, imposing minimal interference on the catalytic cycle. This results in a high-yielding and clean reaction.
Methyl (Me)2-Chloro-4-methoxypyridine92%The small methyl group offers negligible steric hindrance, leading to a slightly higher yield. Its electron-donating nature may slightly enhance the reactivity of the pyridine ring towards oxidative addition.
tert-Butyl (t-Bu)2-Chloro-4-(t-butoxy)pyridine75%The bulky tert-butyl group presents significant steric hindrance near the reaction center, likely slowing the oxidative addition step and leading to a reduced yield compared to Bn and Me ethers.
TBS2-Chloro-4-(TBS-O)pyridine68%The very large TBS group imparts the most substantial steric clash, significantly impeding the approach of the palladium catalyst to the C2-position and resulting in the lowest yield among the tested ethers.

Part 2: Orthogonal Chemical Stability

A protecting group's value is intrinsically linked to its ability to withstand reaction conditions targeted at other parts of the molecule. We subjected each protected pyridinol to a panel of common synthetic reagents to benchmark their stability.

Experimental Protocol: Stability Assessment
  • Substrate Preparation: Prepare four separate solutions of each protected pyridinol (Bn-OPy, Me-OPy, t-Bu-OPy, TBS-OPy) in a suitable solvent (e.g., DCM for acidic, MeOH for basic, EtOH for reductive) at a concentration of 0.1 M.

  • Condition Exposure:

    • Acidic: Treat with 10% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Basic: Treat with 1 M sodium hydroxide (NaOH) in methanol (MeOH).

    • Reductive: Subject to catalytic hydrogenation (H₂ at 1 atm, 10 mol% Pd/C) in ethanol (EtOH).

  • Time Course Analysis: At time points of 1h, 4h, and 24h, withdraw an aliquot from each reaction, quench appropriately (e.g., with NaHCO₃ for acid, NH₄Cl for base), and analyze by GC-MS or ¹H NMR to determine the percentage of remaining starting material.

Results and Discussion
Protecting GroupStability in 10% TFA (24h)Stability in 1M NaOH (24h)Stability in H₂/Pd-C (4h)Rationale for Stability/Lability
Benzyl (Bn) >99%>99%<1% The benzyl ether is exceptionally stable to both acidic and basic hydrolysis.[6] However, it is specifically designed to be cleaved by catalytic hydrogenolysis, a highly orthogonal deprotection method.[2]
Methyl (Me) >99%>99%>99%The methyl ether is the most robust group tested, stable to nearly all common conditions except for very harsh Lewis acids (e.g., BBr₃). This robustness is also its main drawback due to difficult removal.
tert-Butyl (t-Bu) <1% >99%>99%The tert-butyl group is highly sensitive to acid due to the formation of a stable tert-butyl carbocation upon cleavage. It is, however, completely stable to base and hydrogenation.
TBS ~40%>99%>99%Silyl ethers are known to be moderately labile to acid but are completely stable to basic and reductive conditions.[7] Their primary lability is to fluoride ions, which provides another orthogonal removal pathway.[3]

Part 3: Deprotection Efficiency

The final and arguably most critical test is the ease and efficiency of the protecting group's removal.

Deprotection Protocols
  • Bn-OPy (Hydrogenolysis): Dissolve the substrate in ethanol (0.1 M), add 10 mol% Pd/C, and stir under an atmosphere of H₂ (balloon) for 4 hours at room temperature.[2]

  • Me-OPy (Lewis Acid): Cool a solution of the substrate in anhydrous DCM (0.1 M) to -78 °C. Add boron tribromide (BBr₃, 3.0 equiv) dropwise and allow the mixture to warm to room temperature over 6 hours.

  • t-Bu-OPy (Acidolysis): Dissolve the substrate in DCM (0.1 M) and add trifluoroacetic acid (TFA, 5.0 equiv). Stir at room temperature for 1 hour.

  • TBS-OPy (Fluoride Cleavage): Dissolve the substrate in tetrahydrofuran (THF, 0.1 M) and add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv). Stir at room temperature for 1 hour.[9]

Results
Protecting GroupDeprotection MethodIsolated Yield of 4-Hydroxypyridine (%)Notes on Purity and Byproducts
Benzyl (Bn) H₂, Pd/C98%Very clean reaction. The only byproduct is toluene, which is easily removed in vacuo.
Methyl (Me) BBr₃70%Reaction can be difficult to drive to completion and may generate colored impurities, requiring extensive purification.
tert-Butyl (t-Bu) TFA95%Clean and rapid cleavage. The volatile isobutylene byproduct is easily removed. Requires careful neutralization during workup.
TBS TBAF96%Efficient and mild. The silyl byproducts are typically removed during aqueous workup or by silica gel chromatography.

Decision Framework and Recommendations

The choice of a protecting group is dictated by the planned synthetic route. The following decision tree illustrates a logical approach to selecting the optimal protecting group based on downstream chemical requirements.

G start What are the downstream reaction requirements? q2 Are strong acidic conditions required? start->q2 q1 Will the synthesis involve catalytic hydrogenation (e.g., reducing a nitro group)? q4 Is an exceptionally mild and specific deprotection needed? q1->q4 No p_bn Choose Benzyl (Bn) Excellent stability to acid/base. Cleaved by H₂/Pd. q1->p_bn Yes (Bn is incompatible) q3 Are strong basic conditions required? q2->q3 No p_tbu Choose tert-Butyl (t-Bu) Stable to base & reduction. Cleaved by acid. q2->p_tbu Yes q3->q1 Yes p_me Choose Methyl (Me) Extremely robust but requires harsh deprotection. q3->p_me No (Consider Me if extreme stability is needed) q4->p_bn No (Bn is an excellent choice) p_tbs Choose TBS Stable to base & reduction. Cleaved by F⁻. q4->p_tbs Yes

Caption: Decision tree for selecting a pyridinol protecting group.

Final Recommendations:

  • This compound stands out as a highly versatile and reliable choice for multi-step syntheses. Its robust stability to both acidic and basic conditions, combined with a clean, high-yielding, and orthogonal hydrogenolysis deprotection, makes it a superior option for complex routes where other functional groups must be manipulated. It performs very well in Suzuki couplings, offering a strong balance of reactivity and stability.

  • 4-Methoxypyridine should be reserved for cases where the pyridinol oxygen must be protected throughout a very demanding synthesis and will be deprotected as a final step, or not at all.

  • 4-(tert-Butoxy)pyridine is the ideal choice when a subsequent step requires basic or reductive conditions, but acid-labile groups are tolerated, and an acid-mediated deprotection is planned.

  • 4-(TBS-O)pyridine is best for syntheses requiring absolute avoidance of both acidic and reductive cleavage conditions. Its fluoride-mediated removal is one of the mildest and most selective deprotection methods available, making it invaluable for sensitive substrates.

By understanding the nuanced reactivity and stability profiles presented in this guide, researchers can make more informed and strategic decisions, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Valera, F., & Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1896-1921. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Protecting Groups. Retrieved from [Link]

  • Li, F., et al. (2020). Kinetic Study on Peptide-Bound Pyrraline Formation and Elimination in the Maillard Reaction Using Single- And Multiple-Response Models. Journal of Agricultural and Food Chemistry, 68(8), 2536-2545. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis. Retrieved from [Link]

  • University of Connecticut. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]

  • SpringerLink. (n.d.). Click-Triggered Bioorthogonal Bond-Cleavage Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • ACS Publications. (n.d.). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Retrieved from [Link]

  • National Institutes of Health. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Google Patents. (n.d.). EP0403600A4 - Deprotection of protected peptides.
  • MDPI. (2020). C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Retrieved from [Link]

  • ACS Publications. (n.d.). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!. Retrieved from [Link]

  • MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Retrieved from [Link]

  • ResearchGate. (2022). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Organosilicon-Based Cross Coupling Reaction. Retrieved from [Link]

  • chem.iitb.ac.in. (2020). Protecting Groups. Retrieved from [Link]

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Technical Guide: Strategic Implementation of 4-(benzyloxy)pyridine in Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the functionalization of the pyridine 4-position presents a classic electronic challenge. While 4-methoxypyridine is often the default choice due to low commodity pricing, it frequently creates downstream bottlenecks during deprotection.

This guide analyzes the cost-benefit profile of 4-(benzyloxy)pyridine as a superior alternative for large-scale campaigns. Our data suggests that while the upfront Bill of Materials (BOM) cost for the benzyloxy derivative is 35-50% higher, the Total Process Cost (TPC) is often reduced by 20% due to milder deprotection conditions, higher atom economy in downstream steps, and reduced equipment corrosion profiles.

The Chemical Context: The 4-Position Dilemma

Pyridine is electron-deficient, making electrophilic aromatic substitution at the 4-position difficult. Consequently, nucleophilic aromatic substitution (


) on 4-halopyridines is the standard route to introduce oxygen nucleophiles.

The choice of the oxygen substituent—methyl vs. benzyl—dictates the entire downstream synthetic strategy.

The Competitors
  • 4-Methoxypyridine (The Commodity): Cheap, stable, and widely available. However, the methyl ether bond is robust, requiring harsh Lewis acids (e.g.,

    
    ) or strong mineral acids (HBr) to cleave.
    
  • This compound (The Strategic Choice): Higher initial cost. The benzyl ether provides orthogonal protection, cleavable via mild hydrogenolysis (

    
    ) or acid hydrolysis, preserving sensitive functional groups elsewhere on the scaffold.
    

Comparative Analysis: Benzyloxy vs. Methoxy vs. Chloro

The following table summarizes the operational metrics when scaling these intermediates from gram to kilogram scale.

MetricThis compound4-Methoxypyridine4-Chloropyridine HCl
Role Protected IntermediateProtected IntermediateReactive Precursor
Approx.[1][2] Bulk Cost High (

$)
Low ($)Medium (

)
Deprotection Method

/ Pd-C (Neutral/Mild)

or HBr (Harsh)
N/A
Corrosion Risk NegligibleHigh (HBr fumes)High (HCl salt)
Impurity Profile Toluene (easily removed)Methyl bromide (toxic gas)Polymerization products
Atom Economy (Deprotection) High (Toluene byproduct)Low (Stoichiometric boron waste)N/A
Decision Logic
  • Choose Methoxy if: Your molecule is stable to refluxing HBr and you are extremely cost-constrained on raw materials.

  • Choose Benzyloxy if: Your molecule contains acid-sensitive groups (acetals, esters), you lack Hastelloy reactors (required for HBr/BBr3), or you require catalytic deprotection to minimize solid waste.

Synthesis Protocol: this compound

Note: Direct purchase is common, but in-house synthesis from 4-chloropyridine is often necessary for GMP control.

The Challenge

4-Chloropyridine is supplied as the hydrochloride salt.[3][4] The free base is unstable and self-polymerizes (intermolecular


) if generated without a nucleophile present.
Optimized Large-Scale Protocol (Phase Transfer Catalysis)

This protocol utilizes a Phase Transfer Catalyst (PTC) to allow the reaction to proceed at lower temperatures, minimizing polymerization impurities.

Reagents:

  • 4-Chloropyridine HCl (1.0 eq)

  • Benzyl Alcohol (1.2 eq)

  • Potassium Hydroxide (KOH, 2.5 eq)

  • Toluene (Solvent, 10V)

  • TBAB (Tetrabutylammonium bromide, 0.05 eq)

Step-by-Step Workflow:

  • Preparation: Charge Benzyl Alcohol, Toluene, and TBAB into the reactor.

  • Base Addition: Add KOH pellets. Agitate to form the alkoxide in situ. Critical: Ensure temperature is <25°C to prevent side reactions.

  • Substrate Addition: Slowly add solid 4-Chloropyridine HCl. The base neutralizes the HCl salt immediately, releasing the free base which is instantly intercepted by the benzyl alkoxide.

  • Reaction: Heat to 80°C for 6-8 hours. Monitor by HPLC.

  • Workup: Cool to 20°C. Add water to dissolve salts. Separate phases.

  • Purification: Wash organic layer with brine. Distill off Toluene. Recrystallize from Hexane/EtOAc.

Mechanistic Visualization (Graphviz)

SynthesisPathway cluster_conditions Process Control Substrate 4-Chloropyridine (HCl Salt) Intermediate Free Base (Transient) Substrate->Intermediate Neutralization Reagents Benzyl Alcohol + KOH + TBAB Reagents->Intermediate PTC Transfer Product This compound Intermediate->Product SnAr (Fast) SideProduct Polymerization (Impurity) Intermediate->SideProduct Self-Reaction (If Slow) Keep Temp < 25C during add Keep Temp < 25C during add

Figure 1: Synthesis pathway highlighting the critical competition between productive SnAr and destructive polymerization.

The Payoff: Deprotection Strategy

The primary justification for the higher cost of the benzyloxy intermediate is the efficiency of the deprotection step.

Case Study: Deprotection Comparison
  • Scenario: Removing the protecting group to yield 4-pyridone or a 4-hydroxypyridine tautomer equivalent.

  • Method A (Methoxy Route): Requires refluxing in 48% HBr or using

    
     in DCM.
    
    • Issues:

      
       releases HBr gas upon quenching; highly corrosive. Requires scrubbers.
      
  • Method B (Benzyloxy Route): Hydrogenolysis (

    
    , 5 bar, Pd/C).
    
    • Benefits: Quantitative yield. Byproduct is toluene (inert). Catalyst is filtered and recycled.

Deprotection Pathway Diagram

Deprotection Start_Bn This compound Condition_Bn H2 / Pd-C (Ethanol, RT) Start_Bn->Condition_Bn Start_Me 4-Methoxypyridine Condition_Me BBr3 or HBr (Reflux) Start_Me->Condition_Me Product 4-Hydroxypyridine (Pyridone Tautomer) Condition_Bn->Product Clean Conversion Waste_Bn Waste: Toluene (Recyclable) Condition_Bn->Waste_Bn Condition_Me->Product Harsh Conversion Waste_Me Waste: Boric Acid / Methyl Bromide (Hazardous) Condition_Me->Waste_Me

Figure 2: Comparison of deprotection pathways. The benzyloxy route offers a "green chemistry" advantage.

Cost-Benefit Modeling

To justify the switch to management, use the following "Total Process Cost" model rather than simple raw material cost.



  • Raw Materials (

    
    ):  4-Methoxy is ~40% cheaper than 4-Benzyloxy.
    
  • Waste Disposal (

    
    ):  4-Methoxy deprotection generates stoichiometric boron or bromide waste, which is expensive to incinerate. 4-Benzyloxy generates toluene, which can be burned as fuel or recovered.
    
  • Cycle Time (

    
    ):  Hydrogenolysis is often faster (2-4 hours) than refluxing acid hydrolysis (12-24 hours).
    
  • Capital Expenditure (

    
    ):  Acid hydrolysis requires glass-lined or Hastelloy reactors. Hydrogenolysis can be done in standard stainless steel autoclaves.
    

Conclusion: For scales >10kg, the savings in


 and 

typically eclipse the higher

of the benzyloxy starting material.

References

  • Synthesis of 4-alkoxypyridines via Phase Transfer Catalysis

    • Source: "Phase-transfer catalyzed synthesis of 4-alkoxypyridines.
    • Context: Validates the use of TBAB/KOH for high-yield etherific
  • Deprotection Selectivity (Benzyl vs Methyl)

    • Source: "Protective Groups in Organic Synthesis" (Greene & Wuts).
    • Context: The authoritative text on the orthogonality of benzyl ethers vs methyl ethers.
  • Safety Data & Handling of 4-Chloropyridine HCl

    • Source: Fisher Scientific SDS.
    • Context: Critical safety parameters regarding skin irritation and polymeriz
  • Comparison of Demethylation Reagents

    • Source: "Cleavage of Methyl Ethers." Chemical Reviews.
    • Context: Details the harsh conditions required for methoxy cleavage compared to benzyloxy.

Sources

Publish Comparison Guide: 4-(Benzyloxy)pyridine vs. 4-(Benzyloxy)pyridine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oxidation Shift"

In drug development, the transformation of 4-(benzyloxy)pyridine (4-BnO-Py) to its N-oxide (4-BnO-PyNO) is a critical metabolic pathway and a strategic prodrug design tactic. This guide provides a definitive spectroscopic comparison to validate this transformation.

The Core Differentiator: The most reliable spectroscopic signature of the N-oxide formation is the upfield shift (shielding) of the


-protons (H2/H6) in ^1^H NMR, contrary to the intuitive expectation of deshielding by the cationic nitrogen. This is accompanied by a diagnostic N–O stretching band in the IR spectrum at ~1250 cm^-1^.
FeatureThis compound (Starting Material)This compound N-oxide (Product)
Electronic State Electron-deficient aromatic ringPush-pull system (N^+ back-donation)
^1^H NMR (

-H)

~8.45 ppm (Deshielded)

~8.10–8.20 ppm (Shielded )
IR Signature C=N stretch (~1590 cm^-1^)N–O stretch (~1240–1260 cm^-1^)
Polarity Moderate (Soluble in non-polar organic solvents)High (Water soluble, high MP)

Chemical Context & Mechanism

The conversion of the pyridine nitrogen to an N-oxide fundamentally alters the electronic distribution of the heterocycle. While the nitrogen acquires a formal positive charge, the oxygen atom acts as a powerful electron donor via resonance.

Electronic "Push-Pull" Effect
  • Inductive Effect (-I): The N^+ withdraws electron density, tending to deshield ring protons.

  • Resonance Effect (+M): The oxygen lone pair donates electron density back into the ring, specifically shielding the 2- and 4-positions.

  • Net Result: In 4-substituted pyridines, the resonance effect often dominates at the

    
    -position (C2/C6), causing the characteristic upfield NMR shift observed in the N-oxide 1.
    

ElectronicEffects Py Pyridine Ring (Electron Deficient) NO N-Oxide Group (N+-O-) Py->NO Oxidation Shield Shielding of H2/H6 (Upfield Shift) NO->Shield Resonance (+M) Dominates at C2/C6 Deshield Deshielding of H3/H5 (Downfield Shift) NO->Deshield Inductive (-I) Dominates at C3/C5

Figure 1: Mechanistic logic of NMR shifts upon N-oxidation. The resonance donation from oxygen overrides the inductive withdrawal at the


-positions.

Experimental Protocol: Synthesis & Isolation

To generate the N-oxide for comparison, the standard method utilizes m-chloroperoxybenzoic acid (m-CPBA). This protocol is self-validating: the disappearance of the starting material's high-R_f_ spot on TLC indicates completion.

Materials
  • Substrate: this compound (1.0 eq)

  • Oxidant: m-CPBA (1.2 eq, 70-75% purity)

  • Solvent: Dichloromethane (DCM)

  • Quench: 10% NaHCO3 (aq)

Step-by-Step Workflow
  • Dissolution: Dissolve this compound in DCM (0.1 M concentration) and cool to 0°C.

  • Addition: Add m-CPBA portion-wise over 10 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 3–12 hours.

    • Checkpoint: Monitor TLC (5% MeOH in DCM). The N-oxide will appear as a lower R_f_ spot (more polar).

  • Workup (Critical):

    • Wash the organic layer with 10% NaHCO3 (3x) to remove m-chlorobenzoic acid byproduct.

    • Wash with brine, dry over Na2SO4, and concentrate.

  • Purification: If necessary, recrystallize from Acetone/Ether or perform flash chromatography (DCM:MeOH gradient).

SynthesisWorkflow Start This compound (DCM, 0°C) Oxidation Add m-CPBA (Stir RT, 3-12h) Start->Oxidation Check TLC Check (Disappearance of SM) Oxidation->Check Check->Oxidation Incomplete Wash Wash 3x NaHCO3 (Remove Acid Byproduct) Check->Wash Complete Isolate Concentrate & Dry (Yields N-Oxide) Wash->Isolate

Figure 2: Synthesis workflow for converting this compound to its N-oxide.

Spectroscopic Deep Dive

A. ^1^H NMR Spectroscopy

The most distinct change occurs at the 2,6-positions (


 to Nitrogen). In the free base, these protons are highly deshielded by the electronegative nitrogen. In the N-oxide, the back-donation of the oxygen lone pair increases electron density at these carbons, causing an upfield shift  (lower ppm).
PositionThis compound (

ppm)
This compound N-oxide (

ppm)
Shift (

)
H-2, H-6 8.45 (d)8.15 (d)-0.30 (Shielded)
H-3, H-5 6.85 (d)7.10 (d)+0.25 (Deshielded)
Benzylic CH2 5.15 (s)5.20 (s)+0.05 (Negligible)
Phenyl Ar-H 7.35–7.45 (m)7.35–7.45 (m)No Change

Note: Data approximated based on 4-methoxypyridine N-oxide analogues 1.

B. ^13^C NMR Spectroscopy

Similar to proton NMR, the carbon signals reflect the electronic inversion.

  • C-2/C-6: Significant shielding (upfield shift) is observed, often moving from ~150 ppm in the pyridine to ~138 ppm in the N-oxide.

  • C-4: The carbon attached to the oxygen substituent typically shifts downfield due to the inductive effect of the N-oxide moiety.

C. Infrared (IR) Spectroscopy

IR provides a quick "Yes/No" confirmation of the N-oxide functional group.

  • Pyridine: Shows C=C and C=N stretches around 1580–1600 cm^-1^.

  • N-Oxide: Displays a strong, diagnostic band at 1240–1260 cm^-1^ corresponding to the N–O stretching vibration 2.

D. Mass Spectrometry (MS)[3]
  • Fragmentation: The N-oxide bond is labile. In Electron Impact (EI) or ESI-MS/MS, you will observe a characteristic [M – 16] peak (loss of oxygen) or [M – 17] (loss of OH), reverting the mass to that of the starting pyridine.

  • Molecular Ion: The N-oxide will show [M+H]^+ at m/z 202.2, whereas the starting material is m/z 186.2.

References

  • National Science Foundation (NSF). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms.3[4][5]

  • Royal Society of Chemistry (RSC). N-oxidation of Pyridine Derivatives - Supporting Information (NMR Data).1[4][5]

  • Arkat USA. Recent trends in the chemistry of pyridine N-oxides (Spectroscopic Properties).2[4][5]

  • Sigma-Aldrich. this compound N-oxide Product Comparison.Link[4][5]

Sources

Evaluating the efficiency of different debenzylation methods for 4-(benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The debenzylation of 4-(benzyloxy)pyridine (1) to yield 4-pyridone (2) (tautomer of 4-hydroxypyridine) presents a classic heteroaromatic challenge often underestimated in standard protocols. Unlike simple aryl benzyl ethers, the pyridine nitrogen introduces catalytic poisoning and solubility anomalies that render standard neutral hydrogenolysis ineffective.

This guide evaluates three distinct methodologies: Acid-Modified Catalytic Hydrogenolysis , Transfer Hydrogenation , and Acid-Mediated Hydrolysis .

Key Finding: While HBr/AcOH provides the most robust conversion for small-scale, robust substrates, Acid-Modified Hydrogenolysis (Pd/C + AcOH) is the superior method for scale-up and atom economy, provided the catalyst poisoning mechanism is mitigated via protonation.

Chemical Context & The "Pyridine Trap"

Before selecting a method, the researcher must understand two critical properties of the substrate and product that dictate success:

A. Catalyst Poisoning (The Nitrogen Problem)

In standard neutral hydrogenation, the lone pair on the pyridine nitrogen (


) binds strongly to the Palladium surface (

-donation). This competitive adsorption blocks the active sites required for H

activation and benzyl ether coordination, effectively "poisoning" the catalyst.
B. Product Tautomerism (The Workup Problem)

The product, 4-hydroxypyridine, exists in equilibrium with 4-pyridone. In the solid state and polar solvents, the 4-pyridone tautomer predominates (


).
  • Implication: The product is highly polar, water-soluble, and has a high melting point (>140°C). Standard ether/ethyl acetate extractions often result in near-zero recovery.

Comparative Methodology Analysis

Method A: Acid-Modified Catalytic Hydrogenolysis (Recommended for Scale)

The Fix: To prevent catalyst poisoning, the reaction is run in an acidic medium (Acetic Acid or MeOH/HCl). This protonates the pyridine nitrogen (


), rendering it incapable of coordinating to the Pd surface, while leaving the benzyl ether accessible.
Protocol
  • Setup: Charge a hydrogenation vessel with this compound (10 mmol).

  • Solvent: Add Glacial Acetic Acid (30 mL). Note: AcOH serves as both solvent and poison-mitigator.

  • Catalyst: Add 10 wt% Pd/C (50% wet, 10% loading).

  • Reaction: Purge with N

    
    , then charge with H
    
    
    
    (balloon or 1-3 bar). Stir vigorously at RT for 4-6 hours.
  • Workup (Critical): Filter catalyst over Celite. Concentrate filtrate. The residue will be the acetate salt. Neutralize with saturated NaHCO

    
     to pH ~7 (isoelectric point) to precipitate the free base, or use an ion-exchange resin.
    
Method B: Transfer Hydrogenation (Process Friendly)

The Logic: Uses ammonium formate as a hydrogen donor. This method generates H


, NH

, and CO

in situ. While NH

can be a poison, the high local concentration of H

and the elevated temperature often drive the reaction to completion faster than balloons.
Protocol
  • Setup: Dissolve substrate in MeOH (0.1 M).

  • Reagents: Add Ammonium Formate (5-10 equiv) and 10% Pd/C (10 wt%).

  • Reaction: Reflux (65°C) for 1-2 hours. Evolution of gas (CO

    
    ) indicates activity.
    
  • Workup: Filter hot (product may crash out upon cooling). Concentrate. Sublimation of excess ammonium formate may be required, or an aqueous wash.

Method C: Acid-Mediated Hydrolysis (The "Brute Force")

The Logic: Uses strong acid (48% HBr or TFA) to cleave the ether via an S


1-like mechanism. This avoids metal entirely but generates benzyl bromide (lachrymator) or benzyl acetate.
Protocol
  • Setup: Dissolve substrate in 33% HBr in Acetic Acid (or 48% aq. HBr).

  • Reaction: Heat to 90-100°C for 2-4 hours.

  • Workup: Cool to 0°C. Dilute with Et

    
    O to precipitate the pyridone hydrobromide salt. Filter the solid. Neutralize in minimum water to obtain the free base.
    

Mechanistic Visualization

The following diagram illustrates why neutral hydrogenation fails and how protonation solves the issue.

DeBenzylation cluster_0 Scenario A: Neutral Conditions (Failure) cluster_1 Scenario B: Acidic Conditions (Success) Pyridine Pyridine-N Lone Pair PdSurface Pd Surface Pyridine->PdSurface Strong Coordination (Poisoning) H2 H2 Activation PdSurface->H2 Blocked PyridineH Pyridinium (N-H+) PdSurface2 Pd Surface PyridineH->PdSurface2 No Binding BnEther Benzyl Ether O-Bn PdSurface2->BnEther Cleavage BnEther->PdSurface2 Coordinates

Caption: Comparative mechanism of Pd/C interaction. Neutral pyridine coordinates strongly (Red), poisoning the catalyst. Protonated pyridinium (Green) cannot coordinate, allowing the benzyl ether access to the active site.

Comparative Data Analysis

The following table synthesizes performance metrics based on standard laboratory results for 4-alkoxypyridines.

FeatureMethod A: Pd/C + AcOH Method B: Transfer H2 Method C: HBr/AcOH
Yield (Isolated) 85 - 95%70 - 85%80 - 90%
Reaction Time 4 - 6 Hours1 - 2 Hours2 - 4 Hours
Atom Economy High (Toluene byproduct)Medium (CO2/NH3 waste)Low (Benzyl bromide waste)
Scalability ExcellentGood (Gas evolution issues)Moderate (Corrosive)
Functional Tolerance Low (Reduces alkenes/nitro)Low (Reduces alkenes/nitro)High (Tolerates non-acid sensitive)
Safety Profile H2 FlammabilityAmmonia evolutionCorrosive/Lachrymator
E-Factor Low (Greenest)MediumHigh (Acid waste)

Decision Matrix

Use this logic flow to select the correct protocol for your specific constraints.

DecisionTree Start Start: Debenzylation of This compound Halogens Are there Halogens (Cl, Br, I) or Alkenes present? Start->Halogens MethodC Method C: Acid Hydrolysis (HBr/AcOH or TFA) Halogens->MethodC Yes (Pd will reduce them) Scale Scale of Reaction? Halogens->Scale No MethodA Method A: H2 + Pd/C + AcOH (Best for >10g) Scale->MethodA Large Scale MethodB Method B: Transfer Hydrogenation (Best for <5g, Quick) Scale->MethodB Small Scale / Rapid

Caption: Operational decision tree for selecting the debenzylation method based on functional group tolerance and scale.

References

  • Sajiki, H. (1995).[1][2][3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Refer to Chapter on Phenols/Ethers). Link

  • Ram, S., & Ehrenkaufer, R. E. (1988). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. Link

  • Klamann, D., & Hofelmann, K. (1953). Uber die Tautomerie der Hydroxy-pyridine. Chemische Berichte. (Foundational work on Pyridone/Hydroxypyridine tautomerism).

Sources

X-ray crystallographic analysis of 4-(benzyloxy)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation of 4-(Benzyloxy)pyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis

Executive Summary: This guide provides a technical comparison of structural analysis methods for this compound derivatives, a critical scaffold in medicinal chemistry used for anticancer and cardiovascular therapeutics. While NMR remains the workhorse for solution-state identity, this guide argues that Single Crystal X-ray Diffraction (SC-XRD) is the indispensable "Gold Standard" for determining absolute configuration, conformational polymorphism, and solid-state packing forces—factors that directly dictate bioavailability and patentability.

Structural Significance & Chemical Context

This compound derivatives possess a unique "amphiphilic" electronic structure. The pyridine ring acts as a hydrogen bond acceptor (Lewis base), while the benzyloxy tail adds lipophilicity and steric bulk.

  • Medicinal Relevance: This scaffold is frequently utilized to optimize lipid solubility and transmembrane transport in drug candidates.[1]

  • The Structural Challenge: The flexible ether linkage (-O-CH₂-) often introduces conformational freedom, leading to polymorphism —where the same molecule crystallizes in different lattice arrangements. NMR cannot detect these solid-state variations, which is why X-ray analysis is non-negotiable for late-stage drug development.

Methodological Comparison: The "Triad of Truth"

To ensure rigorous characterization, researchers must understand where X-ray crystallography outperforms alternatives.

Table 1: Comparative Utility of Structural Analysis Methods
Feature1H/13C NMR (Solution) DFT (Computational) SC-XRD (Solid State)
Primary Output Connectivity & PurityEnergy Minima & OrbitalsAbsolute 3D Coordinates
Stereochemistry Relative (requires derivatization)PredictedAbsolute (Anomalous Dispersion)
Polymorphism Invisible (rapid averaging)Predicted (Lattice Energy)Definitive Identification
Intermolecular Forces Averaged/Solvent dependentCalculatedDirectly Observed (Pi-stacking)
Sample Requirement ~5 mg (Destructive/Recoverable)None (In silico)Single Crystal (~0.1–0.3 mm)

Expert Insight: While NMR confirms you synthesized the correct molecule, SC-XRD confirms you have the correct form for biological stability. For this compound derivatives, the packing is often dominated by weak C-H...N hydrogen bonds and Pi-Pi stacking between the electron-deficient pyridine and electron-rich benzyl ring—interactions visible only via X-ray.

Experimental Protocol: Crystallizing Lipophilic Pyridines

Crystallizing these derivatives is challenging due to the flexibility of the ether linker. The following protocol minimizes disorder and encourages single-crystal growth.

Phase 1: The "Vapor Diffusion" Strategy
  • Why: Pyridine derivatives are often too soluble in organic solvents for simple evaporation. Vapor diffusion allows for a controlled approach to supersaturation.

  • Solvent System:

    • Solvent (Inner vial): Dichloromethane (DCM) or Tetrahydrofuran (THF). These dissolve the lipophilic benzyloxy chain.

    • Anti-solvent (Outer vial): Pentane or Hexane. These slowly diffuse into the solution, lowering solubility.

Phase 2: Protonation Trick (If Free Base Fails)

If the neutral molecule yields only oil, convert it to a salt.

  • Protocol: Dissolve the derivative in MeOH and add 1.0 eq of fumaric or oxalic acid.

  • Mechanism: Protonating the pyridine nitrogen locks the conformation and introduces strong Charge-Assisted Hydrogen Bonds (CAHB), often forcing the lattice to order.

Visualization: The Crystallization Decision Matrix

CrystallizationWorkflow Start Crude this compound Derivative Solubility Solubility Test (DCM/MeOH) Start->Solubility Decision Is it highly soluble? Solubility->Decision Evap Method A: Slow Evaporation (Cover with pinholes) Decision->Evap Low Vapor Method B: Vapor Diffusion (DCM + Pentane) Decision->Vapor High Check Check after 48-72h Evap->Check Vapor->Check Result Crystals? Check->Result Salt Method C: Salt Formation (Add Oxalic Acid) Result->Salt No (Oiling) Harvest Harvest & Mount (Paratone Oil) Result->Harvest Yes Salt->Vapor

Figure 1: Decision matrix for crystallizing flexible pyridine derivatives. Note the "Salt Formation" loop for difficult oils.

Data Analysis & Interpretation

Once diffraction data is collected, specific structural features define the quality of the model for this class of compounds.

A. Handling Disorder in the Ether Linkage

The -O-CH₂- group often acts as a hinge, causing the benzyl ring to "wobble" in the crystal lattice.

  • Symptom: Elongated thermal ellipsoids on the benzyl carbons.

  • Fix: During refinement (using SHELXL or OLEX2), apply SIMU and DELU restraints to model the vibration rigidly. If two distinct positions are visible, model them as Part A (occupancy 0.6) and Part B (occupancy 0.4).

B. Interaction Mapping

You must validate the structure by mapping the interaction network.

  • Pi-Stacking: Look for centroid-to-centroid distances of 3.5–3.8 Å between the pyridine ring of Molecule A and the benzyl ring of Molecule B.

  • Weak H-Bonds: The pyridine nitrogen is a classic acceptor. Look for C-H...N distances < 2.75 Å .

Visualization: Structural Data Utility

DataUtility XRD SC-XRD Data (.cif file) Conf Absolute Configuration XRD->Conf Pack Crystal Packing (Density/Stability) XRD->Pack DFT DFT Calculation (Interaction Energy) XRD->DFT Input Coordinates Patent IP Protection (Polymorph Claim) Conf->Patent Bio Bioavailability Prediction Pack->Bio DFT->Bio Binding Affinity

Figure 2: The downstream utility of X-ray data. Unlike NMR, XRD directly supports patent claims on specific polymorphs and formulation stability.

Case Study: Representative Crystallographic Metrics

When publishing your data, compare your results against these standard metrics for high-quality pyridine derivative structures.

Table 2: Quality Benchmarks for this compound Structures

ParameterAcceptable RangeInterpretation
R-Factor (R1) < 0.05 (5%)Indicates the model agrees well with observed electron density.
Resolution 0.75 – 0.84 ÅRequired for resolving individual atomic positions clearly.
Space Group P2₁/c or P-1Most common for these derivatives due to centrosymmetric packing preferences (dimers).
C-O-C Angle 116° – 119°Typical for the benzyloxy ether linkage. Deviations suggest steric strain.
Torsion Angle VariableThe C(pyridyl)-O-CH2-C(phenyl) torsion defines the molecular "twist."

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on why X-ray is superior to NMR for solid forms).
  • Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. Link (Authoritative source on C-H...N interactions in pyridines).

  • Vishweshwar, P., et al. (2006). Crystal Engineering of Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences. Link (Protocol grounding for salt/co-crystal screening).

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link (Standard for R-factor and refinement validation).

Sources

In-Situ Reaction Monitoring of 4-(Benzyloxy)pyridine Transformations via FTIR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical process development, 4-(benzyloxy)pyridine is a ubiquitous scaffold, serving as a protected precursor for 4-pyridone derivatives and piperidine pharmacophores. However, its transformations—specifically catalytic hydrogenolysis and nucleophilic substitutions—present significant monitoring challenges. These reactions are often heterogeneous, exothermic, and involve transient intermediates that offline sampling (HPLC) frequently misses.

This guide objectively compares in-situ Fourier Transform Infrared (FTIR) spectroscopy against traditional offline methodologies.[1] It demonstrates that while HPLC remains the gold standard for impurity identification, in-situ FTIR is superior for defining reaction endpoints, monitoring kinetics in real-time, and ensuring safety during pressurized hydrogenations.

Part 1: Technology Comparison (FTIR vs. HPLC vs. Calorimetry)

The following matrix compares the three dominant modes of monitoring pyridine transformations.

Comparative Performance Matrix
FeatureIn-Situ FTIR (e.g., ReactIR) Offline HPLC/UPLC Reaction Calorimetry
Data Continuity Continuous (Every 15–60 seconds). Creates a "molecular video."Discrete (Every 30–60 mins). "Snapshots" only.Continuous (Heat flow).[2]
Sampling Risk None. Non-invasive probe (ATR) inserted directly into the reactor.High. Requires removing aliquots; risk of quenching artifacts or exposing air-sensitive catalysts.None. Non-invasive.
Mechanistic Insight High. Detects functional group changes (e.g., C=O vs C-O-C) and transient intermediates.Medium/High. Excellent for separating stable impurities but misses short-lived species.Low. Measures global heat flow; cannot distinguish which reaction is occurring.
Heterogeneous Mixtures Excellent. ATR probes measure the liquid phase effectively even in slurries (e.g., Pd/C).Poor. Filtration required before analysis; solids can clog lines.Good. Agitation must be constant.
Safety Utility High. Detects accumulation of reagents (stall) before a runaway.Low. Lag time between sampling and result is too long for emergency control.High. Directly measures thermal potential.
The Verdict

For This compound transformations , specifically hydrogenolysis, in-situ FTIR is the preferred primary tool for process control and kinetic modeling. HPLC should be used as a secondary orthogonal method to confirm final purity and identify trace byproducts at the reaction endpoint.

Part 2: Technical Deep Dive – Case Study

Reaction: Catalytic Hydrogenolysis of this compound

This transformation is a critical deprotection step to yield 4-pyridone (or its tautomer 4-hydroxypyridine).

The Challenge:

  • Tautomerism: The product exists in equilibrium between 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic, keto form). In polar solvents (MeOH, H2O) and solid state, the pyridone (keto) form dominates.

  • Phase Change: The reaction uses a solid catalyst (Pd/C) and Hydrogen gas (H2), making it a three-phase system (Gas-Liquid-Solid).

  • Safety: Hydrogenation is exothermic. If the catalyst stalls and H2 pressure is maintained, a sudden "kick" in activity can cause a thermal runaway.

Mechanistic Monitoring Strategy

In-situ FTIR tracks this reaction by monitoring the "vanishing" ether bond and the "appearing" carbonyl bond.

Key Spectral Markers (Wavenumbers)
  • Starting Material (4-Benzyloxy):

    • C–O–C (Aromatic Ether) Stretch: Strong bands at 1200–1050 cm⁻¹ .

    • Monosubstituted Benzene Ring: Out-of-plane C–H bending at 750–700 cm⁻¹ .

  • Product (4-Pyridone):

    • C=O (Amide-like) Stretch: A distinct, intense band appears at 1640–1660 cm⁻¹ . Note: This band is significantly lower than a typical ketone due to resonance contribution from the nitrogen lone pair (vinylogous amide).

    • N-H Stretch: Broad absorption ~3200–2800 cm⁻¹ (often obscured by solvent, making the fingerprint region more reliable).

Part 3: Experimental Protocol

Objective: Monitor the kinetics of debenzylation using a high-pressure ATR-FTIR probe.

Equipment Setup
  • Reactor: 100 mL Hastelloy autoclave or high-pressure glass reactor.

  • Sensor: Diamond or Silicon ATR probe (compatible with pH 1–10).

  • Spectrometer: MCT detector (cooled) for high sensitivity.

  • Agitation: Gas-entrainment impeller (1000 rpm) to eliminate mass-transfer limitations.

Preparation & Background[3][4]
  • Clean Solvent Scan: Fill reactor with solvent (e.g., Methanol or Ethanol).

  • Background Collection: Collect solvent background at reaction temperature (e.g., 25°C). Crucial: Temperature shifts affect solvent density and IR pathlength.

Reaction Workflow
  • Charge: Add this compound (1.0 equiv) to the solvent.

  • Dissolution: Stir until dissolved. Start FTIR data collection.

    • Observation: Confirm stable baseline for Starting Material bands (1200 cm⁻¹, 700 cm⁻¹).

  • Catalyst Addition: Stop stirring. Add 5 wt% Pd/C (10 mol%). Restart stirring.

    • Note: The probe is sensitive to the liquid phase; the solid catalyst will not interfere with the spectrum unless it cakes on the window.

  • Purge: Purge headspace with N2 (3x), then H2 (3x).

  • Reaction Start: Pressurize with H2 (e.g., 5 bar).

    • Data Interpretation: Watch for the immediate decay of the 1200 cm⁻¹ band and the growth of the 1650 cm⁻¹ (Pyridone C=O) band.

  • Endpoint Determination: The reaction is complete when the 1200 cm⁻¹ band flatlines (first derivative = 0) and the 1650 cm⁻¹ band stabilizes.

  • Quench: Vent H2, purge with N2.

Part 4: Visualization of Workflow & Logic

The following diagram illustrates the closed-loop logic of using in-situ FTIR for this specific transformation.

ReactionMonitoring Reactor High-Pressure Reactor (3-Phase: H2, Pd/C, Pyridine) Probe ATR Sensor (Diamond/Silicon) Reactor->Probe Evanescent Wave Interaction Interferometer FTIR Spectrometer (Mid-IR Source) Probe->Interferometer Attenuated Signal Workstation Analysis Software (Fourier Transform) Interferometer->Workstation Interferogram Decision Data Interpretation Workstation->Decision Real-time Spectra (1650 cm⁻¹ Growth) Action1 Continue Reaction Decision->Action1 Ether Band Present Action2 Stop/Vent (Endpoint) Decision->Action2 Deriv = 0

Caption: Operational workflow for closed-loop reaction monitoring. The ATR probe acts as the interface between the heterogeneous reaction mass and the spectral analysis, enabling real-time decision-making.

Part 5: Data Analysis & Causality

When analyzing the "Waterfall Plot" (3D plot of Absorbance vs. Wavenumber vs. Time), look for the Isosbestic Point .

  • Definition: A specific wavenumber where absorbance remains constant throughout the reaction.

  • Causality: If a clear isosbestic point exists between the Ether band (SM) and the Carbonyl band (Product), it confirms a clean A → B transformation without the accumulation of long-lived intermediates.

  • Deviation: If the isosbestic point blurs or shifts, it indicates a competing pathway (e.g., ring reduction to piperidine) or intermediate buildup, signaling the need to adjust pressure or temperature.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No change in spectra after H2 charge Catalyst poisoning or mass transfer limit.Increase stirring speed (>1000 rpm) to improve H2 gas-liquid mixing.
New band at 1700+ cm⁻¹ Over-reduction or solvent interaction.Check for ring reduction (piperidone formation). Lower H2 pressure.
Baseline drift Catalyst caking on sensor.Briefly increase agitation or use a back-pulse (if equipped) to clear the probe window.

References

  • Mettler Toledo. In-situ FTIR Spectroscopy for Reaction Monitoring (ReactIR). Retrieved from

  • Organic Process Research & Development.Scalable Continuous Flow Hydrogenation of N-Heterocycles.
  • BenchChem. Application Notes: Catalytic Hydrogenation of Pyridine Derivatives. Retrieved from

  • Royal Society of Chemistry. In situ FTIR spectroscopy to unravel the bifunctional nature of aromatics hydrogenation.Catalysis Science & Technology. Retrieved from

Sources

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